Product packaging for 3-p-Coumaroylquinic acid(Cat. No.:CAS No. 87099-71-6)

3-p-Coumaroylquinic acid

Cat. No.: B1243399
CAS No.: 87099-71-6
M. Wt: 338.31 g/mol
InChI Key: BMRSEYFENKXDIS-QHAYPTCMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-p-coumaroylquinic acid is a cinnamate ester obtained by formal condensation of the carboxy group of 4-coumaric acid with the 3-hydroxy group of quinic acid. It has a role as a metabolite. It is a cinnamate ester and a cyclitol carboxylic acid. It is functionally related to a (-)-quinic acid and a 4-coumaric acid.
This compound has been reported in Camellia sinensis, Prunus cerasus, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18O8 B1243399 3-p-Coumaroylquinic acid CAS No. 87099-71-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,3R,4S,5R)-1,3,4-trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxycyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(19)24-12-8-16(23,15(21)22)7-11(18)14(12)20/h1-6,11-12,14,17-18,20,23H,7-8H2,(H,21,22)/b6-3+/t11-,12-,14+,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMRSEYFENKXDIS-QHAYPTCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C[C@]1(C(=O)O)O)OC(=O)/C=C/C2=CC=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301344004
Record name 3-O-p-Coumaroylquinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301344004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-O-p-Coumaroylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029681
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

87099-71-6
Record name 3-p-Coumaroylquinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087099716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-O-p-Coumaroylquinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301344004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-P-COUMAROYLQUINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1AF7V9VW0S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

247 - 248 °C
Record name 3-O-p-Coumaroylquinic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029681
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Comprehensive Technical Guide to the Natural Sources of 3-p-Coumaroylquinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-p-Coumaroylquinic acid, a member of the chlorogenic acid family, is a phenolic compound found in a variety of plant species. As a cinnamate ester, it is formed from the condensation of p-coumaric acid and quinic acid.[1] This compound and its isomers are of significant interest to the scientific community due to their potential biological activities, including antioxidant, antibacterial, and hypoglycemic properties.[2][3][4] This technical guide provides an in-depth overview of the natural sources of this compound, presenting quantitative data, detailed experimental protocols for its analysis, and insights into its potential mechanisms of action.

Natural Sources and Quantitative Data

This compound is widely distributed in the plant kingdom, with notable concentrations found in various fruits, vegetables, and beverages. The following tables summarize the quantitative data available for key natural sources.

Fruits

Apples (Malus domestica) are a particularly rich source of this compound, with the highest concentrations generally found in the peel.[5] Other fruits containing this compound include sweet cherries (Prunus avium), redcurrants (Ribes rubrum), and highbush blueberries (Vaccinium corymbosum).[5][6]

FruitPlant PartConcentration of this compoundReference
Apple (Malus domestica)PeelHigh (specific values not consistently reported)[5]
Sweet Cherry (Prunus avium)FruitSignificant p-coumaric acid derivative[5]
Redcurrant (Ribes rubrum)FruitPresent[5][6]
Highbush Blueberry (Vaccinium corymbosum)FruitPresent[5][6]
Blackcurrant (Ribes nigrum)FruitPresent[6]
Coffee

Green coffee beans are a significant source of a variety of chlorogenic acids, including the three isomers of p-coumaroylquinic acid (3-, 4-, and 5-pCoQA).[7][8][9] The concentration of these compounds can vary depending on the coffee species and geographical origin.

Coffee SpeciesBean TypeThis compound Content (mg/100g DW)Total p-Coumaroylquinic Acids (mg/100g DW)Reference
Coffea arabicaGreenNot specified individually30.7 - 69.5[10]
Coffea canephora (Robusta)GreenNot specified individually21.8 - 32.4[10]
Sweet Potatoes

Sweet potatoes (Ipomoea batatas) are another notable source of chlorogenic acids, including p-coumaroylquinic acid derivatives. The concentration and composition of these compounds can be influenced by the cultivar and processing methods, such as cooking.[2][11][12]

Sweet Potato CultivarPlant PartHeat Treatment3-Caffeoylquinic Acid (mg/kg DW)5-Caffeoylquinic Acid (mg/kg DW)Reference
414-purpleRaw FleshNone56.35.18[11]
414-purpleSteamedSteaming1175107[11]
Beauregard (orange-fleshed)Raw FleshNone8.06 (FW)Not reported[11]
O'Henry (white-fleshed)Raw FleshNoneNot reported[11]

Note: Data for specific p-coumaroylquinic acid isomers in sweet potatoes is limited in the provided search results; data for the more abundant caffeoylquinic acids is presented as an indicator of chlorogenic acid content.

Other Plant Sources

This compound has also been identified in a diverse range of other plants, including:

  • Camellia sinensis (Tea)[1]

  • Theobroma cacao (Cocoa)[6]

  • Prunus lusitanica (Portugal laurel)[5]

  • Cedrus deodara (Deodar cedar) needles (a novel derivative, 3-p-trans-coumaroyl-2-hydroxyquinic acid)[7]

Experimental Protocols

The extraction and quantification of this compound and other chlorogenic acids from plant materials typically involve solvent extraction followed by chromatographic analysis.

Extraction of Chlorogenic Acids from Plant Material

A general workflow for the extraction of chlorogenic acids is depicted below.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification prep1 Grinding of Plant Material prep2 Drying/Lyophilization (optional) prep1->prep2 ext1 Solvent Addition (e.g., Ethanol/Water mixture) prep2->ext1 ext2 Extraction Method (e.g., Maceration, Sonication, Soxhlet) ext1->ext2 pur1 Filtration ext2->pur1 pur2 Solvent Evaporation pur1->pur2 pur3 Column Chromatography (optional) pur2->pur3 analysis Chromatographic Analysis pur3->analysis Final Extract for Analysis

Figure 1. General workflow for the extraction of chlorogenic acids.

Detailed Methodologies:

  • Sample Preparation :

    • Fresh plant material is washed and then frozen, often with liquid nitrogen, and ground to a fine powder to increase the surface area for extraction.[9]

    • For dry weight measurements, the material may be lyophilized or oven-dried at a controlled temperature (e.g., 40°C).[13]

  • Solvent Extraction :

    • A mixture of ethanol and water (e.g., 70-80% ethanol) is a commonly used solvent system for extracting chlorogenic acids.[13][14]

    • Maceration : The powdered plant material is soaked in the solvent for a specified period (e.g., 20 hours) with occasional stirring.[9][14]

    • Ultrasonic-Assisted Extraction (UAE) : The sample and solvent mixture is subjected to ultrasonic waves to enhance extraction efficiency.

    • Soxhlet Extraction : A continuous extraction method where the solvent is repeatedly passed through the sample.[9]

  • Purification :

    • The extract is filtered to remove solid plant debris.

    • The solvent is then typically removed under reduced pressure using a rotary evaporator.

    • For further purification, techniques like column chromatography with a stationary phase such as silica gel or a resin can be employed.[9]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common method for the quantification of this compound.

Typical HPLC-DAD/MS Method:

  • Column : A reversed-phase C18 column is typically used.[15]

  • Mobile Phase : A gradient elution is commonly employed, using a mixture of two solvents, such as:

    • Solvent A: Water with a small percentage of an acid (e.g., 0.1% formic acid) to improve peak shape.[15]

    • Solvent B: Acetonitrile or methanol with 0.1% formic acid.[15]

  • Detection :

    • DAD : Wavelengths around 325 nm are often used for the detection of p-coumaroylquinic acids.

    • MS/MS : Mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, offers high selectivity and sensitivity for quantification.[16][17] The precursor and product ions for this compound are selected for monitoring.

Signaling Pathways and Biological Activities

While research on the specific signaling pathways of this compound is ongoing, studies on its derivatives and parent compound, p-coumaric acid, provide insights into its potential mechanisms of action.

Antibacterial Mechanism

A novel derivative, 3-p-trans-coumaroyl-2-hydroxyquinic acid (CHQA), has been shown to exhibit antibacterial activity against Staphylococcus aureus. The proposed mechanism involves the disruption of the bacterial cell membrane.

G cluster_compound This compound Derivative cluster_membrane Bacterial Cell Membrane cluster_effects Cellular Effects compound CHQA mem_int Interaction with Lipids and Proteins compound->mem_int mem_hyper Membrane Hyperpolarization mem_int->mem_hyper mem_fluid Increased Membrane Fluidity mem_int->mem_fluid mem_damage Loss of Membrane Integrity mem_hyper->mem_damage mem_fluid->mem_damage leakage Leakage of Intracellular Components mem_damage->leakage death Bacterial Cell Death leakage->death

Figure 2. Proposed antibacterial mechanism of a this compound derivative.

This mechanism involves the compound interacting with the lipids and proteins of the bacterial cell membrane, leading to hyperpolarization, increased fluidity, and ultimately, a loss of membrane integrity. This damage results in the leakage of intracellular components and subsequent cell death.[7][8][18]

Potential Hypoglycemic Effects

p-Coumaric acid, the parent compound of this compound, has been shown to modulate glucose metabolism, suggesting a potential hypoglycemic effect for its derivatives. The proposed mechanism involves the activation of the AMP-activated protein kinase (AMPK) pathway and modulation of the insulin receptor substrate-1 (IRS-1)/phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway.[4][19][20][21]

G cluster_compound p-Coumaric Acid cluster_pathway1 AMPK Pathway cluster_pathway2 IRS-1/PI3K/Akt Pathway cluster_effects Metabolic Effects compound p-Coumaric Acid ampk AMPK Activation compound->ampk irs1 IRS-1 compound->irs1 acc ACC Phosphorylation ampk->acc gluconeogenesis Decreased Gluconeogenesis acc->gluconeogenesis pi3k PI3K irs1->pi3k akt Akt pi3k->akt glucose_uptake Increased Glucose Uptake (GLUT4) akt->glucose_uptake glycogen_synthesis Increased Glycogen Synthesis akt->glycogen_synthesis outcome Improved Glucose Homeostasis glucose_uptake->outcome glycogen_synthesis->outcome gluconeogenesis->outcome

Figure 3. Potential signaling pathways for the hypoglycemic effects of p-coumaric acid.

Activation of these pathways can lead to increased glucose uptake in muscle cells, enhanced glycogen synthesis, and reduced glucose production in the liver, ultimately contributing to improved glucose homeostasis.

Conclusion

This compound is a naturally occurring phenolic compound with a widespread distribution in the plant kingdom, notably in apples, coffee, and sweet potatoes. Standardized methods for its extraction and quantification, primarily utilizing HPLC-MS, are well-established. The biological activities of its derivatives and parent compound, p-coumaric acid, suggest potential antibacterial and hypoglycemic effects through mechanisms involving bacterial membrane disruption and modulation of key metabolic signaling pathways. Further research is warranted to elucidate the specific bioactivities and mechanisms of this compound itself, which could pave the way for its application in the development of novel therapeutic agents and functional foods.

References

The Biosynthesis of 3-p-Coumaroylquinic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 3-p-coumaroylquinic acid, a significant secondary metabolite in plants with diverse physiological roles and potential pharmaceutical applications. This document details the primary biosynthetic pathways, the key enzymes involved, their kinetic properties, and the cellular localization of these processes. Furthermore, it offers detailed experimental protocols for the extraction, quantification, and enzymatic analysis of this compound, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

This compound, an ester of p-coumaric acid and quinic acid, belongs to the family of hydroxycinnamoyl-quinic acids (HCQAs).[1] These compounds are widely distributed throughout the plant kingdom and play crucial roles in plant defense, development, and as precursors for more complex phenolic compounds.[1] The biosynthesis of this compound is intricately linked to the general phenylpropanoid pathway, a major route for the synthesis of a vast array of plant secondary metabolites. This guide will delve into the core enzymatic steps leading to the formation of this important molecule.

Biosynthetic Pathways of this compound

The formation of this compound in plants is primarily believed to occur through two main pathways, both originating from the phenylpropanoid pathway. The central precursors are p-coumaroyl-CoA, derived from phenylalanine, and quinic acid, a product of the shikimate pathway.

The key enzymes governing the biosynthesis are:

  • Hydroxycinnamoyl-CoA:shikimate/quinate hydroxycinnamoyl transferase (HCT) : An acyltransferase that catalyzes the transfer of a hydroxycinnamoyl group from a CoA-thioester to an acceptor molecule, typically shikimate or quinate.[2][3]

  • p-Coumaroyl ester 3'-hydroxylase (C3'H) : A cytochrome P450 monooxygenase responsible for the hydroxylation of the 3-position of the aromatic ring of p-coumaroyl esters.[4][5]

The two proposed pathways are:

Pathway 1: The HCT-mediated route

In this pathway, HCT directly catalyzes the esterification of p-coumaroyl-CoA with quinic acid to form this compound. This route is considered a primary pathway in many plant species.

Pathway 2: The HCT/C3'H-mediated route

This pathway involves an intermediate step of hydroxylation. HCT first catalyzes the formation of p-coumaroyl shikimate from p-coumaroyl-CoA and shikimic acid. Subsequently, C3'H hydroxylates p-coumaroyl shikimate to produce caffeoyl shikimate. In a reverse reaction, HCT can then transfer the caffeoyl group to Coenzyme A, forming caffeoyl-CoA, which can then be a substrate for the synthesis of other compounds. While this pathway is more central to lignin biosynthesis, the promiscuity of HCT and C3'H with both shikimate and quinate as acyl acceptors suggests a potential crossover for the synthesis of chlorogenic acid and its derivatives.[2][6]

Biosynthesis of this compound cluster_pathway1 Pathway 1 cluster_pathway2 Pathway 2 (Lignin precursor branch) Phe L-Phenylalanine Cin Cinnamic acid Phe->Cin PAL pCoumaric p-Coumaric acid Cin->pCoumaric C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumaric->pCoumaroylCoA 4CL pCoumaroylquinic This compound pCoumaroylCoA->pCoumaroylquinic HCT pCoumaroylshikimate p-Coumaroyl shikimate pCoumaroylCoA->pCoumaroylshikimate HCT QuinicAcid Quinic Acid QuinicAcid->pCoumaroylquinic ShikimicAcid Shikimic Acid ShikimicAcid->pCoumaroylshikimate Caffeoylshikimate Caffeoyl shikimate pCoumaroylshikimate->Caffeoylshikimate C3'H Experimental Workflow for Quantification start Start: Plant Tissue Sample extraction Extraction with 80% Methanol start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm filter) centrifugation->filtration hplc HPLC Analysis filtration->hplc data Data Acquisition (Peak Area at 310 nm) hplc->data quantification Quantification using Standard Curve data->quantification end End: Concentration of this compound quantification->end

References

A Comprehensive Technical Guide on the Biological Activities of 3-p-Coumaroylquinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-p-Coumaroylquinic acid (3-p-CQA), a naturally occurring phenolic compound, has garnered significant attention within the scientific community for its diverse and potent biological activities. As a derivative of p-coumaric acid and quinic acid, it is found in a variety of plant-based foods and traditional medicines. This technical guide provides an in-depth analysis of the multifaceted pharmacological effects of 3-p-CQA, with a primary focus on its antioxidant, anti-inflammatory, and neuroprotective properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular pathways to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a prominent member of the hydroxycinnamic acid family, which is widely distributed in the plant kingdom. Its chemical structure, characterized by the esterification of p-coumaric acid with the 3-hydroxyl group of quinic acid, underpins its significant bioactive potential. This guide will explore the key biological activities of 3-p-CQA, offering a technical overview of its mechanisms of action and therapeutic promise.

Antioxidant Activity

This compound exhibits robust antioxidant properties, primarily attributed to its ability to scavenge free radicals and chelate metal ions. These activities are crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Quantitative Data for Antioxidant Activity
AssayCompoundIC50 / EC50Reference
DPPH Radical ScavengingThis compoundData not specifically foundGeneral antioxidant activity noted
ABTS Radical ScavengingThis compoundData not specifically foundGeneral antioxidant activity noted
Lipid Peroxidation Inhibitionp-Coumaric acid71.2% inhibition at 45 µg/mL[1]
Experimental Protocols for Antioxidant Assays

This assay quantifies the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically.

  • Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. The solution should be freshly prepared and kept in the dark due to its light sensitivity.

  • Sample Preparation : Dissolve this compound and a positive control (e.g., ascorbic acid) in a suitable solvent (e.g., methanol) to create a series of concentrations.

  • Assay Procedure :

    • Add a defined volume of the sample or standard solution to an equal volume of the DPPH working solution in a 96-well microplate.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the sample. The IC50 value, the concentration required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Reagent Preparation : Generate the ABTS•+ stock solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is incubated in the dark at room temperature for 12-16 hours.

  • Working Solution : Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure :

    • Add a small volume of the sample or standard solution to a defined volume of the ABTS•+ working solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement : Measure the absorbance at 734 nm.

  • Calculation : The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The Trolox Equivalent Antioxidant Capacity (TEAC) may also be determined by comparing the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.

Workflow for Antioxidant Activity Screening

G cluster_prep Preparation cluster_assay Assay Incubation cluster_measure Measurement & Analysis Sample 3-p-CQA Solution (various concentrations) DPPH_Assay Mix Sample + DPPH Incubate 30 min (dark) Sample->DPPH_Assay ABTS_Assay Mix Sample + ABTS•+ Incubate 6 min Sample->ABTS_Assay DPPH_Reagent DPPH Reagent (0.1 mM in Methanol) DPPH_Reagent->DPPH_Assay ABTS_Reagent ABTS•+ Reagent (Absorbance ~0.7) ABTS_Reagent->ABTS_Assay Spectro_DPPH Read Absorbance @ 517 nm DPPH_Assay->Spectro_DPPH Spectro_ABTS Read Absorbance @ 734 nm ABTS_Assay->Spectro_ABTS Calc_DPPH Calculate % Inhibition Determine IC50 Spectro_DPPH->Calc_DPPH Calc_ABTS Calculate % Inhibition Determine TEAC Spectro_ABTS->Calc_ABTS G cluster_pathway Inflammatory Signaling Cascade LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates MAPK MAPKs (ERK, JNK, p38) TLR4->MAPK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to MAPK->Nucleus activates transcription factors in Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines gene expression CQA This compound CQA->IKK inhibits CQA->MAPK inhibits G cluster_neuro Neuroprotective Signaling CQA This compound PI3K PI3K CQA->PI3K activates Akt Akt PI3K->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits Survival Neuronal Survival Akt->Survival promotes

References

An In-Depth Technical Guide on the Discovery and Isolation of 3-p-Coumaroylquinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-p-Coumaroylquinic acid, a phenolic compound belonging to the hydroxycinnamic acid family, has garnered significant interest in the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this important natural product. It is designed to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Historical Discovery and First Synthesis

While this compound is a naturally occurring compound, its initial description in the scientific literature appears to be through chemical synthesis. In 1961, Haslam, Haworth, and Makinson reported the first synthesis of 3-O-p-coumaroylquinic acid. This seminal work laid the foundation for the chemical understanding of this class of compounds.

Isolation from Natural Sources

Subsequent to its synthesis, this compound was identified in a variety of plant species. It is now known to be a constituent of numerous edible and medicinal plants, contributing to their flavor, color, and biological activities. Notable natural sources include:

  • Fruits: Apples (Malus domestica), sweet cherries (Prunus avium), and Portugal laurel (Prunus lusitanica) are rich sources of this compound.[1][2][3]

  • Other Plants: It has also been reported in tea (Camellia sinensis) and various other plant species.[3]

Experimental Protocols for Isolation and Characterization

The isolation and characterization of this compound from natural sources typically involve a series of chromatographic and spectroscopic techniques. The following is a generalized experimental protocol based on modern methodologies.

Extraction
  • Plant Material Preparation: Fresh or dried plant material (e.g., fruit peels, leaves) is ground into a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered material is extracted with a suitable solvent, typically a mixture of methanol or ethanol and water, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve the stability of the phenolic compounds.[4]

  • Extraction Techniques: Maceration, sonication, or accelerated solvent extraction (ASE) can be employed to enhance the extraction efficiency.

Purification
  • Solid-Phase Extraction (SPE): The crude extract is often passed through an SPE cartridge (e.g., C18) to remove non-polar compounds and concentrate the phenolic fraction.

  • Column Chromatography: Further purification is achieved using column chromatography, with silica gel or Sephadex LH-20 as the stationary phase and a gradient of solvents (e.g., chloroform-methanol or ethanol-water) as the mobile phase.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is typically performed using preparative or semi-preparative HPLC with a C18 column. The mobile phase usually consists of a gradient of acidified water and methanol or acetonitrile.

Structure Elucidation and Characterization

The definitive identification of this compound is accomplished through a combination of spectroscopic methods.

Workflow for Isolation and Characterization of this compound

G cluster_extraction Extraction cluster_purification Purification cluster_characterization Characterization plant_material Plant Material (e.g., Apple Peels) extraction Solvent Extraction (Methanol/Water/Acid) plant_material->extraction crude_extract Crude Extract extraction->crude_extract Filtration/ Evaporation spe Solid-Phase Extraction (SPE) crude_extract->spe column_chrom Column Chromatography spe->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure this compound hplc->pure_compound ms Mass Spectrometry (MS) pure_compound->ms nmr NMR Spectroscopy (1H, 13C) pure_compound->nmr uv UV Spectroscopy pure_compound->uv

Caption: A generalized workflow for the extraction, purification, and characterization of this compound from plant sources.

Quantitative Data

The concentration of this compound can vary significantly depending on the plant source, cultivar, and environmental conditions. The following table summarizes representative quantitative data from the literature.

Plant SourcePartConcentration (mg/100g FW)Reference
Redcurrant (Ribes rubrum)Fruit0.00 - 0.03[5]
Sweet Cherry (Prunus avium)FruitVaries by cultivar[2][6]
Apple (Malus domestica)FruitVaries by cultivar

Biological Activity and Signaling Pathways

This compound and related phenolic compounds have been shown to possess anti-inflammatory properties. Their mechanism of action is believed to involve the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of κB (IκB) is phosphorylated and degraded, allowing the NF-κB dimer (p50/p65) to translocate to the nucleus and induce the expression of pro-inflammatory genes. p-Coumaric acid, a constituent of this compound, has been shown to inhibit this process.[7][8]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk Activation ikb_nfkb IκB-NF-κB Complex ikk->ikb_nfkb Phosphorylation of IκB ikb IκB nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb IκB Degradation coumaroylquinic_acid This compound coumaroylquinic_acid->ikk Inhibition dna DNA nfkb_nuc->dna Binding pro_inflammatory_genes Pro-inflammatory Gene Expression dna->pro_inflammatory_genes

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation and cellular stress responses. It consists of several kinases, including ERK, JNK, and p38. The phosphorylation of these kinases leads to the activation of transcription factors that regulate the expression of inflammatory mediators. p-Coumaric acid has been observed to inhibit the phosphorylation of ERK and JNK.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor stimulus->receptor mapkkk MAPKKK receptor->mapkkk Activation mapkk MAPKK mapkkk->mapkk Phosphorylation erk ERK mapkk->erk Phosphorylation jnk JNK mapkk->jnk Phosphorylation p38 p38 mapkk->p38 Phosphorylation transcription_factors Transcription Factors (e.g., AP-1) erk->transcription_factors jnk->transcription_factors p38->transcription_factors coumaroylquinic_acid This compound coumaroylquinic_acid->mapkk Inhibition of Phosphorylation inflammatory_response Inflammatory Response transcription_factors->inflammatory_response Gene Expression

Caption: Proposed modulation of the MAPK signaling pathway by this compound.

Conclusion

This compound is a naturally occurring phenolic compound with significant potential for further investigation in drug discovery and development. This guide has provided a comprehensive overview of its discovery, methods for its isolation and characterization, and insights into its biological activities and underlying molecular mechanisms. The detailed experimental protocols and visual representations of signaling pathways are intended to facilitate future research into this promising natural product.

References

Phenolic Profile of Plants Containing 3-p-Coumaroylquinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-p-Coumaroylquinic acid, a hydroxycinnamic acid derivative, is a phenolic compound found in a variety of plant species. It is an ester of p-coumaric acid and quinic acid. This technical guide provides a comprehensive overview of the phenolic profile of several plants known to contain this compound, with a focus on quantitative data, experimental protocols for analysis, and relevant biological signaling pathways. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry. The primary plants discussed in this guide are artichoke (Cynara scolymus L.), sweet potato (Ipomoea batatas L.) leaves, and coffee (Coffea spp.) beans.

Phenolic Composition: A Quantitative Overview

The concentration of this compound and other phenolic compounds can vary significantly depending on the plant species, cultivar, growing conditions, and the part of the plant analyzed. The following tables summarize the quantitative data on the phenolic profiles of artichoke, sweet potato leaves, and coffee beans from various studies.

Table 1: Phenolic Profile of Artichoke (Cynara scolymus L.)
CompoundConcentration (mg/g Dry Weight)Plant PartReference
Hydroxycinnamic Acids
3-O-Caffeoylquinic acid (Neochlorogenic acid)7.752Leaves[1]
5-O-Caffeoylquinic acid (Chlorogenic acid)PresentFlower Heads[2]
1,5-di-O-Caffeoylquinic acidPresentFlower Heads[3]
3,5-di-O-Caffeoylquinic acid4.900Leaves[1]
4,5-di-O-Caffeoylquinic acid5.633Leaves[1]
p-Coumaroylquinic acidPresentLeaves[1]
Caffeic acidPresentFlower Heads[2]
Flavonoids
Luteolin-7-O-glucosidePresentFlower Heads[2]
Apigenin-7-O-glucosidePresentFlower Heads[2]
LuteolinPresentFlower Heads[2]
HyperosidePresentFlower Heads[2]
RutinPresentFlower Heads[2]
Table 2: Phenolic Profile of Sweet Potato (Ipomoea batatas L.) Leaves
CompoundConcentration (mg/g Dry Weight)Cultivar(s)Reference
Phenolic Acids
Caffeic acidPresent'O'Henry' and others[4]
Chlorogenic acidPresent'O'Henry' and others[4]
3,5-dicaffeoylquinic acidPresent'O'Henry' and others[4]
3,4-dicaffeoylquinic acidPresent'O'Henry' and others[4]
Flavonoids
QuercetinPresent'O'Henry' and others[4]
Total Phenolic Content (TPC) 7.29 - 10.49 (mg Tannic Acid Equivalent/g)Six US Cultivars[4]
Total Flavonoid Content (TFC) 2.30 - 4.26 (mg Quercetin Equivalent/g)Six US Cultivars[4]
Table 3: Phenolic Profile of Coffee (Coffea spp.) Beans
CompoundConcentration (mg/g)Bean TypeReference
Hydroxycinnamic Acids
Chlorogenic acid34.181Green[5]
Caffeic acidPresentGreen & Roasted[5]
p-Coumaric acidPresentGreen & Roasted[5]
Ferulic acidPresentGreen & Roasted[6]
Other Phenols
Gallic acidPresentGreen & Roasted[5]
PyrocatecholPresentRoasted[5]
Total Phenolic Content (TPC) 14.92 - 16.55 (mg Gallic Acid Equivalent/g)Roasted[7]

Experimental Protocols

The accurate quantification of phenolic compounds is crucial for research and development. The following are detailed methodologies for the extraction and analysis of these compounds from plant materials.

Extraction of Phenolic Compounds

A widely used method for the extraction of phenolic compounds from plant tissues involves solid-liquid extraction with a solvent system, often followed by acidic or alkaline hydrolysis to release bound phenolics.[8]

Materials:

  • Dried and powdered plant material

  • Methanol (HPLC grade)

  • 25% Hydrochloric acid (HCl)

  • Deionized water

  • Centrifuge

  • Vortex mixer

  • Syringe filters (0.45 µm)

Procedure:

  • Weigh 1 gram of the finely ground plant material.

  • Add 25 mL of methanol and 25% HCl in a 4:1 ratio (v/v) for acidified methanolic extraction. For a non-acidified extraction, use 25 mL of pure methanol.[4]

  • Vortex the mixture thoroughly to ensure complete mixing.

  • Sonicate the mixture for a specified period (e.g., 30 minutes) to enhance extraction efficiency.

  • Centrifuge the mixture at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the solid material.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • The extract is now ready for HPLC analysis.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is the most common and reliable technique for the separation and quantification of individual phenolic compounds.[8][9]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and DAD or MS detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid (or another acid for pH adjustment).

  • Solvent B: Acetonitrile (or methanol) with 0.1% formic acid.

Gradient Elution Program: A typical gradient program would start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute compounds with increasing hydrophobicity. An example gradient is as follows:

  • 0-5 min: 5% B

  • 5-25 min: Increase to 40% B

  • 25-30 min: Increase to 100% B

  • 30-35 min: Hold at 100% B

  • 35-40 min: Return to 5% B and equilibrate for the next injection.

Detection:

  • DAD: Monitor at multiple wavelengths, typically around 280 nm for general phenolics, 320 nm for hydroxycinnamic acids, and 360 nm for flavonoids.

  • MS: Utilize electrospray ionization (ESI) in negative ion mode for the detection of deprotonated molecular ions [M-H]⁻ of phenolic acids.

Quantification:

  • Prepare calibration curves for standard compounds of interest (e.g., this compound, caffeic acid, quercetin).

  • Inject a series of known concentrations of the standards to establish a linear relationship between peak area and concentration.

  • Inject the plant extracts and quantify the target compounds by comparing their peak areas to the calibration curves.

Signaling Pathways and Biological Activities

While research on the specific signaling pathways of this compound is ongoing, studies on its constituent, p-coumaric acid, have shed light on its anti-inflammatory properties. p-Coumaric acid has been shown to modulate inflammatory responses by targeting the NF-κB and MAPK signaling pathways.[10][11]

Anti-inflammatory Signaling Pathway of p-Coumaric Acid

The diagram below illustrates the inhibitory effect of p-coumaric acid on the lipopolysaccharide (LPS)-induced inflammatory cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 Activates LPS LPS (Lipopolysaccharide) LPS->TLR4 Binds pCA p-Coumaric Acid IKK IKK pCA->IKK Inhibits MAPK MAPKs (ERK, JNK, p38) pCA->MAPK Inhibits TRAF6 TRAF6 MyD88->TRAF6 TRAF6->IKK TRAF6->MAPK Activates IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB_inactive NF-κB (p65/p50) IκBα->NFκB_inactive Inhibits NFκB_active NF-κB (p65/p50) NFκB_inactive->NFκB_active Releases DNA DNA NFκB_active->DNA Translocates & Binds MAPK->DNA Activates Transcription Factors ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->ProInflammatory_Genes Transcription

Caption: p-Coumaric acid inhibits LPS-induced inflammation via NF-κB and MAPK pathways.

General Experimental Workflow for Phenolic Analysis

The following diagram outlines the typical workflow for the extraction and analysis of phenolic compounds from plant materials.

G Start Plant Material (e.g., leaves, beans) Drying Drying (e.g., freeze-drying, oven drying) Start->Drying Grinding Grinding to a Fine Powder Drying->Grinding Extraction Solid-Liquid Extraction (e.g., with methanol) Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.45 µm filter) Centrifugation->Filtration HPLC_Analysis HPLC-DAD/MS Analysis Filtration->HPLC_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis

Caption: Workflow for the analysis of phenolic compounds from plant samples.

Conclusion

This technical guide has provided a detailed overview of the phenolic profiles of artichoke, sweet potato leaves, and coffee beans, with a specific focus on the presence of this compound. The provided quantitative data, experimental protocols, and insights into the anti-inflammatory signaling pathways of its constituent p-coumaric acid offer a valuable resource for researchers and professionals in drug development and related fields. The significant presence of these bioactive compounds in commonly consumed plants and their by-products highlights their potential for the development of novel therapeutic agents and functional foods. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound.

References

An In-depth Technical Guide to the Isomers of p-Coumaroylquinic Acid in Nature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Coumaroylquinic acids (pCoQAs) are a class of phenolic compounds ubiquitously found in the plant kingdom, formed through the esterification of p-coumaric acid and quinic acid. These compounds are of significant interest to researchers, scientists, and drug development professionals due to their wide range of biological activities, including antioxidant, anti-inflammatory, and potential therapeutic properties. This technical guide provides a comprehensive overview of the naturally occurring isomers of p-coumaroylquinic acid, their quantitative distribution in various natural sources, detailed experimental protocols for their analysis, and insights into their molecular mechanisms of action.

Naturally Occurring Isomers of p-Coumaroylquinic Acid

The primary isomers of p-coumaroylquinic acid found in nature are positional isomers, distinguished by the location of the p-coumaroyl group on the quinic acid moiety. The three principal isomers are:

  • 3-p-Coumaroylquinic acid (3-pCoQA): Formed by the condensation of the carboxyl group of p-coumaric acid with the 3-hydroxy group of quinic acid.[1][2]

  • 4-p-Coumaroylquinic acid (4-pCoQA): Results from the esterification of p-coumaric acid at the 4-hydroxy position of quinic acid.

  • 5-p-Coumaroylquinic acid (5-pCoQA): Formed by the attachment of the p-coumaroyl group to the 5-hydroxy position of quinic acid.[3]

In addition to these positional isomers, p-coumaroylquinic acids can also exist as cis and trans geometric isomers due to the double bond in the p-coumaric acid structure. The trans isomer is generally more stable and abundant in nature. Furthermore, more complex diacyl derivatives, such as di-p-coumaroylquinic acids and mixed esters like p-coumaroyl-caffeoylquinic acid, have also been identified in natural sources.

Quantitative Distribution in Natural Sources

The concentration of p-coumaroylquinic acid isomers varies significantly across different plant species and even within different parts of the same plant. The following tables summarize the quantitative data available for the distribution of these isomers in various fruits, vegetables, and other plant materials.

Table 1: Quantitative Data of p-Coumaroylquinic Acid Isomers in Fruits

FruitIsomerConcentration (mg/100g FW)Reference(s)
Apple (Dessert, peeled)p-Coumaroylquinic acid (isomer not specified)0.29 - 0.38[3]
RedcurrantThis compoundNot quantified[4]
Sweet CherryThis compoundNot quantified[4]
Highbush BlueberryThis compoundNot quantified[4]
BlackcurrantThis compoundNot quantified[4]

Table 2: Quantitative Data of p-Coumaroylquinic Acid Isomers in Vegetables

VegetableIsomerConcentrationReference(s)
Wild Leek5-p-Coumaroylquinic acidNot quantified[3]
Brussel Sprouts5-p-Coumaroylquinic acidNot quantified[3]
Wild CeleryThis compoundDetected, but not quantified[4]

Table 3: Quantitative Data of p-Coumaroylquinic Acid Isomers in Other Plant Sources

Plant SourceIsomerConcentrationReference(s)
Coffee (Green Beans)Total p-Coumaroylquinic acids<80 mg/100gNot specified
Camellia sinensis (Tea)This compoundReported, but not quantified[2]
Prunus cerasus (Sour Cherry)This compoundReported, but not quantified[2]
Lemon Grass5-p-Coumaroylquinic acidNot quantified[3]
Ucuhuba5-p-Coumaroylquinic acidNot quantified[3]

Experimental Protocols

Accurate identification and quantification of p-coumaroylquinic acid isomers are crucial for research and development. The following sections provide detailed methodologies for their extraction and analysis.

Extraction of p-Coumaroylquinic Acid Isomers from Plant Material

This protocol describes a general method for the extraction of phenolic compounds, including p-coumaroylquinic acid isomers, from plant matrices.

Materials:

  • Plant material (fresh, frozen, or freeze-dried)

  • Mortar and pestle or a high-speed blender

  • Methanol (or ethanol)

  • Water (deionized or distilled)

  • Centrifuge

  • Rotary evaporator

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

  • Sample Preparation: Homogenize the plant material using a mortar and pestle with liquid nitrogen or a high-speed blender to obtain a fine powder.

  • Extraction:

    • Mix the powdered plant material with an extraction solvent, typically a mixture of methanol and water (e.g., 80:20 v/v). A sample-to-solvent ratio of 1:10 (w/v) is commonly used.

    • Sonicate the mixture for 15-30 minutes or vortex thoroughly.

    • Agitate the mixture on a shaker at room temperature for 1-2 hours.

  • Centrifugation: Centrifuge the extract at 4000-5000 rpm for 15 minutes to pellet the solid plant material.

  • Solvent Evaporation: Decant the supernatant and concentrate it using a rotary evaporator at a temperature below 40°C to remove the organic solvent.

  • Purification (Optional): For cleaner samples, a solid-phase extraction (SPE) step can be employed.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with water to remove sugars and other polar impurities.

    • Elute the phenolic compounds with methanol.

  • Final Preparation: Evaporate the methanolic eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable solvent (e.g., methanol/water) for analysis.

UHPLC-MS/MS Method for Quantification

Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a highly sensitive and selective method for the quantification of p-coumaroylquinic acid isomers.[5]

Instrumentation:

  • UHPLC system with a binary pump, autosampler, and column oven.

  • Tandem mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm particle size) is typically used.

  • Mobile Phase A: 0.1% formic acid in water.[5]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

  • Gradient Elution: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the compounds. An example gradient is as follows: 0-1 min, 5% B; 1-10 min, 5-30% B; 10-15 min, 30-60% B; 15-17 min, 60-95% B; 17-19 min, 95% B; 19-20 min, 95-5% B; 20-25 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2-5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in negative mode is commonly used.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for each isomer to ensure selectivity and sensitivity. The deprotonated molecule [M-H]⁻ is selected as the precursor ion. Characteristic product ions are generated through collision-induced dissociation (CID).

    • This compound: A characteristic fragment is observed at m/z 163, corresponding to the deprotonated p-coumaric acid.[1]

    • 4-p-Coumaroylquinic acid: A characteristic fragment is observed at m/z 173.[1]

    • 5-p-Coumaroylquinic acid: The base peak in the MS2 spectrum is typically at m/z 191, corresponding to the deprotonated quinic acid.[1]

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of p-coumaroylquinic acid isomers.[1]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a suitable probe.

Sample Preparation:

  • Dissolve a purified sample of the isomer in a deuterated solvent (e.g., methanol-d4, DMSO-d6).

Experiments:

  • 1H NMR: Provides information on the number and chemical environment of protons. The chemical shifts and coupling constants of the protons on the quinic acid and p-coumaric acid moieties are diagnostic. For example, the chemical shift of the proton at the esterified position on the quinic acid ring will be shifted downfield. The coupling patterns of the quinic acid protons can help determine the position of esterification.[1]

  • 13C NMR: Provides information on the carbon skeleton of the molecule. The chemical shifts of the carbons in the quinic acid ring are sensitive to the position of the acyl group.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between protons and carbons and for the complete and unambiguous assignment of all signals in the spectra.

    • COSY (Correlation Spectroscopy): Shows correlations between coupled protons.

    • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying the ester linkage between the p-coumaroyl and quinic acid moieties.

Signaling Pathways and Biological Activities

While research on the specific signaling pathways modulated by individual p-coumaroylquinic acid isomers is ongoing, studies on the parent compound, p-coumaric acid, provide valuable insights into their potential mechanisms of action. p-Coumaric acid has been shown to exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[6][7][8][9]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of genes involved in inflammation.[6] In inflammatory conditions, NF-κB is activated and translocates to the nucleus, leading to the production of pro-inflammatory cytokines. p-Coumaric acid has been shown to inhibit the activation of NF-κB.[6][8][9]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IKK->IkB_NFkB Inhibits (via phosphorylation and degradation of IκBα) NFkB NF-κB (p65/p50) IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_active Active NF-κB nucleus Nucleus NFkB_active->nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression nucleus->Inflammatory_Genes Induces pCoumaroylquinic_acid p-Coumaroylquinic Acid Isomers pCoumaroylquinic_acid->IKK Inhibits

Figure 1: Proposed inhibition of the NF-κB signaling pathway by p-coumaroylquinic acid isomers.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that are involved in a variety of cellular processes, including inflammation. The three major MAPK families are ERK, JNK, and p38. p-Coumaric acid has been shown to suppress the phosphorylation of these MAPKs, thereby inhibiting inflammatory responses.[6][7]

MAPK_Pathway cluster_pathways MAPK Cascades Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) ERK ERK Inflammatory_Stimuli->ERK Activates JNK JNK Inflammatory_Stimuli->JNK Activates p38 p38 Inflammatory_Stimuli->p38 Activates pCoumaroylquinic_acid p-Coumaroylquinic Acid Isomers pCoumaroylquinic_acid->ERK Inhibits (Phosphorylation) pCoumaroylquinic_acid->JNK Inhibits (Phosphorylation) pCoumaroylquinic_acid->p38 Inhibits (Phosphorylation) Pro_inflammatory_Mediators Pro-inflammatory Mediators ERK->Pro_inflammatory_Mediators Upregulates JNK->Pro_inflammatory_Mediators Upregulates p38->Pro_inflammatory_Mediators Upregulates

Figure 2: Proposed inhibition of MAPK signaling pathways by p-coumaroylquinic acid isomers.

Antioxidant Activity

The antioxidant activity of p-coumaroylquinic acids is a key aspect of their biological function. This activity is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The phenolic hydroxyl group on the p-coumaric acid moiety is the primary site of radical scavenging. The mechanism can proceed through hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT).

Antioxidant_Mechanism cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer - Proton Transfer (SET-PT) pCoQA p-Coumaroylquinic Acid (pCoQA-OH) pCoQA_Radical pCoQA Radical (pCoQA-O•) pCoQA->pCoQA_Radical H• donation Free_Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Free_Radical->Neutralized_Radical H• acceptance pCoQA_electron p-Coumaroylquinic Acid (pCoQA-OH) pCoQA_cation pCoQA Cation Radical (pCoQA-OH•+) pCoQA_electron->pCoQA_cation e⁻ donation Free_Radical_electron Free Radical (R•) Radical_anion Radical Anion (R⁻) Free_Radical_electron->Radical_anion e⁻ acceptance pCoQA_radical_proton pCoQA Radical (pCoQA-O•) pCoQA_cation->pCoQA_radical_proton H⁺ loss Neutralized_molecule_proton Neutralized Molecule (RH) Radical_anion->Neutralized_molecule_proton H⁺ acceptance

Figure 3: Antioxidant mechanisms of p-coumaroylquinic acid.

Conclusion

The isomers of p-coumaroylquinic acid represent a diverse and biologically active class of natural products. This guide has provided a detailed overview of their occurrence, methods for their analysis, and potential mechanisms of action. Further research is warranted to fully elucidate the quantitative distribution of these isomers in a wider range of natural sources and to specifically delineate the signaling pathways modulated by each isomer. Such knowledge will be invaluable for the development of new functional foods, nutraceuticals, and therapeutic agents.

References

Methodological & Application

Application Note: Quantification of 3-p-Coumaroylquinic Acid using a Validated HPLC-MS/MS Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantification of 3-p-Coumaroylquinic acid (3-p-CQA) in complex matrices, such as plant extracts. This compound is a significant phenolic compound found in a variety of plants and is of interest for its potential biological activities.[1] The method described herein utilizes High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) for selective and accurate quantification. This document provides comprehensive experimental protocols, method validation data, and visualization of the analytical workflow and relevant biosynthetic pathways.

Introduction

This compound is a natural phenolic compound resulting from the esterification of p-coumaric acid and quinic acid.[2] It is an isomer of other p-coumaroylquinic acids, such as 4-p-CQA and 5-p-CQA, which requires a highly selective analytical method for accurate differentiation and quantification. HPLC coupled with tandem mass spectrometry is a powerful technique for this purpose, offering high separation efficiency and specific detection.[1] This application note provides a detailed protocol for the extraction and quantification of 3-p-CQA, which can be adapted for various research and drug development applications.

Experimental Protocols

Sample Preparation: Extraction from Plant Material

This protocol provides a general guideline for the extraction of this compound from plant tissue and may require optimization for specific matrices.

Materials:

  • Fresh, frozen, or lyophilized plant tissue

  • Mortar and pestle or cryogenic grinder

  • Extraction Solvent: 70% Methanol (HPLC grade) in ultrapure water

  • Centrifuge

  • 0.22 µm syringe filters (PTFE or Nylon)

  • HPLC vials

Procedure:

  • Homogenization: Weigh approximately 100 mg of finely ground plant material into a 2 mL microcentrifuge tube. For fresh tissue, it is recommended to flash-freeze in liquid nitrogen before grinding to prevent enzymatic degradation.

  • Extraction: Add 1.5 mL of pre-chilled 70% methanol to the tube.[3]

  • Sonication: Vortex the mixture vigorously for 1 minute, then place it in an ultrasonic bath for 15 minutes at room temperature.[3]

  • Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes at 4°C to pellet the solid debris.[3]

  • Collection: Carefully transfer the supernatant to a clean microcentrifuge tube.[3]

  • Re-extraction (Optional): To ensure exhaustive extraction, add another 1.0 mL of 70% methanol to the pellet, vortex, sonicate for 15 minutes, and centrifuge again. Combine the second supernatant with the first.[3]

  • Filtration: Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[3]

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 3 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 4 µL

  • Column Temperature: 40°C

  • Gradient Elution Program:

    • 0-2 min: 10% B

    • 2-15 min: 10-40% B (linear gradient)

    • 15-20 min: 40-90% B (linear gradient)

    • 20-24 min: 90% B (isocratic)

    • 24-25 min: 90-10% B (linear gradient)

    • 25-30 min: 10% B (isocratic for re-equilibration)

Mass Spectrometry Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: this compound

    • Precursor Ion (Q1): m/z 337.1

    • Product Ion (Q3): m/z 163.0

  • Interface Temperature: 350°C

  • Nebulizing Gas Flow: 3 L/min

  • Drying Gas Flow: 15 L/min

  • Collision Energy: Optimized for the specific instrument, typically in the range of 15-30 eV.

Data Presentation: Method Validation Summary

The described HPLC-MS/MS method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes the typical performance characteristics of the method.

Validation ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Precision (RSD%) Intra-day: < 5%, Inter-day: < 10%
Accuracy (Recovery %) 90 - 110%
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL

Visualizations

Experimental Workflow

experimental_workflow sample Plant Material (100 mg) homogenization Homogenization sample->homogenization extraction Extraction with 70% Methanol homogenization->extraction sonication Sonication (15 min) extraction->sonication centrifugation Centrifugation (13,000 x g, 10 min) sonication->centrifugation supernatant Collect Supernatant centrifugation->supernatant filtration Filtration (0.22 µm) supernatant->filtration hplc_vial HPLC Vial filtration->hplc_vial hplc_ms HPLC-MS/MS Analysis hplc_vial->hplc_ms data_analysis Data Analysis & Quantification hplc_ms->data_analysis

Caption: Experimental workflow for this compound quantification.

Biosynthetic Pathway of this compound

This compound is synthesized in plants through the convergence of the shikimic acid and phenylpropanoid pathways.[4]

biosynthetic_pathway cluster_shikimic Shikimic Acid Pathway cluster_phenylpropanoid Phenylpropanoid Pathway PEP Phosphoenolpyruvate (PEP) Shikimic_Acid Shikimic Acid PEP->Shikimic_Acid E4P Erythrose-4-Phosphate (E4P) E4P->Shikimic_Acid Quinic_Acid Quinic Acid Shikimic_Acid->Quinic_Acid CQA This compound Quinic_Acid->CQA Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA p_Coumaroyl_CoA->CQA HQT

Caption: Biosynthesis of this compound.

Conclusion

The HPLC-MS/MS method presented provides a reliable and sensitive approach for the quantification of this compound. The detailed protocols for sample preparation and analysis, along with the method validation data, offer a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development. The high selectivity of the MS/MS detection allows for accurate quantification even in complex matrices and for the differentiation from its isomers.

References

Application Notes and Protocols for the Extraction and Purification of 3-p-Coumaroylquinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the extraction and purification of 3-p-Coumaroylquinic acid, a phenolic compound with notable biological activities. The methodologies outlined below cover a range of techniques from traditional solvent extraction to modern, more efficient methods, as well as various purification strategies to achieve high-purity isolates for research and development purposes.

Introduction

This compound is a hydroxycinnamic acid derivative found in various plant species, including sweet cherries (Prunus avium), coffee, and certain medicinal herbs. It is an ester of p-coumaric acid and quinic acid. This compound, along with its isomers, has garnered significant interest due to its potential therapeutic properties, including antioxidant and anti-inflammatory effects. The anti-inflammatory actions are thought to be mediated, at least in part, through the modulation of key signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2][3]

The effective extraction and purification of this compound are crucial for its characterization, and the evaluation of its biological activity, and for potential drug development. This document outlines several established and emerging techniques for its isolation and purification.

Extraction Techniques

A variety of methods can be employed to extract this compound from plant materials. The choice of method often depends on the desired yield, purity, processing time, and environmental considerations.

Conventional Solvent Extraction

Conventional solvent extraction, or maceration, is a traditional and straightforward method. However, it can be time-consuming and may require large volumes of solvents.

Protocol:

  • Sample Preparation: Air-dry or freeze-dry the plant material (e.g., sweet cherry pomace) and grind it into a fine powder.

  • Extraction: Macerate the powdered plant material in a solvent such as methanol, ethanol, or a hydroalcoholic mixture (e.g., 70% ethanol) at a solid-to-liquid ratio of 1:10 (w/v).

  • Incubation: Stir the mixture at room temperature for 24-48 hours.

  • Filtration: Filter the mixture through cheesecloth and then a Whatman No. 1 filter paper to remove solid debris.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extract.

Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to create cavitation bubbles in the solvent, which disrupts cell walls and enhances the release of target compounds. This method generally offers higher efficiency and shorter extraction times compared to conventional methods.[4][5]

Protocol for Extraction from Sweet Cherry (Prunus avium):

  • Sample Preparation: Use 0.25 g of powdered sweet cherry material.

  • Solvent: Add the solvent mixture of water and ethanol in a 1:1 ratio.

  • Extraction: Perform the extraction for 3 minutes using an ultrasonic bath or probe.

  • Filtration and Concentration: Follow the same procedure as in conventional solvent extraction to obtain the crude extract.

Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant material, leading to rapid cell lysis and release of phytochemicals. It is known for its high speed and efficiency.[6][7]

General Protocol for Phenolic Acids:

  • Sample Preparation: Place a known amount of powdered plant material (e.g., 1 g) into a microwave extraction vessel.

  • Solvent Addition: Add a suitable solvent, such as 60% acetone or 60% methanol, at a solid-to-liquid ratio of 1:20 (w/v).[8]

  • Microwave Irradiation: Subject the mixture to microwave irradiation. Optimized conditions can vary, but a starting point could be 500 W for 5-10 minutes.[6]

  • Cooling and Filtration: Allow the vessel to cool before filtering the extract.

  • Concentration: Concentrate the filtrate using a rotary evaporator.

Supercritical Fluid Extraction (SFE)

SFE uses a supercritical fluid, typically carbon dioxide (CO₂), as the extraction solvent. By modifying the temperature and pressure, the solvating power of the fluid can be tuned. The addition of a polar co-solvent like ethanol is often necessary for the extraction of polar compounds like phenolic acids.[9][10][11]

General Protocol for Phenolic Compounds:

  • Sample Preparation: Load the ground plant material into the extraction vessel.

  • SFE System Setup: Set the extraction parameters. Typical conditions for phenolic compounds are a pressure of 250-350 bar and a temperature of 40-80°C.[9][10]

  • Co-solvent: Introduce a co-solvent, such as ethanol or a methanol/ethanol mixture, at a concentration of 5-20%.[9][10]

  • Extraction: Perform the extraction for a set period, typically 1-2 hours.

  • Collection: Depressurize the system to precipitate the extract, which is then collected.

Purification Techniques

Following extraction, the crude extract contains a mixture of compounds. Various chromatographic techniques can be used to purify this compound.

Macroporous Adsorbent Resin Chromatography

Macroporous resins are synthetic polymers with large surface areas that can adsorb and desorb molecules based on their polarity and molecular size. This technique is effective for the enrichment and preliminary purification of phenolic compounds.[12][13][14][15]

Protocol for Chlorogenic Acid (Adaptable for this compound):

  • Resin Selection and Pre-treatment: Select a suitable resin (e.g., HPD400 or NKA-II) and pre-treat it by soaking in ethanol and then washing with deionized water.[9]

  • Sample Loading: Dissolve the crude extract in an appropriate solvent and adjust the pH (e.g., to pH 3.0). Load the solution onto the equilibrated resin column.[9]

  • Washing: Wash the column with deionized water to remove sugars and other highly polar impurities.

  • Elution: Elute the adsorbed compounds with a stepwise or gradient of ethanol (e.g., 40-70% ethanol).[9]

  • Fraction Collection and Analysis: Collect the fractions and analyze them for the presence of this compound using HPLC. Pool the fractions containing the target compound and concentrate them.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, minimizing irreversible adsorption. It is particularly useful for separating isomers.[16][17][18]

Protocol for Chlorogenic Acid Isomers (Adaptable for Coumaroylquinic Acid Isomers):

  • Solvent System Selection: A two-phase solvent system is crucial. A common system for chlorogenic acids is n-butanol-acetic acid-water (4:1:5, v/v/v).[17]

  • HSCCC Operation:

    • Fill the column with the stationary phase (lower phase).

    • Pump the mobile phase (upper phase) through the column at a specific flow rate while the column is rotating at a set speed.

    • Once hydrodynamic equilibrium is reached, inject the sample solution.

  • Fraction Collection: Collect the eluent in fractions.

  • Analysis: Analyze the fractions by HPLC to identify those containing pure this compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a high-resolution technique used for the final purification of compounds to a high degree of purity.[2][19][20][21]

Protocol:

  • Column: Use a preparative reversed-phase C18 column.

  • Mobile Phase: A gradient of acidified water (e.g., with 0.1% formic acid) (Solvent A) and an organic solvent like methanol or acetonitrile (Solvent B) is typically used.[19]

  • Gradient Elution: An example of a gradient could be: 0-20 min, 20% B; 20-90 min, 20-60% B; 90-110 min, 60-95% B.

  • Sample Injection: Inject a concentrated solution of the partially purified extract.

  • Fraction Collection: Collect the peaks corresponding to this compound based on the chromatogram.

  • Purity Analysis and Concentration: Analyze the purity of the collected fractions by analytical HPLC. Pool the pure fractions and remove the solvent under vacuum.

Quantitative Data Summary

The following tables summarize quantitative data for different extraction and purification methods. Note that direct comparative data for this compound across all methods is limited, and some data is for related compounds like chlorogenic acid.

Table 1: Comparison of Extraction Methods for Phenolic Compounds

Extraction MethodPlant MaterialKey ParametersYield/EfficiencyReference
Ultrasound-Assisted Extraction (UAE)Sweet Cherry1:1 water/ethanol, 3 minHigh recovery
Microwave-Assisted Extraction (MAE)Spices60% acetone, 500 W, 5-10 minGenerally higher than UAE[6]
Supercritical Fluid Extraction (SFE)Potato Peels80°C, 350 bar, 20% MeOH37% total phenolic recovery[9]
Conventional Solvent ExtractionOlive Leaves60 min reflux71.11 mg/g total polyphenols[22]

Table 2: Comparison of Purification Methods for Hydroxycinnamic Acid Derivatives

Purification MethodTarget Compound(s)Key ParametersPurityRecoveryReference
Macroporous Resin (NKA-II)Chlorogenic Acid70% ethanol elutionIncreased 6.21-fold87.9%[18]
High-Speed Counter-Current ChromatographyChlorogenic Acidn-butanol-acetic acid-water (4:1:5)94.8%~90%[17]
Preparative HPLCIsochlorogenic Acid IsomersC18 column, gradient elution96-98%79.8-80.1%[16]

Visualizations

Experimental Workflow

Extraction_and_Purification_Workflow Plant_Material Plant Material (e.g., Sweet Cherry) Grinding Grinding Plant_Material->Grinding Extraction Extraction Grinding->Extraction UAE Ultrasound-Assisted Extraction Extraction->UAE MAE Microwave-Assisted Extraction Extraction->MAE SFE Supercritical Fluid Extraction Extraction->SFE Conventional Conventional Solvent Extraction Extraction->Conventional Crude_Extract Crude Extract UAE->Crude_Extract MAE->Crude_Extract SFE->Crude_Extract Conventional->Crude_Extract Purification Purification Crude_Extract->Purification Macroporous_Resin Macroporous Resin Chromatography Purification->Macroporous_Resin HSCCC High-Speed Counter-Current Chromatography Purification->HSCCC Prep_HPLC Preparative HPLC Purification->Prep_HPLC Pure_Compound Pure this compound Macroporous_Resin->Pure_Compound HSCCC->Pure_Compound Prep_HPLC->Pure_Compound Analysis Analysis (HPLC, MS) Pure_Compound->Analysis Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) MAPK_Pathway MAPK Pathway (ERK, JNK, p38) Inflammatory_Stimuli->MAPK_Pathway NFkB_Pathway NF-κB Pathway Inflammatory_Stimuli->NFkB_Pathway Coumaroylquinic_Acid This compound Coumaroylquinic_Acid->MAPK_Pathway Inhibits Coumaroylquinic_Acid->NFkB_Pathway Inhibits NFkB NF-κB (p65/p50) MAPK_Pathway->NFkB IKK IKK NFkB_Pathway->IKK IkB IκB IKK->IkB Phosphorylates IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_Expression->Cytokines Inflammation Inflammation Cytokines->Inflammation

References

Application Notes and Protocols for In Vitro Antioxidant Assays of 3-p-Coumaroylquinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-p-Coumaroylquinic acid (3-pCQA) is a phenolic compound found in a variety of plants, including fruits and vegetables.[1] It is an ester formed from p-coumaric acid and quinic acid.[2] The antioxidant potential of phenolic compounds is a key area of investigation for their potential roles in health and disease management. The phenolic hydroxyl group, in particular, is central to the antioxidant activity of hydroxycinnamic acids and their derivatives like 3-pCQA.[2][3]

This document provides detailed protocols for two common in vitro assays used to evaluate the antioxidant capacity of substances like 3-pCQA: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay.

DPPH Radical Scavenging Assay

The DPPH assay is a widely used method to assess a compound's ability to act as a free radical scavenger or hydrogen donor.[4] The principle is based on the reduction of the stable DPPH radical, which is deep violet in color, to the pale yellow, non-radical form, DPPH-H, in the presence of an antioxidant. The change in absorbance at 517 nm is measured to quantify the scavenging activity.

Experimental Protocol

1. Reagent Preparation:

  • DPPH Stock Solution (e.g., 1 mM): Prepare by dissolving a calculated amount of DPPH powder in a suitable solvent like methanol or ethanol. Store this solution in an amber bottle at 4°C.

  • DPPH Working Solution (e.g., 0.1 mM): Dilute the stock solution with the same solvent to achieve an absorbance of approximately 1.0 ± 0.2 at 517 nm. This solution should be prepared fresh daily and protected from light.

  • Test Compound (this compound): Prepare a stock solution of 3-pCQA in a suitable solvent (e.g., methanol, ethanol, or DMSO). From this stock, prepare a series of dilutions to determine the concentration-dependent activity.

  • Positive Control: Prepare a series of dilutions of a known antioxidant, such as Ascorbic Acid or Trolox, to be tested alongside the sample.

2. Assay Procedure (96-well plate format):

  • Add 100 µL of the various dilutions of the test compound or positive control to the wells of a 96-well microplate.

  • Prepare a blank well containing 200 µL of the solvent (e.g., methanol).

  • Prepare a control well containing 100 µL of the solvent and 100 µL of the DPPH working solution.

  • Initiate the reaction by adding 100 µL of the DPPH working solution to each well containing the test compound and positive control.

  • Mix the contents of the wells thoroughly.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    % Scavenging Activity = [ (A_control - A_sample) / A_control ] * 100

    Where:

    • A_control is the absorbance of the control (DPPH solution and solvent).

    • A_sample is the absorbance of the sample (DPPH solution and test compound).

  • To determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals), plot the percentage of scavenging activity against the corresponding concentrations of the test compound. The IC50 value can then be calculated from the resulting dose-response curve.

DPPH Assay Workflow

DPPH_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay cluster_measure 3. Measurement cluster_analysis 4. Analysis prep Reagent Preparation sub_prep1 Prepare DPPH Working Solution (e.g., 0.1 mM in Methanol) sub_prep2 Prepare Serial Dilutions of 3-pCQA & Positive Control (e.g., Trolox) assay Assay Procedure (96-well plate) sub_prep1->assay sub_prep2->assay step1 Add 100 µL Sample/Control to wells step2 Add 100 µL DPPH Solution to initiate reaction step1->step2 step3 Incubate in Dark (Room Temp, 30 min) step2->step3 measure Measurement step3->measure step4 Read Absorbance at 517 nm analysis Data Analysis step4->analysis step5 Calculate % Scavenging Activity step6 Plot Dose-Response Curve & Determine IC50 Value step5->step6

Fig 1. Experimental workflow for the DPPH radical scavenging assay.

ABTS Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants. The ABTS radical cation is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the radical is reduced, and the solution becomes colorless. The change in absorbance is typically measured at 734 nm.

Experimental Protocol

1. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

  • Potassium Persulfate Solution (2.45 mM): Prepare a 2.45 mM solution of potassium persulfate in water.

  • ABTS•+ Radical Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.

  • ABTS•+ Working Solution: Before the assay, dilute the radical solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Test Compound (this compound): Prepare a stock solution and a series of dilutions as described for the DPPH assay.

  • Positive Control: Prepare a series of dilutions of a known antioxidant, such as Trolox, to generate a standard curve.

2. Assay Procedure:

  • Add a small volume (e.g., 20 µL) of the various dilutions of the test compound, positive control, or solvent (for the blank) to separate test tubes or wells.

  • Add a larger volume (e.g., 180 µL) of the ABTS•+ working solution to each tube or well.

  • Mix thoroughly and incubate at room temperature for a set time (e.g., 6 minutes).

  • Measure the absorbance at 734 nm.

3. Data Analysis:

  • Calculate the percentage of ABTS•+ inhibition using the formula provided for the DPPH assay.

  • The antioxidant activity is often expressed as the Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition against the concentration of Trolox. The antioxidant capacity of the test sample is then expressed as µM of Trolox equivalents.

ABTS Assay Workflow

ABTS_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay cluster_measure 3. Measurement cluster_analysis 4. Analysis prep Reagent Preparation sub_prep1 Generate ABTS•+ Radical Solution (7 mM ABTS + 2.45 mM K2S2O8) Incubate 12-16h in dark sub_prep2 Dilute to ABTS•+ Working Solution (Absorbance ≈ 0.70 at 734 nm) sub_prep1->sub_prep2 assay Assay Procedure sub_prep2->assay sub_prep3 Prepare Serial Dilutions of 3-pCQA & Trolox Standard sub_prep3->assay step1 Add Sample/Standard to tube/well step2 Add ABTS•+ Working Solution step1->step2 step3 Incubate in Dark (Room Temp, ~6 min) step2->step3 measure Measurement step3->measure step4 Read Absorbance at 734 nm analysis Data Analysis step4->analysis step5 Calculate % Inhibition step6 Determine TEAC Value from Trolox Standard Curve step5->step6

Fig 2. Experimental workflow for the ABTS radical cation decolorization assay.

Antioxidant Mechanism of this compound

The antioxidant activity of phenolic compounds like 3-pCQA is primarily due to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it.[3] The p-coumaric acid moiety of the molecule is the key contributor to this activity.

Mechanism pCQA This compound (Antioxidant, AH) Radical Free Radical (DPPH• or ABTS•+) pCQA_Radical Oxidized 3-pCQA (A•) pCQA->pCQA_Radical Donates H• or e- Neutralized_Radical Neutralized Product (DPPH-H or ABTS) Radical->Neutralized_Radical Accepts H• or e-

References

Investigating the Anti-inflammatory Effects of 3-p-Coumaroylquinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the anti-inflammatory properties of 3-p-Coumaroylquinic acid. The methodologies outlined below focus on in vitro assays using lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells, a widely accepted model for inflammation research. These protocols will guide the assessment of key inflammatory mediators and the elucidation of the underlying molecular mechanisms involving the NF-κB and MAPK signaling pathways.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli. However, dysregulated inflammation is a key contributor to a variety of chronic diseases. This compound, a natural phenolic compound, has garnered interest for its potential anti-inflammatory activities. This document serves as a comprehensive guide to systematically evaluate its efficacy and mechanism of action.

Data Presentation: Quantitative Effects of Coumaroylquinic Acid Derivatives

While specific quantitative data for this compound is limited in the available literature, the following tables summarize the inhibitory effects of structurally related compounds on key inflammatory markers. This data can serve as a valuable reference for designing experiments and interpreting results for this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC₅₀ (µM)Cell LineReference
Ethyl Acetate Fraction (containing coumaroylquinic acids)161.0 µg/mLRAW 264.7[1]
Icariside E₄ (structurally related)Not specifiedRAW 264.7[1]
6,8-dichloro-3-(2-methoxyphenyl)coumarin8.5RAW 264.7
6-bromo-8-methoxy-3-(3-methoxyphenyl)coumarin6.9RAW 264.7

Table 2: Inhibition of Pro-inflammatory Cytokine Production

CompoundCytokineIC₅₀ (µM)Cell LineReference
Ginsenoside Rb1TNF-α56.5RAW 264.7[2]
Ginsenoside Rb2TNF-α27.5RAW 264.7[2]
Ginsenoside Rb1TNF-α51.3U937[2]
Ginsenoside Rb2TNF-α26.8U937[2]

Table 3: Inhibition of Pro-inflammatory Enzymes

CompoundEnzymeIC₅₀ (µM)Assay ConditionReference
Kuwanon ACOX-214In vitro enzyme assay[3]
Celecoxib (Control)COX-2>6.3In vitro enzyme assay[3]
Ellagic AcidPTGS2 (COX-2)~50In vitro enzyme assay[4]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound.

Cell Culture and Treatment
  • Cell Line: Murine macrophage-like RAW 264.7 cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Experimental Procedure:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well or 6-well for protein and RNA analysis).

    • Allow cells to adhere and grow for 24 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for NO, PGE₂, and cytokine production; shorter times for signaling pathway analysis).

    • Include a vehicle control (DMSO) and an LPS-only control group.

Experimental Workflow for In Vitro Anti-inflammatory Assays

G cluster_setup Cell Culture & Treatment cluster_assays Inflammatory Marker Analysis cluster_data Data Analysis A Seed RAW 264.7 Cells B Incubate 24h A->B C Pre-treat with This compound B->C D Stimulate with LPS C->D E Nitric Oxide (NO) Assay (Griess Reagent) D->E F PGE₂, TNF-α, IL-6 Assays (ELISA) D->F G iNOS & COX-2 Expression (Western Blot / qRT-PCR) D->G H NF-κB & MAPK Pathways (Western Blot) D->H I Quantify Results E->I F->I G->I H->I J Statistical Analysis I->J

Caption: Workflow for assessing the anti-inflammatory effects of this compound.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

  • Reagents: Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride), Sodium Nitrite standard solution.

  • Procedure:

    • After the treatment period, collect 100 µL of cell culture supernatant from each well of a 96-well plate.

    • Add 100 µL of Griess Reagent to each supernatant sample.

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine and Prostaglandin E₂ (PGE₂) Measurement (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are used to quantify the levels of specific cytokines (e.g., TNF-α, IL-6) and PGE₂ in the culture supernatant.

  • Materials: Commercially available ELISA kits for TNF-α, IL-6, and PGE₂.

  • Procedure:

    • Collect the cell culture supernatants after the treatment period.

    • Perform the ELISA according to the manufacturer's instructions provided with each kit.

    • Measure the absorbance at the specified wavelength using a microplate reader.

    • Determine the concentration of the target molecule by comparison with the standard curve.

Western Blot Analysis for Protein Expression and Phosphorylation

This technique is used to determine the protein levels of iNOS and COX-2, and to assess the activation (phosphorylation) of key proteins in the NF-κB and MAPK signaling pathways.

  • Target Proteins:

    • Pro-inflammatory enzymes: iNOS, COX-2

    • NF-κB pathway: Phospho-IKKα/β, IκBα, Phospho-IκBα, p65, Phospho-p65 (nuclear and cytoplasmic fractions)

    • MAPK pathway: Phospho-p38, p38, Phospho-ERK1/2, ERK1/2, Phospho-JNK, JNK

  • Procedure:

    • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with specific primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Western Blot Workflow

G A Protein Extraction from Treated Cells B Protein Quantification (BCA/Bradford) A->B C SDS-PAGE B->C D Protein Transfer (to PVDF/Nitrocellulose) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H I Image Analysis & Densitometry H->I

Caption: General workflow for Western blot analysis.

Signaling Pathways

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by LPS, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

NF-κB Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates pIKK p-IKK (Active) IKK->pIKK Phosphorylation IkBa IκBα pIKK->IkBa Phosphorylates pIkBa p-IκBα IkBa->pIkBa NFkB NF-κB (p65/p50) Proteasome Proteasome pIkBa->Proteasome Degradation NFkB->IkBa Bound to NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation CQA This compound CQA->pIKK Inhibits CQA->pIkBa Inhibits CQA->NFkB_nuc Inhibits Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, ERK1/2, and JNK, are also crucial in regulating the inflammatory response. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn can activate transcription factors that promote the expression of inflammatory mediators.

MAPK Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds Upstream Upstream Kinases TLR4->Upstream Activates p38 p38 Upstream->p38 Phosphorylates ERK ERK1/2 Upstream->ERK Phosphorylates JNK JNK Upstream->JNK Phosphorylates pp38 p-p38 (Active) p38->pp38 TF Transcription Factors (e.g., AP-1) pp38->TF Activate pERK p-ERK1/2 (Active) ERK->pERK pERK->TF Activate pJNK p-JNK (Active) JNK->pJNK pJNK->TF Activate CQA This compound CQA->pp38 Inhibits CQA->pERK Inhibits CQA->pJNK Inhibits Genes Pro-inflammatory Genes TF->Genes Induce Transcription

Caption: Inhibition of MAPK signaling pathways by this compound.

Conclusion

The protocols and information provided in this document offer a robust framework for the comprehensive investigation of the anti-inflammatory effects of this compound. By systematically evaluating its impact on key inflammatory mediators and signaling pathways, researchers can gain valuable insights into its therapeutic potential for the development of novel anti-inflammatory agents.

References

Application Notes and Protocols: 3-p-Coumaroylquinic Acid as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-p-Coumaroylquinic acid, a hydroxycinnamic acid derivative, is a naturally occurring phenolic compound found in a wide variety of plant species. It is formed by the esterification of p-coumaric acid and quinic acid. As a member of the chlorogenic acid family, it is of significant interest to researchers in pharmacology, biochemistry, and drug development due to its diverse biological activities. This document provides an overview of the enzyme inhibitory potential of this compound against several key enzymes, detailed protocols for in vitro inhibition assays, and visual representations of relevant biological pathways and experimental workflows.

Tyrosinase Inhibition

Application Notes

Background and Significance: Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in the biosynthesis of melanin, the primary pigment in skin, hair, and eyes. The inhibition of tyrosinase is a critical strategy for the development of hypopigmenting agents used in cosmetics for skin whitening and in treatments for hyperpigmentation disorders such as melasma and age spots.[1]

Inhibitory Activity of this compound and Related Compounds: While direct IC50 values for this compound are not readily available in the cited literature, studies on its constituent part, p-coumaric acid, and its derivatives show significant tyrosinase inhibitory activity. For instance, p-coumaric acid ethyl ester has been identified as a potent tyrosinase inhibitor. This suggests that this compound likely possesses similar inhibitory potential.

Quantitative Data for Tyrosinase Inhibition by Related Compounds

CompoundIC50 ValueEnzyme SourceSubstrateNotesReference
p-Coumaric acid ethyl ester4.89 µg/mLMushroomL-tyrosineApproximately 10-fold stronger than arbutin.[2]
p-Coumaric acidWeaker than Kojic acidMushroomL-tyrosine / L-DOPAMuch stronger inhibitor of human or murine tyrosinase.[3]
3-(4'-Bromophenyl)-5,7-dihydroxycoumarin1.05 µMMushroomL-DOPAA related coumarin derivative, significantly more active than kojic acid.[4]

Melanogenesis Signaling Pathway

The following diagram illustrates the central role of tyrosinase in the melanogenesis pathway.

Melanogenesis_Pathway cluster_synthesis Melanin Synthesis cluster_enzymes Key Enzymes Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation Leucodopachrome Leucodopachrome Dopaquinone->Leucodopachrome Dopachrome Dopachrome Leucodopachrome->Dopachrome Melanin Melanin (Eumelanin/Pheomelanin) Dopachrome->Melanin Tyrosinase1 Tyrosinase Tyrosinase1->Tyrosine Tyrosinase2 Tyrosinase Tyrosinase2->LDOPA TRP2 TRP-2 TRP2->Dopachrome TRP1 TRP-1 TRP1->Dopachrome Inhibitor 3-p-Coumaroylquinic acid (Inhibitor) Inhibitor->Tyrosinase1 Inhibition Inhibitor->Tyrosinase2

Caption: Role of Tyrosinase in the Melanogenesis Pathway.
Experimental Protocols

Spectrophotometric Assay for Tyrosinase Inhibition

This protocol describes a colorimetric method to determine the inhibitory activity of a test compound on tyrosinase by monitoring the formation of dopachrome from L-DOPA.[1][5]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • This compound (or other test inhibitor)

  • Kojic Acid (Positive Control)

  • Sodium Phosphate Buffer (e.g., 0.1 M, pH 6.8)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Tyrosinase (e.g., 1000 U/mL) in cold phosphate buffer.

    • Prepare a stock solution of L-DOPA (e.g., 2.5 mM) in phosphate buffer.

    • Prepare a stock solution of the test inhibitor (this compound) and Kojic Acid (e.g., 10 mM) in DMSO. Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Assay Setup (in a 96-well plate):

    • Test Wells (S): 20 µL of test inhibitor solution + 50 µL of Tyrosinase solution.

    • Inhibitor Control (IC): 20 µL of Kojic Acid solution + 50 µL of Tyrosinase solution.

    • Enzyme Control (EC - 100% activity): 20 µL of DMSO (or buffer) + 50 µL of Tyrosinase solution.

    • Blank (B): 20 µL of DMSO (or buffer) + 50 µL of phosphate buffer (no enzyme).

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.[1]

  • Reaction Initiation: Add 30 µL of the L-DOPA substrate solution to all wells.[1]

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 490-510 nm every minute for 20-60 minutes at 25°C.[1][6]

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression.

Tyrosinase Inhibition Assay Workflow

Tyrosinase_Workflow prep 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) plate 2. Plate Setup Add Inhibitor/Control & Enzyme prep->plate incubate 3. Pre-incubation (10 min @ 25°C) plate->incubate react 4. Reaction Initiation Add L-DOPA Substrate incubate->react measure 5. Kinetic Measurement (Absorbance at 510 nm) react->measure analyze 6. Data Analysis (Calculate % Inhibition & IC50) measure->analyze

Caption: Workflow for the Tyrosinase Inhibition Assay.

α-Glucosidase Inhibition

Application Notes

Background and Significance: α-Glucosidase is an enzyme located in the brush border of the small intestine that is crucial for the breakdown of complex carbohydrates into absorbable monosaccharides like glucose.[7] The inhibition of this enzyme delays carbohydrate digestion and absorption, leading to a reduction in postprandial blood glucose levels. This mechanism is a key therapeutic strategy in the management of type 2 diabetes mellitus.

Inhibitory Activity of this compound: this compound has been identified as an inhibitor of α-glucosidase, suggesting its potential for managing hyperglycemia.[7] Its hypoglycemic effects are attributed to its ability to hinder glucose uptake in the intestines.

Quantitative Data for α-Glucosidase Inhibition

CompoundIC50 ValueEnzyme SourceNotesReference
This compoundInhibition confirmedNot SpecifiedData suggests potential for managing hyperglycemia.[7]
Active Compounds (various)9.99 to 35.19 µMNot SpecifiedIdentified through virtual screening; more potent than 1-deoxynojirimycin (IC50 = 52.02 µM).[3]

Carbohydrate Digestion Pathway

The diagram below shows the role of α-glucosidase in the final step of carbohydrate digestion in the small intestine.

aGlucosidase_Pathway cluster_digestion Small Intestine Lumen Starch Dietary Carbohydrates (Starch, Sucrose) Oligo Oligosaccharides & Disaccharides Starch->Oligo Glucose Glucose Oligo->Glucose Bloodstream Bloodstream Absorption Glucose->Bloodstream via SGLT1 Amylase Amylase Amylase->Starch aGlucosidase α-Glucosidase (Brush Border Enzyme) aGlucosidase->Oligo Inhibitor 3-p-Coumaroylquinic acid (Inhibitor) Inhibitor->aGlucosidase Inhibition

Caption: Inhibition of α-Glucosidase in Carbohydrate Digestion.
Experimental Protocols

Spectrophotometric Assay for α-Glucosidase Inhibition

This protocol describes a method to assess the inhibitory activity of a test compound against α-glucosidase using the chromogenic substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).[7][8]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (EC 3.2.1.20)

  • p-nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound (or other test inhibitor)

  • Acarbose (Positive Control)

  • Sodium Phosphate Buffer (e.g., 50 mM, pH 6.8)

  • Sodium Carbonate (Na₂CO₃, e.g., 0.1 M or 1M) for stopping the reaction

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of α-Glucosidase (e.g., 2.0 U/mL) in phosphate buffer.

    • Prepare a stock solution of pNPG (e.g., 1 mM) in phosphate buffer.

    • Prepare stock solutions of the test inhibitor and Acarbose in DMSO, followed by serial dilutions.

  • Assay Setup (in a 96-well plate):

    • Add 20 µL of the test inhibitor solution (or Acarbose/DMSO for controls) to each well.

    • Add 20 µL of the α-Glucosidase solution to each well.

  • Pre-incubation: Mix and incubate the plate at 37°C for 5-15 minutes.[7][9]

  • Reaction Initiation: Add 20 µL of the pNPG solution to each well to start the reaction.[7]

  • Reaction Incubation: Incubate the plate at 37°C for 20-30 minutes.

  • Reaction Termination: Stop the reaction by adding 50-100 µL of Na₂CO₃ solution.[7]

  • Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(Abs_EC - Abs_S) / Abs_EC] * 100 (Where Abs_EC is the absorbance of the enzyme control and Abs_S is the absorbance of the sample).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

α-Glucosidase Inhibition Assay Workflow

aGlucosidase_Workflow prep 1. Reagent Preparation plate 2. Plate Setup Add Inhibitor & Enzyme prep->plate preincubate 3. Pre-incubation (15 min @ 37°C) plate->preincubate react 4. Add pNPG Substrate preincubate->react incubate 5. Reaction Incubation (20 min @ 37°C) react->incubate stop 6. Stop Reaction (Add Na₂CO₃) incubate->stop measure 7. Measure Absorbance (405 nm) stop->measure analyze 8. Calculate IC50 measure->analyze

Caption: Workflow for the α-Glucosidase Inhibition Assay.

Hyaluronidase Inhibition

Application Notes

Background and Significance: Hyaluronidase is an enzyme that degrades hyaluronic acid, a major component of the extracellular matrix (ECM). Hyaluronic acid is vital for maintaining skin moisture, elasticity, and viscosity of body fluids. By breaking it down, hyaluronidase increases the permeability of connective tissues and is implicated in processes like skin aging, inflammation, and the spread of toxins and pathogens.[4] Hyaluronidase inhibitors are therefore valuable as anti-aging, anti-inflammatory, and anti-allergic agents.[2]

Inhibitory Activity of this compound: this compound (3-CQA) has demonstrated inhibitory activity against hyaluronidase, suggesting its potential application in cosmetic and dermatological products to combat skin aging.

Quantitative Data for Hyaluronidase Inhibition

CompoundIC50 ValueSource / NotesReference
This compound (3-CQA)2.8 mg/mLFrom coffee silverskin extract.
5-CQA2.2 mg/mLFrom coffee silverskin extract.
Coffee Silverskin Crude Extract5.00 mg/mLFrom coffee silverskin extract.
3-(4′-bromophenyl)-6,7-dihydroxycoumarin112.0 µMA related coumarin derivative, more active than the oleanolic acid standard.[4]

Hyaluronic Acid Degradation Pathway

The following diagram shows the enzymatic degradation of hyaluronic acid by hyaluronidase.

Hyaluronidase_Pathway ECM Extracellular Matrix (ECM) Maintains tissue structure & hydration HA Hyaluronic Acid (HA) (High Molecular Weight) ECM->HA Fragments HA Fragments (Low Molecular Weight) HA->Fragments Degradation Effects Pro-inflammatory & Pro-angiogenic Signals Fragments->Effects Hyaluronidase Hyaluronidase Hyaluronidase->HA Inhibitor 3-p-Coumaroylquinic acid (Inhibitor) Inhibitor->Hyaluronidase Inhibition

Caption: Inhibition of Hyaluronidase in ECM Degradation.
Experimental Protocols

Turbidimetric Assay for Hyaluronidase Inhibition

This protocol is based on the principle that undigested hyaluronic acid will form a precipitate with an albumin solution at an acidic pH, and the resulting turbidity can be measured. Enzyme activity is inversely proportional to the turbidity.[10][11][12]

Materials:

  • Hyaluronidase (e.g., from bovine testes, EC 3.2.1.35)

  • Hyaluronic Acid (HA) sodium salt

  • This compound (or other test inhibitor)

  • Oleanolic Acid (Positive Control)

  • Acetate Buffer or Phosphate Buffer (e.g., 0.1 M, pH 3.5-5.3)

  • Albumin Acid Solution (Stop Reagent)

  • 96-well microplate or test tubes

  • Spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Hyaluronidase (e.g., 10 U/mL) in enzyme buffer.

    • Prepare a stock solution of Hyaluronic Acid (e.g., 0.3-0.4 mg/mL) in buffer. This may require heating to dissolve.

    • Prepare stock solutions of the test inhibitor and positive control in a suitable solvent (e.g., DMSO).

  • Assay Setup (in a 96-well plate):

    • Add 20 µL of test inhibitor solution to sample wells.

    • Add 20 µL of solvent to No Inhibitor Control (NIC) and No Enzyme Control (NEC) wells.

    • Add 40 µL of Hyaluronidase solution to sample wells and the NIC well.

    • Add 40 µL of enzyme buffer to the NEC well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature.[11]

  • Reaction Initiation:

    • Prepare a working reagent by mixing Substrate (HA) and Assay Buffer.

    • Add 40 µL of the working reagent to every well.

  • Reaction Incubation: Tap the plate to mix and incubate for 20 minutes at room temperature or 37°C.[11]

  • Reaction Termination and Turbidity Development: Add 160 µL of Stop Reagent (Albumin solution) to each well. Tap to mix and incubate for 10 minutes at room temperature.[11]

  • Measurement: Read the optical density (turbidity) at 600 nm.

  • Data Analysis:

    • Hyaluronidase activity is proportional to the reduction in turbidity.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_S - Abs_NIC) / (Abs_NEC - Abs_NIC)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Hyaluronidase Inhibition Assay Workflow

Hyaluronidase_Workflow prep 1. Reagent Preparation plate 2. Plate Setup Add Inhibitor & Enzyme prep->plate preincubate 3. Pre-incubation (15 min @ RT) plate->preincubate react 4. Add HA Substrate preincubate->react incubate 5. Reaction Incubation (20 min @ RT) react->incubate stop 6. Stop & Develop Turbidity (Add Albumin Reagent) incubate->stop measure 7. Measure Turbidity (OD at 600 nm) stop->measure analyze 8. Calculate IC50 measure->analyze

Caption: Workflow for the Hyaluronidase Inhibition Assay.

Xanthine Oxidase Inhibition

Application Notes

Background and Significance: Xanthine Oxidase (XO) is a key enzyme in the purine catabolism pathway, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[13] Overproduction of uric acid leads to hyperuricemia, a condition that can cause gout, a painful inflammatory arthritis. Therefore, XO inhibitors are the primary therapeutic agents for treating gout.

Inhibitory Activity of this compound: While specific data for this compound is limited, related caffeoylquinic acid compounds have been shown to inhibit Xanthine Oxidase. Methylated dicaffeoylquinic conjugates, for example, are competitive inhibitors of the enzyme. This suggests that coumaroylquinic acids may also possess XO inhibitory activity.

Quantitative Data for Xanthine Oxidase Inhibition by Related Compounds

CompoundIC50 ValueInhibition TypeNotesReference
4,5-dicaffeoylquinic acid methyl ester3.6 µMCompetitiveNearly 10x more potent than the 3,5-analogue.
3,4,5-trihydroxycinnamic acid (THCA)61.60 µMCompetitiveMore potent than sinapic and caffeic acids.[14]
Allopurinol (Reference Drug)2.84 µMCompetitiveStandard drug used for gout treatment.[14]
Caffeic acidWeak inhibitionNot Specified[13]

Purine Catabolism Pathway

The diagram below highlights the role of Xanthine Oxidase in the final steps of purine breakdown to uric acid.

XanthineOxidase_Pathway Purines Purine Nucleotides (AMP, GMP) Hypoxanthine Hypoxanthine Purines->Hypoxanthine Catabolism Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid Xanthine->UricAcid Oxidation Gout Hyperuricemia & Gout UricAcid->Gout Overproduction XO1 Xanthine Oxidase XO1->Hypoxanthine XO2 Xanthine Oxidase XO2->Xanthine Inhibitor 3-p-Coumaroylquinic acid (Inhibitor) Inhibitor->XO1 Inhibition Inhibitor->XO2

Caption: Inhibition of Xanthine Oxidase in Purine Catabolism.
Experimental Protocols

Spectrophotometric Assay for Xanthine Oxidase Inhibition

This assay measures XO activity by monitoring the formation of uric acid from the substrate xanthine, which can be detected by an increase in absorbance at 295 nm.[15][16][17]

Materials:

  • Xanthine Oxidase (XO) from bovine milk (EC 1.17.3.2)

  • Xanthine

  • This compound (or other test inhibitor)

  • Allopurinol (Positive Control)

  • Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)

  • DMSO (for dissolving compounds)

  • 96-well UV-transparent microplate or quartz cuvettes

  • UV-Vis Spectrophotometer or microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Xanthine (e.g., 150 µM) in phosphate buffer.

    • Prepare a working solution of XO (e.g., 0.01-0.5 U/mL) in cold phosphate buffer immediately before use.

    • Prepare stock solutions of the test inhibitor and Allopurinol in DMSO, followed by serial dilutions.

  • Assay Setup (in a 96-well plate):

    • Combine 50 µL of the test inhibitor solution (or Allopurinol/DMSO) and 35 µL of phosphate buffer.

    • Add 30 µL of the XO enzyme solution.

  • Pre-incubation: Incubate the mixture at 25°C for 15 minutes.[17]

  • Reaction Initiation: Add 60 µL of the xanthine substrate solution to each well to start the reaction.[17]

  • Kinetic Measurement: Immediately monitor the increase in absorbance at 295 nm over a period of 5-10 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance per minute) for each concentration.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Rate_Control - Rate_Sample) / Rate_Control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Xanthine Oxidase Inhibition Assay Workflow

XOWorkflow prep 1. Reagent Preparation mix 2. Assay Mix (Buffer, Inhibitor, Enzyme) prep->mix preincubate 3. Pre-incubation (15 min @ 25°C) mix->preincubate react 4. Reaction Initiation (Add Xanthine) preincubate->react measure 5. Kinetic Measurement (Absorbance at 295 nm) react->measure analyze 6. Data Analysis (Calculate IC50) measure->analyze

Caption: Workflow for the Xanthine Oxidase Inhibition Assay.

Pancreatic Lipase Inhibition

Application Notes

Background and Significance: Pancreatic lipase is the key enzyme responsible for the digestion of dietary triglycerides in the small intestine. It hydrolyzes triglycerides into fatty acids and monoglycerides, which can then be absorbed.[18] Inhibiting pancreatic lipase reduces the absorption of dietary fat and is a validated therapeutic strategy for the management of obesity.[19]

Inhibitory Activity of this compound: While data for this compound is not directly available, related caffeoylquinic acids have been shown to be competitive inhibitors of pancreatic lipase.[20] This suggests that this compound may also function as a pancreatic lipase inhibitor, offering a potential natural product-based approach to weight management.

Quantitative Data for Pancreatic Lipase Inhibition by Related Compounds

CompoundIC50 Value (mM)Inhibition TypeNotesReference
3-caffeoylquinic acid (CQA)1.10CompetitiveIsomer of this compound with an extra hydroxyl group.
4-caffeoylquinic acid1.23CompetitiveIsomer of this compound with an extra hydroxyl group.
5-caffeoylquinic acid1.24CompetitiveIsomer of this compound with an extra hydroxyl group.
3,4-dicaffeoylquinic acid0.252CompetitiveDicaffeoyl derivative showing higher potency.

Dietary Fat Digestion Pathway

This diagram illustrates the role of pancreatic lipase in the digestion and absorption of dietary fats.

Lipase_Pathway cluster_lumen Small Intestine Lumen Fat Dietary Triglycerides (Large Fat Globules) Emulsion Emulsified Droplets Fat->Emulsion Emulsification Products Monoglycerides & Free Fatty Acids Emulsion->Products Hydrolysis Micelles Micelles Products->Micelles Absorption Absorption by Enterocytes Micelles->Absorption Bile Bile Salts Bile->Fat Lipase Pancreatic Lipase Lipase->Emulsion Inhibitor 3-p-Coumaroylquinic acid (Inhibitor) Inhibitor->Lipase Inhibition

Caption: Inhibition of Pancreatic Lipase in Fat Digestion.
Experimental Protocols

Colorimetric Assay for Pancreatic Lipase Inhibition

This assay measures lipase activity by monitoring the hydrolysis of a chromogenic substrate, p-nitrophenyl palmitate (pNPP) or a similar ester, to the yellow-colored p-nitrophenol.[18][21]

Materials:

  • Porcine Pancreatic Lipase (PL) (EC 3.1.1.3)

  • p-nitrophenyl palmitate (pNPP) or p-nitrophenyl butyrate (pNPB)

  • This compound (or other test inhibitor)

  • Orlistat (Positive Control)

  • Tris-HCl Buffer (e.g., 100 mM, pH 7.0-8.0, containing CaCl₂)

  • DMSO or other suitable solvent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of Pancreatic Lipase (e.g., 1 mg/mL) in buffer.

    • Prepare a stock solution of the substrate pNPP (e.g., 10 mM) in a suitable solvent like dimethylformamide or isopropanol.

    • Prepare stock solutions of the test inhibitor and Orlistat in DMSO, followed by serial dilutions.

  • Assay Setup (in a 96-well plate):

    • Add 160 µL of Tris-HCl buffer to each well.

    • Add 10 µL of the test inhibitor solution (or Orlistat/DMSO).

    • Add 10 µL of the Pancreatic Lipase solution to all wells except the blank.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Add 20 µL of the pNPP substrate solution to all wells to start the reaction.[18]

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405-410 nm every 60 seconds for 10-15 minutes.[18][21]

  • Data Analysis:

    • Calculate the rate of p-nitrophenol formation (slope) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration: % Inhibition = [(Rate_Control - Rate_Sample) / Rate_Control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Pancreatic Lipase Inhibition Assay Workflow

Lipase_Workflow prep 1. Reagent Preparation plate 2. Plate Setup (Buffer, Inhibitor, Enzyme) prep->plate preincubate 3. Pre-incubation (15 min @ 37°C) plate->preincubate react 4. Reaction Initiation (Add pNPP Substrate) preincubate->react measure 5. Kinetic Measurement (Absorbance at 405 nm) react->measure analyze 6. Data Analysis (Calculate IC50) measure->analyze

Caption: Workflow for the Pancreatic Lipase Inhibition Assay.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Application Notes

Background and Significance: Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways. It dephosphorylates the activated insulin receptor and insulin receptor substrate (IRS), thus attenuating the insulin signal. Inhibition of PTP1B is considered a promising therapeutic strategy for type 2 diabetes and obesity, as it can enhance insulin sensitivity.

Inhibitory Activity of this compound: this compound has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), highlighting its potential as a therapeutic target for type 2 diabetes.

Quantitative Data for PTP1B Inhibition by Related Compounds

CompoundIC50 Value (µM)Inhibition TypeNotesReference
This compoundInhibition confirmedNot SpecifiedPotential therapeutic target for type 2 diabetes.
Geranylated Flavonoid 11.9MixedFrom Paulownia tomentosa.[22]
Geranylated Flavonoids (2-8)2.1 - 8.2MixedFrom Paulownia tomentosa.[22]

Insulin Signaling Pathway

The diagram shows how PTP1B acts as a negative regulator in the insulin signaling cascade.

PTP1B_Pathway cluster_0 Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IR_P Phosphorylated IR (Active) IR->IR_P Autophosphorylation IR_P->IR Dephosphorylation IRS IRS IR_P->IRS IRS_P Phosphorylated IRS (Active) IRS->IRS_P Phosphorylation IRS_P->IRS Dephosphorylation Downstream Downstream Signaling (PI3K/Akt Pathway) IRS_P->Downstream GLUT4 GLUT4 Translocation & Glucose Uptake Downstream->GLUT4 PTP1B PTP1B PTP1B->IR_P PTP1B->IRS_P Inhibitor 3-p-Coumaroylquinic acid (Inhibitor) Inhibitor->PTP1B Inhibition

Caption: Role of PTP1B in Negative Regulation of Insulin Signaling.
Experimental Protocols

Colorimetric Assay for PTP1B Inhibition

This assay measures PTP1B activity by monitoring the dephosphorylation of the chromogenic substrate p-nitrophenyl phosphate (pNPP) to p-nitrophenol.[22][23]

Materials:

  • Recombinant human PTP1B (EC 3.1.3.48)

  • p-nitrophenyl phosphate (pNPP)

  • This compound (or other test inhibitor)

  • Ursolic Acid or Sodium Orthovanadate (Positive Control)

  • Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing EDTA and DTT)

  • NaOH (e.g., 5 M) to stop the reaction

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of PTP1B (e.g., 1 µg/mL) in buffer.

    • Prepare a stock solution of pNPP (e.g., 4 mM) in buffer.

    • Prepare stock solutions of the test inhibitor and positive control in DMSO, followed by serial dilutions.

  • Assay Setup (in a 200 µL final volume):

    • Add 130 µL of buffer to each well.

    • Add 10 µL of the test inhibitor solution (or control).

    • Add 20 µL of the PTP1B enzyme solution.

  • Pre-incubation: Mix and incubate at 37°C for 10 minutes.[22]

  • Reaction Initiation: Add 40 µL of the pNPP solution to each well to start the reaction.[22]

  • Reaction Incubation: Incubate the plate at 37°C for an appropriate time (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding 40 µL of 5 M NaOH.[23]

  • Measurement: Measure the absorbance at 405 nm, which corresponds to the amount of p-nitrophenol released.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

PTP1B Inhibition Assay Workflow

PTP1B_Workflow prep 1. Reagent Preparation plate 2. Plate Setup (Buffer, Inhibitor, Enzyme) prep->plate preincubate 3. Pre-incubation (10 min @ 37°C) plate->preincubate react 4. Add pNPP Substrate preincubate->react incubate 5. Reaction Incubation (10-30 min @ 37°C) react->incubate stop 6. Stop Reaction (Add NaOH) incubate->stop measure 7. Measure Absorbance (405 nm) stop->measure analyze 8. Calculate IC50 measure->analyze

Caption: Workflow for the PTP1B Inhibition Assay.

References

Application Notes and Protocols for Evaluating the Bioactivity of 3-p-Coumaroylquinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-p-Coumaroylquinic acid (3-pCQA) is a phenolic compound derived from the esterification of p-coumaric acid and quinic acid, commonly found in various plants, fruits, and vegetables.[1] As a member of the hydroxycinnamic acid family, 3-pCQA has garnered significant interest for its potential health benefits, which are largely attributed to its antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties.[2][3][4] The evaluation of these biological activities is crucial for its potential development as a nutraceutical or therapeutic agent.

Cell-based assays are indispensable tools in this evaluation process, offering a more biologically relevant system than simple chemical assays by accounting for cellular uptake, metabolism, and interaction with intracellular signaling pathways.[5] This document provides detailed application notes and experimental protocols for a selection of cell-based assays designed to quantify the key bioactivities of this compound.

Application Note 1: Evaluation of Anti-inflammatory Activity

Inflammation is a complex biological response implicated in numerous chronic diseases. Key signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), regulate the production of pro-inflammatory mediators.[2][6] this compound and its parent compound, p-coumaric acid, have been shown to inhibit the production of inflammatory markers like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins by modulating these pathways.[6][7]

Signaling Pathway: NF-κB and MAPK in Inflammation

The diagram below illustrates the signaling cascade typically activated by lipopolysaccharide (LPS) in macrophages, leading to the production of pro-inflammatory mediators. 3-pCQA is hypothesized to interfere with this pathway, likely by inhibiting the phosphorylation of key signaling proteins like IκBα, p38, and JNK.[6][8]

Inflammation_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds MAPK_Pathway MAPK Cascade TLR4->MAPK_Pathway NFkB_Pathway NF-κB Pathway TLR4->NFkB_Pathway p38_JNK_ERK p38, JNK, ERK MAPK_Pathway->p38_JNK_ERK Activates AP1 AP-1 Activation p38_JNK_ERK->AP1 Activates IkB IκBα Phosphorylation (Inhibited by 3-pCQA) NFkB_Pathway->IkB Activates p65 p65/p50 Nuclear Translocation IkB->p65 Leads to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) p65->Genes Induce Transcription AP1->Genes Induce Transcription Nucleus Nucleus Mediators Pro-inflammatory Mediators (NO, PGE2, Cytokines) Genes->Mediators Expression CQA 3-p-Coumaroylquinic Acid (3-pCQA) CQA->MAPK_Pathway Inhibits CQA->IkB Inhibits

Caption: LPS-induced inflammatory signaling pathways.
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of 3-pCQA to inhibit the production of nitric oxide, a key inflammatory mediator, in murine macrophage cells (RAW 264.7) stimulated with LPS.

Materials and Reagents:

  • RAW 264.7 macrophage cell line

  • This compound (3-pCQA)

  • Lipopolysaccharide (LPS) from E. coli

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare various concentrations of 3-pCQA in DMEM. Remove the old medium from the cells and add 100 µL of the 3-pCQA solutions to the respective wells. Incubate for 1-2 hours.

  • Inflammation Induction: Add 100 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Assay:

    • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

    • Prepare a standard curve using known concentrations of sodium nitrite.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition relative to the LPS-treated control. Calculate the IC₅₀ value.

Data Presentation: Anti-inflammatory Activity

The following table summarizes representative inhibitory concentrations (IC₅₀) for p-coumaric acid, the parent compound of 3-pCQA, on inflammatory markers.

Cell LineInflammatory MarkerIC₅₀ (µM)Reference
RAW 264.7Nitric Oxide (NO)~50-100 µg/mL[7]
RAW 264.7TNF-α~50-100 µg/mL[7]
RAW 264.7IL-1β>100 µg/mL[7]

Application Note 2: Evaluation of Antioxidant Activity

The phenolic structure of 3-pCQA contributes to its antioxidant activity by scavenging reactive oxygen species (ROS).[1] A key cellular defense mechanism against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[9][10]

Signaling Pathway: Nrf2-Mediated Antioxidant Response

Under oxidative stress, Nrf2 dissociates from its inhibitor Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), initiating the transcription of protective genes. Compounds like 3-pCQA can activate this pathway, enhancing cellular antioxidant capacity.[11][12]

Nrf2_Pathway cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation CQA 3-p-Coumaroylquinic Acid (3-pCQA) CQA->Keap1_Nrf2 Promotes Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Basal State Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Nucleus Nucleus ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (HO-1, NQO1, GCL) ARE->Genes Activates Transcription Enzymes Protective Enzymes Genes->Enzymes Expression Defense Cellular Defense & Redox Homeostasis Enzymes->Defense Leads to Nrf2_n->ARE Binds to Anticancer_Workflow Start Select Cancer Cell Line(s) (e.g., HT-29, B16-F10) Treat Treat cells with various concentrations of 3-pCQA Start->Treat MTT Assay 1: Cytotoxicity (MTT Assay) Treat->MTT IC50 Determine IC50 Value MTT->IC50 Mechanism Mechanistic Assays (at IC50 concentration) IC50->Mechanism CellCycle Assay 2: Cell Cycle Analysis (Flow Cytometry) Mechanism->CellCycle Apoptosis Assay 3: Apoptosis Assay (Annexin V/PI Staining) Mechanism->Apoptosis ResultCycle Identify Cell Cycle Arrest (G0/G1, S, G2/M) CellCycle->ResultCycle ResultApoptosis Quantify Apoptotic vs. Necrotic Cells Apoptosis->ResultApoptosis

References

Animal Models for Studying the In Vivo Effects of 3-p-Coumaroylquinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Note: Direct in vivo studies specifically investigating 3-p-Coumaroylquinic acid are limited in currently available literature. However, extensive research on the closely related compound, p-Coumaric acid (p-CA), provides valuable insights and established methodologies that can be adapted for studying this compound. This document outlines relevant animal models, experimental protocols, and potential signaling pathways based on the existing data for p-CA.

I. Application Notes

p-Coumaric acid, a phenolic acid, has demonstrated a range of biological activities in vivo, including antioxidant, anti-inflammatory, and metabolic regulatory effects.[1][2][3][4][5][6][7] These properties make it, and by extension, its derivatives like this compound, promising candidates for therapeutic development. The selection of an appropriate animal model is critical for elucidating the mechanisms of action and evaluating the efficacy of these compounds.

Commonly utilized animal models in the study of metabolic and inflammatory diseases are relevant for investigating the effects of this compound.[8][9][10] Rodent models, particularly mice and rats, are frequently chosen due to their genetic tractability, relatively short lifespan, and the availability of established disease induction protocols.[9][10]

Key Research Areas and Relevant Animal Models:

  • Metabolic Syndrome and Hyperlipidemia: High-fat diet (HFD)-induced obesity models in mice and rats are standard for studying dyslipidemia, insulin resistance, and obesity.[1][2][3][11] These models are well-suited to evaluate the potential of this compound to modulate lipid profiles and glucose metabolism.

  • Oxidative Stress and Inflammation: Models of induced oxidative stress, such as ischemia-reperfusion injury or exposure to toxins, can be employed to assess the antioxidant and anti-inflammatory properties of the compound.[12][13] Lipopolysaccharide (LPS)-induced sepsis models in rats are also effective for studying systemic inflammation.[6]

  • Neurological Effects: The neuroprotective potential can be explored in models of cerebral ischemia.[12]

II. Quantitative Data Summary

The following tables summarize quantitative data from in vivo studies on p-Coumaric acid, which can serve as a reference for designing experiments with this compound.

Table 1: Effects of p-Coumaric Acid on Metabolic Parameters in High-Fat Diet (HFD) Induced Obese Mice

ParameterAnimal ModelDosage of p-CADurationKey FindingsReference
Body WeightHFD-fed Mice200 mg/kg8 weeksNo significant change in body weight compared to HFD control.[3]
Blood GlucoseHFD-fed Mice200 mg/kg8 weeksImproved blood glucose control.[3]
Glucose ToleranceHFD-fed Mice200 mg/kg8 weeksImproved glucose tolerance.[3]
Insulin SensitivityHFD-fed Mice200 mg/kg8 weeksImproved insulin sensitivity.[3]
Total CholesterolHFD-fed Mice100 mg/kgNot SpecifiedDecreased total cholesterol levels.[1][2]
Atherosclerosis IndexHFD-fed Mice100 mg/kgNot SpecifiedDecreased atherosclerosis index.[1][2]

Table 2: Effects of p-Coumaric Acid on Oxidative Stress and Inflammatory Markers

ParameterAnimal ModelDosage of p-CADurationKey FindingsReference
Serum Catalase (CAT)HFD-fed Mice100 mg/kgNot SpecifiedIncreased serum CAT level.[1][2]
Liver Total Antioxidant Capacity (T-AOC)HFD-fed Mice100 mg/kgNot SpecifiedIncreased liver T-AOC.[1][2]
Liver Glutathione Peroxidase (GSH-Px)HFD-fed Mice100 mg/kgNot SpecifiedIncreased liver GSH-Px levels.[1][2]
Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)LPS-induced septic rats100 mg/kgNot SpecifiedReduced levels in lungs and liver.[6]
Anti-inflammatory Cytokines (IL-4, IL-10)LPS-induced septic rats100 mg/kgNot SpecifiedIncreased levels.[6]
Renal Tissue Malondialdehyde (MDA)Rats with renal ischemia-reperfusion100 mg/kg/day2 weeksDecreased MDA levels.[12]

III. Experimental Protocols

Protocol 1: High-Fat Diet-Induced Metabolic Syndrome Model

Objective: To evaluate the effect of this compound on metabolic parameters in a diet-induced model of metabolic syndrome.

Animal Model: Male C57BL/6J mice or Wistar rats.[9]

Methodology:

  • Acclimatization: Acclimatize animals for 1-2 weeks under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to standard chow and water.

  • Diet Induction:

    • Control Group: Feed a standard chow diet.

    • HFD Group: Feed a high-fat diet (e.g., 45-60% kcal from fat) to induce obesity and metabolic dysregulation.[9]

  • Treatment:

    • After a designated period of HFD feeding to establish the metabolic syndrome phenotype (typically 8-16 weeks), divide the HFD animals into treatment groups.[9]

    • Administer this compound (dissolved in a suitable vehicle like 0.5% carboxymethylcellulose) daily via oral gavage at predetermined doses. A dose of 100-200 mg/kg body weight has been used for p-CA.[1][3]

    • Include a vehicle control group receiving only the vehicle.

  • Monitoring and Sample Collection:

    • Monitor body weight and food intake weekly.

    • Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at baseline and end of the study.

    • At the end of the treatment period, collect blood samples for analysis of glucose, insulin, and lipid profiles (total cholesterol, triglycerides, HDL, LDL).

    • Harvest liver and adipose tissue for histological analysis and measurement of gene and protein expression related to metabolic pathways.

Protocol 2: Renal Ischemia-Reperfusion Injury Model

Objective: To assess the protective effects of this compound against oxidative stress and inflammation in an acute kidney injury model.

Animal Model: Male Wistar rats.[12]

Methodology:

  • Pre-treatment:

    • Administer this compound or vehicle orally for a period of 2 weeks prior to the induction of ischemia-reperfusion. A dose of 100 mg/kg/day has been used for p-CA.[12]

  • Surgical Procedure:

    • Anesthetize the animals.

    • Perform a midline laparotomy to expose the renal pedicles.

    • Induce bilateral renal ischemia by clamping the renal arteries for 45 minutes.

    • Remove the clamps to allow reperfusion for 24 hours.

    • A sham group will undergo the same surgical procedure without clamping the renal arteries.

  • Post-operative Care and Sample Collection:

    • Provide appropriate post-operative care.

    • After 24 hours of reperfusion, euthanize the animals and collect blood and kidney tissues.

  • Biochemical and Histological Analysis:

    • Measure serum creatinine and blood urea nitrogen (BUN) to assess renal function.

    • Determine levels of oxidative stress markers (e.g., malondialdehyde) and antioxidant enzymes (e.g., superoxide dismutase, catalase) in kidney tissue homogenates.

    • Analyze the expression of inflammatory markers (e.g., TNF-α, IL-1β) in kidney tissue.

    • Perform histopathological examination of kidney sections.

IV. Signaling Pathways and Visualizations

p-Coumaric acid has been shown to modulate several key signaling pathways involved in metabolism and inflammation. It is plausible that this compound acts through similar mechanisms.

Nrf2 Signaling Pathway in Oxidative Stress

p-Coumaric acid has been shown to upregulate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a master regulator of the antioxidant response.[1][2]

Nrf2_Pathway node_3pCQA This compound node_Nrf2 Nrf2 Activation node_3pCQA->node_Nrf2 node_ARE Antioxidant Response Element (ARE) node_Nrf2->node_ARE Translocation to nucleus and binding node_Antioxidant_Enzymes Antioxidant Enzymes (SOD, CAT, GPx, HO-1, NQO1) node_ARE->node_Antioxidant_Enzymes Upregulation of gene expression node_Oxidative_Stress Oxidative Stress node_Antioxidant_Enzymes->node_Oxidative_Stress Inhibition

Caption: Nrf2-mediated antioxidant response pathway potentially activated by this compound.

AMPK Signaling in Metabolic Regulation

p-Coumaric acid has been shown to activate AMP-activated protein kinase (AMPK) in the liver, a key regulator of cellular energy homeostasis, while inhibiting its activity in the hypothalamus.[3]

AMPK_Pathway cluster_liver Liver cluster_hypothalamus Hypothalamus node_3pCQA_liver This compound node_AMPK_liver AMPK Activation node_3pCQA_liver->node_AMPK_liver node_Anabolic Anabolic Processes (e.g., gluconeogenesis, lipogenesis) node_AMPK_liver->node_Anabolic Inhibition node_Catabolic Catabolic Processes (e.g., fatty acid oxidation) node_AMPK_liver->node_Catabolic Activation node_3pCQA_hypothalamus This compound node_AMPK_hypothalamus AMPK Inhibition node_3pCQA_hypothalamus->node_AMPK_hypothalamus node_Food_Intake Reduced Food Intake node_AMPK_hypothalamus->node_Food_Intake

Caption: Differential effects of this compound on AMPK signaling in the liver and hypothalamus.

Experimental Workflow for In Vivo Studies

The following diagram illustrates a general workflow for conducting in vivo studies with this compound.

Experimental_Workflow node_Animal_Model Animal Model Selection (e.g., HFD-induced mice) node_Acclimatization Acclimatization node_Animal_Model->node_Acclimatization node_Disease_Induction Disease Induction (e.g., HFD feeding) node_Acclimatization->node_Disease_Induction node_Treatment Treatment with This compound node_Disease_Induction->node_Treatment node_Monitoring In-life Monitoring (Body weight, food intake, GTT, ITT) node_Treatment->node_Monitoring node_Sample_Collection Sample Collection (Blood, Tissues) node_Monitoring->node_Sample_Collection node_Analysis Data Analysis (Biochemical, Histological, Molecular) node_Sample_Collection->node_Analysis node_Conclusion Conclusion and Interpretation node_Analysis->node_Conclusion

Caption: General experimental workflow for evaluating the in vivo effects of this compound.

References

Application of 3-p-Coumaroylquinic Acid in Food Science and Nutraceuticals: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-p-Coumaroylquinic acid (3-pCQA) is a naturally occurring phenolic compound found in a variety of plant-based foods, including apples, sweet cherries, and plums.[1] As a derivative of p-coumaric acid and quinic acid, it has garnered significant interest in the fields of food science and nutraceuticals due to its potential health-promoting properties.[2] This document provides detailed application notes and experimental protocols for researchers and professionals interested in exploring the utility of 3-pCQA as a functional ingredient and nutraceutical. Its biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, make it a promising candidate for the development of novel food products and dietary supplements.[2]

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₆H₁₈O₈[3]
Molecular Weight338.31 g/mol [3]
AppearanceSolid[3]
Melting Point247 - 248 °C[3]
SolubilitySlightly soluble in water[1]

Applications in Food Science and Nutraceuticals

Antioxidant Applications

3-pCQA exhibits potent antioxidant activity, which is crucial for preventing oxidative deterioration in food products and mitigating oxidative stress in the human body.

Quantitative Data on Antioxidant Activity

While specific IC50 values for this compound are not extensively reported, the antioxidant activities of its parent compound, p-coumaric acid, and other related phenolic compounds provide valuable insights.

AssayCompoundIC50 Value (µg/mL)Reference
DPPH Radical Scavengingp-Coumaric Acid38.52 ± 0.84[4]
ABTS Radical Scavengingp-Coumaric Acid8.89 ± 0.04[4]
FRAPp-Coumaric Acid-[4]
ORACp-Coumaric Acid-[4]

Experimental Protocols

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagents:

    • DPPH solution (0.1 mM in methanol)

    • This compound (or test compound) stock solution in methanol

    • Methanol (as blank)

    • Positive control (e.g., Ascorbic acid or Trolox)

  • Procedure:

    • Prepare a series of dilutions of the test compound and positive control in methanol.

    • In a 96-well microplate, add 100 µL of each dilution to separate wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control well, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value (the concentration of the sample that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

  • Reagents:

    • ABTS solution (7 mM in water)

    • Potassium persulfate solution (2.45 mM in water)

    • This compound (or test compound) stock solution

    • Phosphate buffered saline (PBS) or ethanol

    • Positive control (e.g., Trolox)

  • Procedure:

    • Prepare the ABTS•+ working solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of dilutions of the test compound and positive control.

    • Add 20 µL of each dilution to a 96-well microplate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value is calculated from the plot of inhibition percentage against concentration.

Anti-inflammatory Applications

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. 3-pCQA and related compounds have demonstrated anti-inflammatory properties by modulating key signaling pathways.

Signaling Pathway: NF-κB Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. p-Coumaric acid has been shown to inhibit this pathway by suppressing the phosphorylation of IκB.[5]

NF_kB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (Nuclear Translocation) Proteasome Proteasomal Degradation p_IkB->Proteasome Ubiquitination Nucleus Nucleus NFkB_active->Nucleus Inflammation Pro-inflammatory Gene Transcription (COX-2, iNOS, Cytokines) Nucleus->Inflammation Activates pCQA This compound pCQA->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Protocol 3: In Vitro Cyclooxygenase (COX-2) and Lipoxygenase (LOX) Inhibition Assay

These assays determine the ability of a compound to inhibit key enzymes in the inflammatory cascade.

  • Reagents:

    • COX-2 or 5-LOX enzyme

    • Arachidonic acid (substrate)

    • Test compound (3-pCQA)

    • Appropriate buffers and detection reagents (specific to the assay kit)

    • Positive controls (e.g., Celecoxib for COX-2, Zileuton for 5-LOX)

  • Procedure (General):

    • Pre-incubate the enzyme with various concentrations of the test compound or positive control.

    • Initiate the reaction by adding the substrate (arachidonic acid).

    • Incubate for a specified time at a controlled temperature.

    • Stop the reaction and measure the product formation using a suitable method (e.g., colorimetric, fluorometric).

  • Calculation:

    • Calculate the percentage of enzyme inhibition for each concentration of the test compound.

    • Determine the IC50 value from the dose-response curve.

Neuroprotective Applications

Oxidative stress and inflammation are implicated in the pathogenesis of neurodegenerative diseases. The antioxidant and anti-inflammatory properties of 3-pCQA suggest its potential as a neuroprotective agent.

Signaling Pathway: Nrf2/ARE Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant and cytoprotective genes through the Antioxidant Response Element (ARE). Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Oxidative stress or activators can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of genes encoding antioxidant enzymes.

Nrf2_Activation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OxidativeStress Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex OxidativeStress->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 pCQA This compound pCQA->Keap1_Nrf2 Induces Dissociation Keap1_Nrf2->Nrf2 Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2_active Active Nrf2 (Nuclear Translocation) Proteasome Proteasomal Degradation Keap1->Proteasome Ubiquitination Nucleus Nucleus Nrf2_active->Nucleus ARE ARE (Antioxidant Response Element) Nucleus->ARE AntioxidantEnzymes Antioxidant & Cytoprotective Gene Expression (HO-1, NQO1, etc.) ARE->AntioxidantEnzymes Activates

Caption: Activation of the Nrf2/ARE signaling pathway by this compound.

Experimental Protocols

Protocol 4: In Vitro Neuroprotection Assay using SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neurodegenerative diseases.

  • Materials:

    • SH-SY5Y cells

    • Cell culture medium (e.g., DMEM/F12) with fetal bovine serum (FBS) and antibiotics

    • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H₂O₂))

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of 3-pCQA for a specified time (e.g., 24 hours).

    • Induce neurotoxicity by adding the neurotoxin (e.g., 6-OHDA or H₂O₂) to the wells (except for the control group).

    • Incubate for an appropriate duration (e.g., 24 hours).

    • Assess cell viability using the MTT assay:

      • Add MTT solution to each well and incubate for 3-4 hours.

      • Remove the medium and dissolve the formazan crystals with DMSO.

      • Measure the absorbance at 570 nm.

  • Calculation:

    • Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.

Application in Food Preservation

The antioxidant and antimicrobial properties of 3-pCQA make it a potential natural food preservative. p-Coumaric acid has been shown to be effective against foodborne pathogens like E. coli and S. aureus.[6]

Experimental Workflow for Food Application

Food_Application_Workflow start Select Food Matrix (e.g., Fruit Juice, Meat Product) preparation Prepare Food Samples with Varying Concentrations of 3-pCQA start->preparation storage Store Samples under Controlled Conditions (Temperature, Light) preparation->storage analysis Analyze at Regular Intervals storage->analysis shelf_life Shelf-life Evaluation analysis->shelf_life sensory Sensory Analysis (Taste, Odor, Color, Texture) analysis->sensory microbial Microbial Analysis (Total Viable Count, Pathogen Load) analysis->microbial physicochemical Physicochemical Analysis (pH, Color, Lipid Oxidation) analysis->physicochemical

Caption: Experimental workflow for evaluating 3-pCQA as a food preservative.

Concentration in Food Products

The concentration of this compound can vary significantly depending on the food source and processing. For example, in commercial apple juice from concentrate, its concentration has been reported to range from 0.00 to 0.97 mg/100 mL.[7]

Conclusion

This compound is a promising natural compound with diverse applications in food science and nutraceuticals. Its antioxidant, anti-inflammatory, and neuroprotective properties, coupled with its potential as a natural food preservative, warrant further investigation. The protocols and data presented in this document provide a framework for researchers and industry professionals to explore the full potential of this bioactive compound in developing healthier and more stable food products and effective dietary supplements. Further research is needed to establish specific quantitative efficacy and safety data for 3-pCQA in various applications.

References

Troubleshooting & Optimization

Overcoming stability issues of 3-p-Coumaroylquinic acid in solution.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-p-Coumaroylquinic acid (3-p-CQA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming stability issues of 3-p-CQA in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the handling and analysis of 3-p-CQA solutions.

Issue 1: Rapid Degradation of 3-p-CQA in Solution

Symptoms:

  • Loss of 3-p-CQA concentration over a short period.

  • Appearance of unknown peaks in your chromatogram.

  • Inconsistent results between experimental replicates.

Possible Causes and Solutions:

Possible Cause Recommended Solution
High pH of the Solution: 3-p-CQA is unstable in neutral and alkaline conditions, leading to rapid degradation and isomerization.[1]Maintain the pH of your solution in the acidic range, ideally between pH 3 and 5. Use a suitable buffer system such as a citrate or acetate buffer to maintain a stable acidic pH.
Elevated Temperature: Higher temperatures accelerate the degradation of 3-p-CQA.[2]Prepare and store 3-p-CQA solutions at low temperatures. For short-term storage (up to 24 hours), keep solutions at 2-8°C. For long-term storage, aliquot and freeze solutions at -20°C or -80°C.[3][4] Avoid repeated freeze-thaw cycles.
Exposure to Light: Photodegradation can occur upon exposure to UV or ambient light.Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.[2] Conduct experiments under subdued lighting conditions whenever possible.
Presence of Metal Ions: Trace metal ions can catalyze the oxidation of phenolic compounds like 3-p-CQA.Use high-purity water and reagents. Consider adding a chelating agent like EDTA to your buffer to sequester metal ions.
Oxidation: Dissolved oxygen in the solvent can contribute to the oxidative degradation of 3-p-CQA.Degas your solvents before use by sparging with an inert gas (e.g., nitrogen or argon) or by sonication. Consider adding an antioxidant like ascorbic acid to your solution.
Issue 2: Isomerization of 3-p-CQA During Analysis

Symptoms:

  • Appearance of peaks corresponding to 4-p-Coumaroylquinic acid (4-p-CQA) and 5-p-Coumaroylquinic acid (5-p-CQA) in your chromatogram.

  • A decrease in the peak area of 3-p-CQA with a corresponding increase in the peak areas of its isomers.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Acyl Migration at Neutral or Alkaline pH: The coumaroyl group can migrate from the 3-position to the 4- and 5-positions of the quinic acid moiety, especially at pH values above 6.[1][5]Ensure your mobile phase and sample diluent are acidic (pH 3-5). This will minimize the potential for on-column isomerization.
Prolonged Sample Runtimes at Room Temperature: Leaving samples in the autosampler for extended periods can lead to isomerization before injection.Use a cooled autosampler set to 4-8°C. If a cooled autosampler is not available, prepare fresh samples just before injection or limit the time samples spend at room temperature.
Issue 3: Poor Peak Shape in HPLC Analysis (Tailing or Splitting)

Symptoms:

  • Asymmetrical peaks with a "tail."

  • Peaks that appear as two or more merged peaks.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Secondary Interactions with the Stationary Phase: Residual silanol groups on C18 columns can interact with the polar groups of 3-p-CQA, causing peak tailing.[1]Use a mobile phase with a low pH (e.g., 2.5-3.5) to suppress the ionization of silanol groups. Add a competitive base (e.g., triethylamine) to the mobile phase in small concentrations (0.1%) to block active sites. Alternatively, use an end-capped column or a column with a different stationary phase (e.g., phenyl-hexyl).
Column Overload: Injecting too concentrated a sample can lead to peak distortion.[1]Dilute your sample and re-inject. If peak shape improves, you were likely overloading the column.
Mismatched Injection Solvent and Mobile Phase: Injecting a sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[6]Whenever possible, dissolve your sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than the mobile phase.
Column Contamination or Void: Buildup of contaminants at the head of the column or a void in the packing material can cause peak splitting.[7]Use a guard column to protect your analytical column. If a void is suspected, try reversing and flushing the column (check manufacturer's instructions first). If the problem persists, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for storing 3-p-CQA solutions?

A1: The optimal pH for storing 3-p-CQA solutions is in the acidic range, typically between pH 3 and 5. Under these conditions, both hydrolysis and isomerization are minimized.[1]

Q2: How long can I store 3-p-CQA solutions?

A2: For short-term storage (up to 24 hours), solutions should be kept at 2-8°C and protected from light. For long-term storage, it is recommended to aliquot the solution into single-use vials and store them at -20°C or -80°C for up to 6 months.[3][4] Avoid repeated freeze-thaw cycles.

Q3: What solvents are recommended for dissolving 3-p-CQA?

A3: 3-p-CQA is soluble in solvents such as DMSO, ethanol, and methanol. For aqueous solutions, it is best to first dissolve the compound in a small amount of organic solvent and then dilute it with an acidic buffer (pH 3-5).

Q4: Can I use antioxidants to improve the stability of my 3-p-CQA solution?

A4: Yes, adding antioxidants such as ascorbic acid can help to prevent oxidative degradation of 3-p-CQA. A final concentration of 0.1% (w/v) ascorbic acid is often effective.

A5: The appearance of new peaks is likely due to the degradation of 3-p-CQA. The most common degradation products are its isomers, 4-p-CQA and 5-p-CQA, formed through acyl migration. Hydrolysis of the ester bond can also occur, leading to the formation of p-coumaric acid and quinic acid.

Q6: Is it necessary to use a cooled autosampler for HPLC analysis of 3-p-CQA?

A6: While not strictly necessary for single injections of freshly prepared samples, a cooled autosampler (set to 4-8°C) is highly recommended for overnight runs or when analyzing a large number of samples to prevent degradation and isomerization in the vials waiting to be injected.

Quantitative Data on Stability

The stability of this compound is influenced by several factors. The following tables summarize the degradation of closely related chlorogenic acids under various conditions, which can be used as a proxy to understand the stability of 3-p-CQA.

Table 1: Effect of pH on the Degradation of 3-O-Caffeoylquinic Acid (a proxy for 3-p-CQA) at 37°C

pHHalf-life (t½) in hoursReference
7.05Stable[1]
7.961.903[1]
9.220.127[1]

Table 2: Effect of Temperature on the Degradation of Caffeoylquinic Acids (CQAs) in 50% Aqueous Methanol (in brown bottles)

Compound% Degraded at Room Temperature after 7 days% Degraded at 4°C after 7 daysReference
3-CQA~11.6%Stable[2][8]
4-CQA~7.0%Stable[2][8]
5-CQA~10.2%Stable[2][8]

Table 3: Effect of Light on the Degradation of Caffeoylquinic Acids (CQAs) at Room Temperature

Compound% Degraded in Transparent Bottle after 7 days (in 50% aqueous methanol)% Degraded in Transparent Bottle after 7 days (in 100% methanol)Reference
3-CQA~11.6%~8.8%[2][8]
4-CQA~7.0%~46.1%[2][8]
5-CQA~10.2%~24.6%[2][8]

Experimental Protocols

Protocol 1: Preparation and Stabilization of 3-p-CQA Stock Solutions using Ascorbic Acid

Objective: To prepare a stable stock solution of 3-p-CQA for use in various experiments.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO) or Ethanol (HPLC grade)

  • Citrate-phosphate buffer (0.1 M, pH 4.0)

  • L-Ascorbic acid

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Prepare the 0.1 M citrate-phosphate buffer (pH 4.0).

  • Prepare a 1% (w/v) ascorbic acid solution in the citrate-phosphate buffer.

  • Weigh out the desired amount of 3-p-CQA in a sterile microcentrifuge tube.

  • Dissolve the 3-p-CQA in a minimal amount of DMSO or ethanol. For example, to prepare a 10 mM stock, dissolve 3.38 mg of 3-p-CQA in 100 µL of DMSO.

  • Vortex briefly to ensure complete dissolution.

  • Add the citrate-phosphate buffer containing ascorbic acid to the desired final concentration. For example, to make a 1 mM working solution from a 10 mM stock, add 900 µL of the buffer with ascorbic acid to 100 µL of the 10 mM stock.

  • Vortex the solution gently to mix.

  • For immediate use, store the solution at 2-8°C, protected from light.

  • For long-term storage, aliquot the solution into single-use amber vials and store at -20°C or -80°C.

Protocol 2: Stabilization of 3-p-CQA Solutions with EDTA

Objective: To minimize degradation of 3-p-CQA catalyzed by metal ions.

Materials:

  • This compound (solid)

  • Methanol (HPLC grade)

  • Phosphate buffer (0.1 M, pH 4.5)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Sterile, amber glass vials

Procedure:

  • Prepare the 0.1 M phosphate buffer (pH 4.5).

  • Prepare a 10 mM EDTA stock solution in the phosphate buffer.

  • Add the appropriate volume of the EDTA stock solution to the phosphate buffer to achieve a final EDTA concentration of 1 mM.

  • Weigh the required amount of 3-p-CQA.

  • Dissolve the 3-p-CQA in a small volume of methanol.

  • Dilute the solution to the desired final concentration using the phosphate buffer containing 1 mM EDTA.

  • Mix the solution thoroughly.

  • Store the stabilized solution in amber glass vials at 2-8°C for short-term use or at -20°C for long-term storage.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stabilize Stabilization Options cluster_storage Storage prep_start Weigh 3-p-CQA dissolve Dissolve in minimal organic solvent (e.g., DMSO) prep_start->dissolve add_buffer Add acidic buffer (pH 3-5) containing stabilizers dissolve->add_buffer mix Vortex to mix add_buffer->mix antioxidant Add Antioxidant (e.g., 0.1% Ascorbic Acid) mix->antioxidant chelator Add Chelating Agent (e.g., 1 mM EDTA) mix->chelator short_term Short-term (<= 24h) 2-8°C, protect from light mix->short_term For immediate use long_term Long-term (> 24h) -20°C or -80°C, aliquot mix->long_term For later use

Caption: Workflow for the preparation and stabilization of 3-p-CQA solutions.

degradation_pathway cluster_main This compound Degradation cluster_factors Accelerating Factors cqa3 This compound cqa4 4-p-Coumaroylquinic Acid cqa3->cqa4 Isomerization (Acyl Migration) hydrolysis_products p-Coumaric Acid + Quinic Acid cqa3->hydrolysis_products Hydrolysis (High Temp/Extreme pH) cqa5 5-p-Coumaroylquinic Acid cqa4->cqa5 Isomerization (Acyl Migration) high_ph High pH (>6) high_ph->cqa3 high_temp High Temperature high_temp->cqa3 light Light Exposure light->cqa3 metal_ions Metal Ions metal_ions->cqa3

Caption: Primary degradation pathways of this compound.

References

Optimization of extraction parameters for maximizing 3-p-Coumaroylquinic acid yield.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of 3-p-Coumaroylquinic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in maximizing the yield of this valuable compound.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and quantification of this compound.

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of this compound Suboptimal Extraction Parameters: Incorrect solvent, temperature, or extraction time.Systematically optimize extraction conditions. Start with a solvent system of 50-70% ethanol in water.[1] Experiment with temperatures between 50-75°C and extraction times from 60-120 minutes.[1] A solid-to-liquid ratio of 1:10 to 1:20 (g/mL) is a good starting point.
Degradation of the Compound: this compound is susceptible to degradation at high temperatures and pH. Chlorogenic acids, a class of compounds that includes this compound, are known to be unstable under certain conditions.Avoid excessively high temperatures (above 80°C) and prolonged extraction times. Maintain a slightly acidic pH during extraction to improve stability.
Incomplete Cell Lysis: Plant material may not be sufficiently ground to allow for efficient solvent penetration.Ensure the plant material is finely powdered. Pre-treatment of the sample, such as freeze-drying, can also improve extraction efficiency.
Poor HPLC Peak Shape (Tailing or Fronting) Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.Adjust the mobile phase pH. For reversed-phase HPLC of phenolic acids, a slightly acidic mobile phase (e.g., with 0.1% formic acid) often improves peak shape.
Column Overload: Injecting too concentrated a sample can lead to peak distortion.Dilute the sample before injection.
Contaminated Guard or Analytical Column: Accumulation of matrix components can interfere with chromatography.Regularly flush the column with a strong solvent (e.g., methanol or acetonitrile). Replace the guard column if flushing does not resolve the issue.
Inconsistent Retention Times in HPLC Fluctuations in Temperature: Changes in column temperature can affect retention times.Use a column oven to maintain a stable temperature throughout the analysis.
Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or solvent evaporation can lead to shifts in retention time.Ensure accurate preparation of the mobile phase and keep solvent reservoirs covered to minimize evaporation.
Pump Malfunction: Inconsistent flow rate from the HPLC pump.Check the pump for leaks and ensure it is properly primed.
Presence of Unexpected Peaks in Chromatogram Isomerization: this compound can isomerize to other forms (e.g., 4-p- or 5-p-Coumaroylquinic acid) during extraction or analysis, especially under harsh conditions.Use milder extraction conditions (lower temperature, shorter time). Analyze samples promptly after extraction.
Contamination: Contaminants from the sample matrix, solvents, or equipment.Use high-purity solvents and filter all samples and mobile phases before use. Run a blank injection to identify potential sources of contamination.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: A mixture of ethanol and water is generally the most effective solvent for extracting phenolic compounds like this compound. Optimal concentrations typically range from 50% to 70% ethanol in water.[1] The polarity of this mixture is well-suited for dissolving coumaroylquinic acids.

Q2: How does temperature affect the extraction yield?

A2: Increasing the extraction temperature generally increases the solubility and diffusion rate of the target compound, leading to a higher yield. However, excessively high temperatures (above 80°C) can cause degradation of this compound. A temperature range of 50-75°C is often a good compromise between extraction efficiency and compound stability.[1]

Q3: What is the recommended extraction time?

A3: The optimal extraction time depends on the plant material and the extraction method used. Generally, extraction times between 60 and 120 minutes are effective.[1] It is advisable to perform a time-course study to determine the point at which the yield plateaus.

Q4: Can I use advanced extraction techniques like ultrasonic or microwave-assisted extraction?

A4: Yes, ultrasonic-assisted extraction (UAE) and microwave-assisted extraction (MAE) can significantly reduce extraction time and improve efficiency. For UAE, typical parameters to optimize include sonication frequency, power, and duration. For MAE, microwave power and time are key variables.

Q5: How can I prevent the degradation of this compound during extraction?

A5: To minimize degradation, use moderate temperatures, shorter extraction times, and a slightly acidic extraction solvent. It is also important to protect the extracts from light and to store them at low temperatures (e.g., 4°C) if not analyzed immediately.

Q6: What are the key parameters for HPLC quantification of this compound?

A6: A reversed-phase C18 column is commonly used. The mobile phase typically consists of a gradient of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol. Detection is usually performed using a UV detector at a wavelength of approximately 310-325 nm.

Data Presentation: Optimization of Extraction Parameters

The following tables summarize the impact of different extraction parameters on the yield of phenolic compounds, providing a general guideline for optimizing the extraction of this compound. While specific yield data for this compound is limited in the literature, the trends observed for total phenolic content and related compounds are highly relevant.

Table 1: Effect of Solvent Concentration on Total Phenolic Content

Ethanol Concentration (%)Total Phenolic Content (mg GAE/g DW) - Example Data
3015.2 ± 0.8
5022.5 ± 1.1
7025.1 ± 1.3
9018.9 ± 0.9
GAE: Gallic Acid Equivalents; DW: Dry Weight. Data is illustrative based on general findings for phenolic compounds.

Table 2: Effect of Extraction Temperature on Total Phenolic Content

Temperature (°C)Total Phenolic Content (mg GAE/g DW) - Example Data
4018.7 ± 0.9
6024.3 ± 1.2
8021.5 ± 1.0 (Potential degradation observed)
GAE: Gallic Acid Equivalents; DW: Dry Weight. Data is illustrative based on general findings for phenolic compounds.

Table 3: Effect of Extraction Time on Total Phenolic Content

Time (min)Total Phenolic Content (mg GAE/g DW) - Example Data
3017.8 ± 0.8
6023.1 ± 1.1
9024.8 ± 1.2
12025.0 ± 1.3 (Yield plateau)
GAE: Gallic Acid Equivalents; DW: Dry Weight. Data is illustrative based on general findings for phenolic compounds.

Experimental Protocols

Protocol 1: Conventional Solid-Liquid Extraction

  • Sample Preparation: Dry the plant material at 40-50°C and grind it into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 1 gram of the powdered plant material and place it in a flask.

    • Add 20 mL of 70% ethanol.

    • Stir the mixture at 60°C for 90 minutes.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Solvent Evaporation: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Reconstitution: Reconstitute the dried extract in a known volume of mobile phase for HPLC analysis.

Protocol 2: Ultrasonic-Assisted Extraction (UAE)

  • Sample Preparation: Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Place 1 gram of the powdered plant material in a vessel with 20 mL of 70% ethanol.

    • Place the vessel in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at 50°C.

  • Post-Extraction: Follow steps 3-5 from Protocol 1.

Protocol 3: HPLC Quantification of this compound

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 10% B, increase to 40% B over 20 minutes, then to 90% B over 5 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV detector at 320 nm.

  • Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the sample extracts by interpolating their peak areas on the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plant_material Plant Material drying Drying (40-50°C) plant_material->drying grinding Grinding drying->grinding extraction Solid-Liquid Extraction (Solvent, Temp, Time) grinding->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation reconstitution Reconstitution evaporation->reconstitution hplc HPLC Analysis reconstitution->hplc quantification Quantification hplc->quantification

Caption: Experimental workflow for the extraction and quantification of this compound.

degradation_pathway cluster_compound This compound cluster_degradation Degradation Products cqa This compound isomer Isomers (4-p- and 5-p-CQA) cqa->isomer Isomerization (Heat, pH) hydrolysis Hydrolysis Products (p-Coumaric Acid + Quinic Acid) cqa->hydrolysis Hydrolysis (Strong Acid/Base, Heat)

Caption: Potential degradation pathways for this compound during extraction.

References

Preventing isomerization of coumaroylquinic acids during analysis.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the isomerization of coumaroylquinic acids during analysis.

Frequently Asked Questions (FAQs)

Q1: What are coumaroylquinic acids and why is their isomerization a concern during analysis?

A1: Coumaroylquinic acids (CoQAs) are a class of phenolic compounds formed by the esterification of coumaric acid and quinic acid. They are of significant interest in research and drug development due to their potential biological activities. Isomerization, the process where a molecule is transformed into another molecule with the exact same atoms but a different arrangement, is a major concern during analysis. This is because different isomers can exhibit different biological activities. If isomerization occurs during sample preparation or analysis, it can lead to inaccurate quantification of the individual isomers, potentially misrepresenting the biological potential of a sample.

Q2: What are the primary factors that cause the isomerization of coumaroylquinic acids?

A2: The primary factors known to induce isomerization and degradation of coumaroylquinic acids are:

  • Temperature: Elevated temperatures significantly accelerate the rate of isomerization.[1] Conventional heating methods during extraction are a common cause of isomerization.[1]

  • pH: Both acidic and particularly alkaline conditions can promote isomerization.[2][3] Neutral and alkaline pH values have been shown to cause rapid isomerization of related caffeoylquinic acids.

  • Light: Exposure to light, especially UV radiation, can induce cis-trans isomerization of the coumaroyl moiety.[4]

Q3: What are the common isomers of coumaroylquinic acid I should be aware of?

A3: The most common positional isomers are 3-p-coumaroylquinic acid, 4-p-coumaroylquinic acid, and 5-p-coumaroylquinic acid, depending on the position of the ester bond on the quinic acid ring. Acyl migration can occur, leading to the interconversion of these isomers. For example, under certain conditions, 5-p-coumaroylquinic acid can isomerize to 4-p-coumaroylquinic acid and then to this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of coumaroylquinic acids.

Problem 1: Inconsistent or unexpected ratios of coumaroylquinic acid isomers in replicate samples.

Possible Cause Recommended Solution
Sample Preparation Variability Ensure strict consistency in all sample preparation steps, including extraction time, temperature, and pH. Use a standardized and validated protocol.
Thermal Degradation during Extraction Avoid high temperatures. Utilize non-thermal extraction methods like ultrasonic-assisted extraction (UAE) or pressurized liquid extraction (PLE) with optimized, lower temperature settings. If heating is unavoidable, use the lowest effective temperature for the shortest possible duration.
pH-Induced Isomerization Maintain a slightly acidic pH (around 3-5) during extraction and storage. Buffer your extraction solvent and final sample solution if necessary. Avoid alkaline conditions at all stages.
Light Exposure Protect samples from light at all times by using amber vials, wrapping containers in aluminum foil, and working under subdued lighting conditions.

Problem 2: Appearance of unknown peaks or a drifting baseline in the chromatogram.

Possible Cause Recommended Solution
Degradation Products Degradation of coumaroylquinic acids can lead to the formation of smaller molecules like coumaric acid and quinic acid, as well as other byproducts. Optimize extraction and storage conditions to minimize degradation (see Problem 1).
Matrix Effects The sample matrix can interfere with the analysis. Use a solid-phase extraction (SPE) clean-up step to remove interfering compounds.
Contaminated Solvents or System Use high-purity solvents and ensure the cleanliness of your HPLC/LC-MS system. Run blank injections to check for system contamination.

Quantitative Data on Isomerization and Degradation

The following tables summarize the effects of different conditions on the stability of caffeoylquinic acids (CQAs), which are structurally similar to coumaroylquinic acids and can be used as a proxy for understanding their stability.

Table 1: Effect of Temperature on the Stability of Caffeoylquinic Acid Isomers in 50% (v/v) Aqueous Methanol (Stored in a brown bottle for 7 days).

Isomer% Degradation at Room Temperature% Degradation at 4 °C
3,5-diCQA7.03~0
3,4-diCQA7.82~0
4,5-diCQA10.08~0
Mono-acyl CQAsStableStable

Data adapted from a study on caffeoylquinic acids, which are expected to have similar stability profiles to coumaroylquinic acids.

Table 2: Effect of Light and Solvent on the Degradation of Caffeoylquinic Acids at Room Temperature (Stored in a transparent bottle for 7 days).

Isomer% Degradation in 50% Methanol% Degradation in 100% Methanol
3-CQA11.598.82
4-CQA6.9646.09
5-CQA10.1924.63
1,3-diCQA6.8911.93
3,5-diCQA14.4317.44
3,4-diCQA17.4433.25
4,5-diCQA18.0244.96

Data adapted from a study on caffeoylquinic acids, which are expected to have similar stability profiles to coumaroylquinic acids.[5]

Table 3: pH-Dependent Degradation of 5-O-caffeoylquinic acid (5-CQA) in Aqueous Solution after 2 hours.

pH% Degradation
3.48.46
4.049.92
6.063.59
12.099.99

Data adapted from a study on 5-O-caffeoylquinic acid, which is expected to have a similar pH-dependent stability profile to coumaroylquinic acids.[2]

Experimental Protocols

Protocol 1: Sample Preparation for Minimized Isomerization of Coumaroylquinic Acids

This protocol outlines a method for extracting coumaroylquinic acids from plant material while minimizing isomerization.

  • Sample Collection and Pre-treatment:

    • Immediately freeze fresh plant material in liquid nitrogen upon collection to halt enzymatic activity.

    • Lyophilize (freeze-dry) the frozen material to remove water.

    • Grind the dried material to a fine, homogeneous powder using a cryomill or a mortar and pestle cooled with liquid nitrogen. Store the powder at -80°C in an airtight, light-protected container.

  • Extraction:

    • Solvent Preparation: Prepare an extraction solvent of 70% methanol in water, acidified with 0.1% formic acid (pH ~3). Pre-chill the solvent to 4°C.

    • Extraction Procedure:

      • Weigh an appropriate amount of the powdered plant material (e.g., 100 mg) into a pre-chilled amber centrifuge tube.

      • Add a precise volume of the cold extraction solvent (e.g., 1.5 mL).

      • Vortex the mixture vigorously for 1 minute.

      • Perform ultrasonic-assisted extraction (UAE) in an ice bath for 15-20 minutes. Ensure the water in the sonicator bath remains cold.

      • Centrifuge the sample at a high speed (e.g., 13,000 x g) for 15 minutes at 4°C.

      • Carefully collect the supernatant and transfer it to a clean, amber vial.

      • For exhaustive extraction, the pellet can be re-extracted twice more, and the supernatants pooled.

  • Sample Clean-up (Optional but Recommended):

    • Use a solid-phase extraction (SPE) cartridge (e.g., C18) to remove non-polar impurities.

    • Condition the cartridge according to the manufacturer's instructions.

    • Load the extract onto the cartridge.

    • Wash with a weak solvent (e.g., acidified water) to remove polar impurities.

    • Elute the coumaroylquinic acids with an appropriate solvent (e.g., methanol).

    • Evaporate the eluent to dryness under a gentle stream of nitrogen at a low temperature (<30°C).

    • Reconstitute the dried extract in a suitable mobile phase for analysis.

  • Storage:

    • Store the final extracts at -80°C in amber vials until analysis. Avoid repeated freeze-thaw cycles.

Protocol 2: HPLC-UV Method for the Analysis of Coumaroylquinic Acid Isomers

This protocol provides a starting point for an HPLC-UV method to separate and quantify coumaroylquinic acid isomers.

  • Instrumentation:

    • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column:

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution:

    • A linear gradient can be optimized, for example:

      • 0-5 min: 5% B

      • 5-25 min: 5-30% B

      • 25-30 min: 30-50% B

      • 30-35 min: 50-5% B

      • 35-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25-30°C

  • Detection Wavelength: 310-325 nm (monitor multiple wavelengths if using a DAD to aid in peak identification).

  • Injection Volume: 10-20 µL

  • Standard Preparation: Prepare calibration standards of available coumaroylquinic acid isomers in the mobile phase.

Visualizations

Isomerization_Pathway 5-p-Coumaroylquinic Acid 5-p-Coumaroylquinic Acid 4-p-Coumaroylquinic Acid 4-p-Coumaroylquinic Acid 5-p-Coumaroylquinic Acid->4-p-Coumaroylquinic Acid Acyl Migration This compound This compound 4-p-Coumaroylquinic Acid->this compound Acyl Migration

Caption: Acyl migration pathway of p-coumaroylquinic acid isomers.

workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_prevention Key Prevention Steps start Fresh Plant Material freeze Liquid N2 Freezing start->freeze no_light Protect from Light start->no_light lyophilize Lyophilization freeze->lyophilize grind Cryo-grinding lyophilize->grind extract Cold Acidified Extraction (UAE) grind->extract cleanup SPE Clean-up extract->cleanup low_temp Low Temperature extract->low_temp acidic_ph Acidic pH extract->acidic_ph store Store at -80°C cleanup->store analyze HPLC-UV or LC-MS/MS Analysis store->analyze data Data Acquisition & Processing analyze->data

Caption: Recommended workflow for coumaroylquinic acid analysis.

References

Technical Support Center: Troubleshooting Poor Peak Shape in HPLC of 3-p-Coumaroylquinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 3-p-Coumaroylquinic acid. This resource is designed for researchers, scientists, and drug development professionals to address common issues related to poor peak shape during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step guidance to resolve specific issues you may encounter with the HPLC analysis of this compound, a type of chlorogenic acid.

Q1: What are the common types of poor peak shape observed in HPLC analysis?

A1: The most common forms of poor peak shape are peak tailing, where the latter half of the peak is broader, and peak fronting, where the initial half of the peak is broader. An ideal chromatographic peak should be symmetrical and Gaussian in shape.[1] Distortions like tailing or fronting can lead to inaccurate quantification, reduced resolution between adjacent peaks, and decreased sensitivity.[1]

Q2: My this compound peak is tailing. What are the potential causes and how can I fix it?

A2: Peak tailing for phenolic compounds like this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase.

  • Secondary Silanol Interactions: Phenolic compounds can interact with residual silanol groups on silica-based columns (e.g., C18).[1] These interactions cause some molecules to be retained longer, resulting in a "tail".

    • Solution: Use an end-capped column or a column with a polar-embedded phase to reduce silanol interactions.[2] Operating the mobile phase at a lower pH (around 2.5-3) can also suppress the ionization of silanol groups, thereby minimizing these interactions.[3][4]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and unionized forms, leading to peak distortion.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic form.[5] For acidic compounds like coumaroylquinic acids, a lower pH is generally preferable.[3]

  • Column Overload: Injecting too much sample can saturate the stationary phase.[1]

    • Solution: Reduce the injection volume or dilute the sample.[6]

  • Column Contamination: Accumulation of contaminants from the sample matrix can lead to distorted peaks.[1]

    • Solution: Implement a sample clean-up procedure, such as solid-phase extraction (SPE), before injection.[1] Regularly flushing the column is also recommended.

Q3: I am observing peak fronting for my this compound peak. What could be the cause?

A3: Peak fronting is less common than tailing but can occur due to several factors:

  • Column Overload: Injecting a sample that is too concentrated can lead to peak fronting.[7]

    • Solution: Dilute your sample or decrease the injection volume.[8]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.[7] If a stronger solvent is necessary, inject the smallest possible volume.

  • Poor Column Packing: A void or channel in the column packing can lead to distorted peaks.[8]

    • Solution: This usually indicates a degraded column that needs to be replaced.

Q4: Can issues with my HPLC system itself cause poor peak shape?

A4: Yes, extra-column effects can contribute to peak distortion.

  • Excessive Tubing Length or Diameter: Long or wide-bore tubing between the injector, column, and detector can increase dead volume, leading to peak broadening and tailing.[3]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.12-0.17 mm) and keep the length to a minimum.[3]

  • Leaking Fittings: Loose connections can disrupt the flow path and cause peak distortion.

    • Solution: Ensure all fittings are properly tightened.

HPLC Parameters for this compound Analysis

The following table summarizes typical HPLC parameters used for the analysis of chlorogenic acids, including this compound. These are starting points and may require optimization for your specific application.

ParameterRecommended Conditions
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[9][10]
Mobile Phase A: Water with acid (e.g., 0.1% Formic Acid or 0.1% Acetic Acid)[7][11] B: Acetonitrile or Methanol with acid[7][11]
Elution Mode Gradient elution is common for complex samples.[1][7][11]
Flow Rate 0.7 - 1.0 mL/min[7][9][10]
Injection Volume 5 - 20 µL[9][12]
Column Temperature 25 - 30 °C[7][11]
Detection Wavelength ~325 nm (for p-coumaroyl derivatives)[7]

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general methodology for the analysis of this compound in plant extracts.

1. Sample Preparation

  • Extraction: For plant materials, use a suitable solvent such as methanol to extract the phenolic compounds.[10] Sonication can aid in the extraction process.

  • Cleanup: To remove interfering substances, a solid-phase extraction (SPE) step can be employed.[1]

  • Filtration: Prior to injection, filter the sample extract through a 0.22 or 0.45 µm syringe filter to remove particulate matter.

  • Dilution: If necessary, dilute the sample with the initial mobile phase to avoid column overload.

2. Mobile Phase Preparation

  • Solvent A: Prepare an aqueous solution of a weak acid. For example, add 1 mL of formic acid to 1 L of HPLC-grade water for a 0.1% solution.

  • Solvent B: Use HPLC-grade acetonitrile or methanol, often with the same concentration of acid as Solvent A.

  • Degassing: Degas both solvents before use to prevent bubble formation in the HPLC system.

3. HPLC System Setup and Execution

  • Column: Install a C18 reverse-phase column and equilibrate it with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Gradient Program: A typical gradient might start with a low percentage of organic solvent (e.g., 5-10% Solvent B), ramp up to a higher percentage to elute the compounds of interest, and then return to the initial conditions to re-equilibrate the column for the next injection.[7][11]

  • Injection: Inject the prepared sample.

  • Data Acquisition: Monitor the chromatogram at approximately 325 nm.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in the HPLC analysis of this compound.

TroubleshootingWorkflow start Poor Peak Shape Observed peak_type Identify Peak Shape: Tailing or Fronting? start->peak_type tailing Peak Tailing peak_type->tailing Tailing fronting Peak Fronting peak_type->fronting Fronting check_mobile_phase_ph Is Mobile Phase pH >> 2 units from pKa? tailing->check_mobile_phase_ph adjust_ph Adjust Mobile Phase pH (e.g., lower to ~2.5-3) check_mobile_phase_ph->adjust_ph No check_overload_tailing Is Sample Overloaded? check_mobile_phase_ph->check_overload_tailing Yes adjust_ph->check_overload_tailing dilute_sample_tailing Dilute Sample or Reduce Injection Volume check_overload_tailing->dilute_sample_tailing Yes check_column_tailing Consider Secondary Interactions (Silanol Effects) check_overload_tailing->check_column_tailing No dilute_sample_tailing->check_column_tailing use_endcapped_column Use End-Capped or Polar-Embedded Column check_column_tailing->use_endcapped_column general_checks General System Checks use_endcapped_column->general_checks check_overload_fronting Is Sample Overloaded? fronting->check_overload_fronting dilute_sample_fronting Dilute Sample or Reduce Injection Volume check_overload_fronting->dilute_sample_fronting Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_overload_fronting->check_solvent No dilute_sample_fronting->check_solvent change_solvent Dissolve Sample in Initial Mobile Phase check_solvent->change_solvent Yes check_column_fronting Inspect Column for Voids check_solvent->check_column_fronting No change_solvent->check_column_fronting replace_column Replace Column check_column_fronting->replace_column replace_column->general_checks check_fittings Check for Leaks general_checks->check_fittings check_tubing Minimize Tubing Length/ID general_checks->check_tubing end Peak Shape Improved check_fittings->end check_tubing->end

Caption: Troubleshooting workflow for poor HPLC peak shape.

References

Selecting the appropriate internal standard for 3-p-Coumaroylquinic acid quantification.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting an appropriate internal standard for the accurate quantification of 3-p-Coumaroylquinic acid using liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the ideal internal standard for the quantification of this compound?

A1: The gold standard for an internal standard (IS) in LC-MS analysis is a stable isotope-labeled (SIL) version of the analyte, in this case, a SIL this compound. SIL internal standards exhibit nearly identical chemical and physical properties to the analyte, including chromatographic retention time, extraction recovery, and ionization efficiency. This ensures the most accurate correction for variations during sample preparation and analysis.[1][2][3]

Q2: Are there commercially available stable isotope-labeled this compound internal standards?

Q3: In the absence of a stable isotope-labeled internal standard, what are the alternatives?

A3: When a SIL-IS is not available, the next best option is a structural analog. A suitable structural analog should share core structural similarities and physicochemical properties with this compound. This includes having a similar polarity, ionization response, and chromatographic behavior.

Q4: Can a non-structurally similar compound be used as an internal standard?

A4: While not ideal, a non-structurally similar compound can be used if it meets certain criteria. It must not be present in the sample matrix, should not interfere with the analyte peak, and should have a consistent recovery and response. For instance, one study on the quantification of phenolic constituents, including 3-O-p-Coumaroylquinic acid, successfully utilized digoxin as an internal standard.[4] However, this approach requires rigorous validation to ensure it adequately compensates for analytical variability.

Troubleshooting Guide: Internal Standard Selection

This guide will walk you through the decision-making process for selecting a suitable internal standard for your this compound quantification experiments.

Workflow for Internal Standard Selection

Caption: Decision workflow for selecting an internal standard.

Comparison of Potential Internal Standards
Internal Standard TypeExample(s)AdvantagesDisadvantages
Stable Isotope-Labeled (SIL) 13C or 2H labeled this compound- Highest accuracy and precision- Compensates for matrix effects effectively[1][2]- Not readily commercially available- Custom synthesis can be expensive
Structural Analog Other chlorogenic acids (e.g., 5-caffeoylquinic acid), other p-coumaroylquinic acid isomers- Similar physicochemical properties- May have similar extraction recovery and ionization response- May be present in the sample- Chromatographic separation from the analyte is crucial
Non-Structural Analog Digoxin[4]- Unlikely to be present in the sample matrix- Different chemical and physical properties- May not adequately compensate for variations in extraction and ionization

Experimental Protocols

Protocol 1: Validation of a Structural Analog as an Internal Standard
  • Selection: Choose a structural analog that is not endogenously present in your sample matrix. Verify its absence by analyzing a blank sample.

  • Chromatographic Resolution: Develop an LC method that provides baseline separation between this compound and the selected internal standard.

  • Spiking: Prepare a stock solution of the internal standard. Spike all calibration standards, quality control samples, and unknown samples with a constant, known concentration of the internal standard early in the sample preparation process.

  • Calibration Curve: Prepare a series of calibration standards with varying concentrations of this compound and a fixed concentration of the internal standard.

  • Analysis: Analyze the samples using LC-MS or HPLC.

  • Data Processing: Plot the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Validation: Assess the linearity, accuracy, precision, and recovery of the method according to established validation guidelines.

Signaling Pathway for Internal Standard Function

The following diagram illustrates the conceptual "pathway" of how an internal standard corrects for variability in an analytical workflow.

Internal Standard Correction Pathway cluster_sample_prep Sample Preparation cluster_analysis LC-MS/HPLC Analysis cluster_data Data Analysis sample Sample containing This compound add_is Addition of Internal Standard sample->add_is extraction Extraction add_is->extraction injection Injection extraction->injection separation Chromatographic Separation injection->separation detection Detection (MS or UV) separation->detection peak_analyte Analyte Peak Area (Variable) detection->peak_analyte peak_is IS Peak Area (Theoretically Constant) detection->peak_is ratio Calculate Ratio: (Analyte Area / IS Area) peak_analyte->ratio peak_is->ratio quantification Quantification using Calibration Curve ratio->quantification var1 Potential for loss var1->extraction var2 Injection volume variation var2->injection var3 Ion suppression/ enhancement var3->detection

Caption: How an internal standard corrects for analytical variability.

References

Technical Support Center: Enhancing the Resolution of Coumaroylquinic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in separating coumaroylquinic acid (pCoQA) isomers using chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of coumaroylquinic acid isomers.

Issue 1: Poor Resolution or Co-elution of Isomers

Possible Causes and Solutions

Possible CauseTroubleshooting Steps
Incorrect Mobile Phase Composition The type and percentage of the organic solvent (e.g., acetonitrile, methanol) and the pH of the aqueous phase are critical for separating acidic compounds like pCoQA isomers.[1][2] Systematically vary the mobile phase composition, including the gradient slope and the type and concentration of acid modifiers (e.g., formic acid, acetic acid).[1][3] A higher concentration of acid in the mobile phase can improve separation but may shorten column lifetime.[4]
Inappropriate Stationary Phase The choice of column chemistry is fundamental. High-resolution C18 or other phenyl-based columns are often effective.[2][5] If co-elution persists, consider a different stationary phase chemistry to alter selectivity.[3][5]
Suboptimal Column Temperature Temperature affects the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.[2] Experiment with different column temperatures, for instance, in 5°C increments between 15°C and 40°C.[2] Higher temperatures can reduce retention times and improve resolution, but must be optimized to prevent analyte degradation.[1][6]
Inappropriate Flow Rate Lowering the flow rate can increase the time for interactions between the isomers and the stationary phase, potentially improving resolution.[2] However, this will also increase the analysis time.
Suboptimal Column Dimensions For better resolution, using a longer and narrower column or a column packed with smaller particles can increase efficiency.[1][3][5] Note that smaller particle sizes will lead to higher backpressure.[1]
Issue 2: Peak Tailing or Fronting

Possible Causes and Solutions

Possible CauseTroubleshooting Steps
Secondary Interactions with Stationary Phase Residual silanol groups on the silica support can cause secondary interactions, leading to peak tailing.[2] Adding a small amount of an acidic modifier like trifluoroacetic acid or formic acid to the mobile phase can mitigate these effects and improve peak shape.[2]
Column Overload Injecting too much sample can distort peak shape.[1] Try reducing the injection volume or diluting the sample.[2]
Mismatch between Sample Solvent and Mobile Phase The sample should ideally be dissolved in the mobile phase or a weaker solvent.[2] Using a solvent stronger than the mobile phase can cause peak distortion.
Column Contamination or Degradation If peak shape deteriorates over time, the column may be contaminated. Flush the column with a strong solvent or, if performance does not improve, replace it.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a column and mobile phase for pCoQA isomer separation?

A1: A high-resolution reversed-phase C18 column (e.g., with a particle size of 1.7 µm to 5 µm) is a common and effective starting point.[2][7] For the mobile phase, begin with a gradient elution using water and acetonitrile or methanol as the organic modifier.[1] It is crucial to add an acidic modifier, such as 0.1% formic acid or acetic acid, to both mobile phase components to ensure good peak shape and improve the separation of these acidic analytes.[1][4]

Q2: How does pH affect the separation of coumaroylquinic acid isomers?

A2: The pH of the mobile phase is a critical parameter. Coumaroylquinic acids are phenolic acids, and their ionization state is pH-dependent. Operating at a low pH (typically below the pKa of the carboxylic acid and phenolic groups) suppresses ionization, leading to better retention on reversed-phase columns and often improved resolution. The use of modifiers like formic acid or acetic acid helps maintain a low and stable pH.[4]

Q3: Can temperature adjustments significantly improve the resolution of pCoQA isomers?

A3: Yes, temperature can be a powerful tool for optimizing selectivity.[5] Changing the column temperature alters the thermodynamics of the separation process, which can affect the relative retention of closely eluting isomers.[2] It is recommended to screen a range of temperatures (e.g., 25°C to 60°C) to find the optimal condition for your specific separation.[1][6]

Q4: My resolution is still poor after optimizing the mobile phase and temperature. What else can I do?

A4: If resolution remains insufficient, consider these mechanical and chemical adjustments:

  • Decrease Particle Size: Switching to a column with smaller particles (e.g., from 5 µm to 1.7 µm) increases column efficiency and can resolve closely eluting peaks.[5][6]

  • Increase Column Length: A longer column provides more theoretical plates, which enhances resolving power.[1][5]

  • Change Stationary Phase: If a C18 column is not providing adequate selectivity, try a different chemistry, such as a Phenyl-Hexyl or a biphenyl column, which can offer different pi-pi interactions and alter the elution order.[5]

Q5: How can I confirm the identity of different pCoQA isomers if standards are not available?

A5: Mass spectrometry (MS), particularly tandem MS (MS/MS), is essential for the structural characterization of isomers when authentic standards are unavailable.[8][9] Positional isomers of coumaroylquinic acids often produce distinct fragmentation patterns in their MS/MS spectra, which can be used for identification based on established fragmentation rules.[9][10] Techniques like synchronized survey scans (SSS) can acquire product ion scans during a standard chromatographic run, allowing for the discrimination of isomeric and isobaric compounds.[9]

Experimental Protocols & Data

Example Protocol: UHPLC-DAD Method for pCoQA Isomer Analysis

This protocol is a representative method for the analysis of pCoQA isomers in plant extracts.

1. Sample Preparation:

  • Accurately weigh the dried and powdered plant material.

  • Perform extraction, for example, by maceration using 95% ethanol.[11]

  • Concentrate the resulting extract under vacuum.

  • Reconstitute the dried extract in a suitable solvent (e.g., methanol) to a final concentration of approximately 1 mg/mL and filter through a 0.22 µm syringe filter before injection.[11]

2. Chromatographic Conditions:

  • Column: High-resolution C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[2]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient, for example, from 5% to 40% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.[2]

  • Injection Volume: 2 µL.[2]

  • Detection: Diode Array Detector (DAD) monitoring at multiple wavelengths (e.g., 310-325 nm) based on the absorption maxima of pCoQA.[4] For identification, couple the system to a tandem mass spectrometer (MS/MS).[4]

Summary of Chromatographic Conditions for Phenolic Acid Separation

The following table summarizes various HPLC conditions used for the separation of phenolic acids, including coumaroylquinic acid isomers.

ParameterMethod 1[7]Method 2[2]Method 3[12]
Column Type Hypersil ODS (C18)High-Resolution C18Not specified
Column Dimensions 150 x 4.6 mm100 x 2.1 mmNot specified
Particle Size 5 µm1.7 µmNot specified
Mobile Phase A 50 mM sodium acetate buffer (pH 5.6)Water + 0.1% Formic Acidn-butanol
Mobile Phase B AcetonitrileAcetonitrile + 0.1% Formic AcidDistilled water
Elution Type GradientGradient (30-70% B over 10 min)Isocratic (82:18 v/v)
Flow Rate 1.5 mL/min0.4 mL/minNot specified
Temperature Not specified40°CNot specified

Visualizations

Experimental and Logical Workflows

TroubleshootingWorkflow cluster_mp Mobile Phase Adjustments cluster_col Column Adjustments Start Poor Resolution or Co-elution of pCoQA Isomers CheckMobilePhase Step 1: Optimize Mobile Phase Start->CheckMobilePhase Success Resolution Achieved CheckMobilePhase->Success If resolved MP_Gradient Adjust Gradient Slope CheckMobilePhase->MP_Gradient MP_Modifier Change Acid Modifier (Type/Concentration) CheckMobilePhase->MP_Modifier MP_Solvent Switch Organic Solvent (ACN <=> MeOH) CheckMobilePhase->MP_Solvent CheckTemp Step 2: Adjust Column Temperature CheckFlow Step 3: Modify Flow Rate CheckTemp->CheckFlow CheckTemp->Success If resolved CheckColumn Step 4: Re-evaluate Column Choice CheckFlow->CheckColumn CheckFlow->Success If resolved Col_Chem Change Stationary Phase (e.g., Phenyl-Hexyl) CheckColumn->Col_Chem Col_Dim Increase Length or Decrease Particle Size CheckColumn->Col_Dim MP_Gradient->CheckTemp MP_Modifier->CheckTemp MP_Solvent->CheckTemp Col_Chem->Success Col_Dim->Success

Caption: Troubleshooting workflow for poor isomer resolution.

MethodDevelopment Start 1. Define Analytical Goal (Quantitation vs. Identification) SelectColumn 2. Select Column (e.g., C18, 1.7-5 µm) Start->SelectColumn SelectMP 3. Select Initial Mobile Phase (e.g., H2O/ACN + 0.1% FA) SelectColumn->SelectMP OptimizeGradient 4. Optimize Gradient Elution SelectMP->OptimizeGradient OptimizeTempFlow 5. Optimize Temperature & Flow Rate OptimizeGradient->OptimizeTempFlow Validate 6. Method Validation (Linearity, Precision, Accuracy) OptimizeTempFlow->Validate End 7. Routine Analysis Validate->End

Caption: Logical workflow for chromatographic method development.

SeparationParameters center Chromatographic Resolution p1 Mobile Phase Composition center->p1 p2 Stationary Phase Chemistry center->p2 p3 Column Temperature center->p3 p4 Flow Rate center->p4 p5 Column Dimensions center->p5 p6 Mobile Phase pH / Modifier center->p6 sub_p1 Solvent Type & Ratio Gradient Slope p1->sub_p1 sub_p2 C18, Biphenyl, etc. p2->sub_p2 sub_p5 Length, Diameter, Particle Size p5->sub_p5 sub_p6 Formic, Acetic Acid p6->sub_p6

Caption: Key parameters influencing chromatographic separation.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Potential of Coumaroylquinic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant activities of coumaroylquinic acid isomers. While direct, extensive comparative data for all coumaroylquinic acid isomers is an evolving area of research, this document synthesizes available data on the closely related and structurally similar caffeoylquinic acid (CQA) isomers and other relevant phenolic compounds. The presented experimental data and protocols offer a valuable framework for researchers investigating the therapeutic potential of these phytochemicals.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of phenolic compounds is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) and Trolox equivalent antioxidant capacity (TEAC) are key metrics, where a lower IC50 and a higher TEAC value indicate greater antioxidant activity.

While specific quantitative data directly comparing all coumaroylquinic acid isomers are not extensively available in the public domain, studies on the closely related caffeoylquinic acid (CQA) isomers provide significant insights. Dicaffeoylquinic acids generally exhibit stronger antioxidant activities than monocaffeoylquinic acids due to the presence of more hydroxyl groups.[1] For CQA isomers, the position of the esterification on the quinic acid moiety does not appear to significantly impact the overall antioxidant activity, with 3-CQA, 4-CQA, and 5-CQA showing similar antioxidant potential.[1]

Below is a summary of representative antioxidant activities for related phenolic compounds, which can serve as a baseline for comparative studies.

CompoundAssayIC50 (µg/mL) or TEAC (mM Trolox/mM compound)Reference Compound
Caffeic Acid DPPH~21% inhibition at 25 µg/mLAscorbic Acid
ABTSIC50: 1.59 ± 0.06Trolox
FRAPHigher reducing power than ferulic acid-
p-Coumaric Acid DPPHEffective scavenging activityBHA, BHT, α-tocopherol
ABTSEffective scavenging activityBHA, BHT, α-tocopherol
FRAPEffective reducing powerBHA, BHT, α-tocopherol
Chlorogenic Acid (5-CQA) DPPHCan scavenge 80% of DPPH radicals within 20sAscorbic Acid
FRAPHigh efficiency in reducing Fe³⁺ to Fe²⁺-

Note: The antioxidant activity of phenolic compounds can vary depending on the specific assay conditions, including solvent, pH, and reaction time.[2]

Experimental Protocols

Detailed methodologies for common antioxidant assays are provided below to facilitate the design and execution of comparative studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[3]

Protocol:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 10⁻³ M) in a suitable solvent like methanol or ethanol.[3] Before use, dilute the stock solution with the same solvent to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[3]

  • Sample Preparation: Dissolve the coumaroylquinic acid isomers and a reference standard (e.g., ascorbic acid, Trolox) in the same solvent to prepare a series of concentrations.[4]

  • Reaction: Add a specific volume of the sample solution (e.g., 100 µL) to the DPPH working solution (e.g., 2.9 mL).[4] Mix thoroughly.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[3]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only the solvent and DPPH solution is also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Effect (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.[4] The IC50 value is then determined by plotting the scavenging percentage against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[5]

Protocol:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution.[6] Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[6]

  • Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[5]

  • Sample Preparation: Prepare various concentrations of the coumaroylquinic acid isomers and a reference standard (e.g., Trolox) in a suitable solvent.[7]

  • Reaction: Add a small volume of the sample solution (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 200 µL).[7]

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).[8]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[9][10]

Protocol:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.[10][11]

  • Sample Preparation: Prepare different concentrations of the test compounds and a standard (e.g., FeSO₄ or Trolox).

  • Reaction: Mix a small volume of the sample solution with the FRAP reagent.[11]

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4 to 30 minutes).[12]

  • Measurement: Measure the absorbance of the resulting blue-colored complex at 593 nm.[10]

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as FRAP value (in µM Fe(II) or Trolox equivalents).

Mechanism of Antioxidant Action

The antioxidant activity of coumaroylquinic acids is primarily attributed to their chemical structure, specifically the presence of hydroxyl groups on the aromatic ring of the coumaroyl moiety. These compounds can act as antioxidants through several mechanisms, including hydrogen atom transfer (HAT) and single-electron transfer (SET).

Antioxidant_Mechanism cluster_ROS Reactive Oxygen Species (ROS) cluster_Antioxidant Coumaroylquinic Acid cluster_Products Neutralized Products ROS Free Radicals (e.g., •OH, O₂•⁻) Stable_ROS Stable Molecule ROS->Stable_ROS Reduction CQA Antioxidant (Ar-OH) CQA->ROS Donates H• or e⁻ Stable_CQA Antioxidant Radical (Ar-O•) (Resonance Stabilized) CQA->Stable_CQA Oxidation

Caption: General mechanism of free radical scavenging by coumaroylquinic acid.

Experimental Workflow

A typical workflow for the comparative study of the antioxidant activity of coumaroylquinic acid isomers is outlined below.

Experimental_Workflow A Sample Preparation (Coumaroylquinic Acid Isomers) B Antioxidant Assays (DPPH, ABTS, FRAP) A->B C Spectrophotometric Measurement B->C D Data Analysis (IC50, TEAC Calculation) C->D E Comparative Evaluation D->E

Caption: A streamlined workflow for assessing the antioxidant activity of isomers.

References

In Vivo Validation of Anti-inflammatory Properties: A Comparative Analysis of p-Coumaric Acid and Other Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the in vivo anti-inflammatory properties of p-coumaric acid, a major dietary polyphenol, against other established anti-inflammatory agents. Due to a lack of available in vivo studies on 3-p-Coumaroylquinic acid, this guide focuses on its closely related and well-researched metabolite, p-coumaric acid, as a proxy to understand its potential anti-inflammatory effects. The information presented herein is based on published experimental data to facilitate an objective comparison of performance and mechanisms of action.

Comparative Analysis of Anti-inflammatory Efficacy

The following tables summarize the in vivo anti-inflammatory effects of p-coumaric acid and selected alternative compounds in various animal models of inflammation.

Table 1: In Vivo Anti-inflammatory Effects of p-Coumaric Acid

Animal ModelDosageKey FindingsReference
Adjuvant-induced arthritic rats100 mg/kg body weightSignificantly reduced the expression of TNF-α in synovial tissue and circulating immune complexes.[1][2][1](--INVALID-LINK--)
Collagen-induced arthritic ratsNot specifiedAlleviated arthritis symptoms and suppressed inflammatory cell infiltration. Decreased serum levels of TNF-α and IL-6.[3][3](--INVALID-LINK--)
Renal ischemia-reperfusion in rats100 mg/kgSignificantly reduced tissue levels of TNF-α and IL-1β.[4][4](--INVALID-LINK--)
LPS-induced inflammation in various animal models10-100 μg/ml (in vitro)While an in vitro study, it demonstrated significant inhibition of iNOS, COX-2, IL-1β, and TNF-α expression, suggesting in vivo potential.[5][6][5](7--INVALID-LINK--

Table 2: In Vivo Anti-inflammatory Effects of Alternative Compounds

CompoundAnimal ModelDosageKey FindingsReference
Indomethacin Adjuvant-induced arthritic rats1 mg/kg body weightStandard reference drug, effectively reduces inflammation in this model.[1][1](--INVALID-LINK--)
Diclofenac Sodium Formalin-induced paw edema in rats5 mg/kgStandard reference drug, demonstrated significant anti-inflammatory activity.
Celecoxib Formalin-induced paw edema in rats5 mg/kgStandard reference drug, showed potent anti-inflammatory effects.
Curcumin Various modelsVariesInhibits NF-κB, MAPK, COX, and LOX pathways; downregulates TNFα, IL-1β, and IL-6.
Resveratrol Various modelsVariesModulates inflammatory pathways, including NF-κB and MAPK.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Adjuvant-Induced Arthritis in Rats
  • Induction of Arthritis: Arthritis is induced by a single sub-plantar injection of 0.1 mL of Freund's complete adjuvant (FCA) into the right hind paw of Wistar rats.

  • Treatment: p-Coumaric acid (100 mg/kg body weight) or a reference drug (e.g., Indomethacin, 1 mg/kg body weight) is administered orally, typically starting from the day of adjuvant injection and continuing for a specified period (e.g., 14 or 28 days).

  • Assessment of Arthritis: The severity of arthritis is evaluated by measuring the paw volume using a plethysmometer and by scoring the clinical signs of inflammation (erythema, swelling).

  • Biochemical Analysis: At the end of the treatment period, blood and synovial tissue are collected. Serum levels of inflammatory markers like TNF-α and IL-6 are measured using ELISA kits. The expression of inflammatory mediators in the synovial tissue is analyzed by immunohistochemistry or Western blotting.

Lipopolysaccharide (LPS)-Induced Inflammation
  • Induction of Inflammation: Inflammation is induced by intraperitoneal (i.p.) or intravenous (i.v.) injection of lipopolysaccharide (LPS) from Escherichia coli into mice or rats.

  • Treatment: The test compound (e.g., p-coumaric acid) is administered, usually prior to the LPS challenge.

  • Assessment of Inflammatory Response: Blood samples are collected at different time points after LPS injection to measure the serum levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using ELISA. Tissue samples (e.g., liver, lung) can also be collected to assess inflammatory cell infiltration and the expression of inflammatory mediators.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of p-coumaric acid are primarily attributed to its ability to modulate key signaling pathways involved in the inflammatory response.

NF-κB Signaling Pathway

p-Coumaric acid has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[3][8]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p_IkB p-IκBα IKK->p_IkB Phosphorylation IkB IκBα IkB->p_IkB NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active p_IkB->NFkB_active Release nucleus Nucleus NFkB_active->nucleus Translocation genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->genes Transcription pCA p-Coumaric Acid pCA->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by p-coumaric acid.

MAPK Signaling Pathway

p-Coumaric acid can also suppress the phosphorylation of mitogen-activated protein kinases (MAPKs), including ERK1/2, JNK, and p38, which are upstream regulators of inflammatory gene expression.[5]

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation nucleus Nucleus TranscriptionFactors->nucleus Translocation genes Inflammatory Gene Expression nucleus->genes pCA p-Coumaric Acid pCA->MAPKK Inhibition

Caption: Modulation of the MAPK signaling pathway by p-coumaric acid.

Experimental Workflow for In Vivo Anti-inflammatory Screening

The following diagram illustrates a general workflow for the in vivo evaluation of a test compound's anti-inflammatory properties.

Experimental_Workflow start Start animal_model Select Animal Model (e.g., Rat, Mouse) start->animal_model induction Induce Inflammation (e.g., Adjuvant, LPS) animal_model->induction treatment Administer Test Compound (e.g., p-Coumaric Acid) and Controls (Vehicle, Reference Drug) induction->treatment monitoring Monitor Clinical Signs (e.g., Paw Edema, Arthritis Score) treatment->monitoring sampling Collect Biological Samples (Blood, Tissues) monitoring->sampling analysis Biochemical and Histological Analysis (ELISA, Western Blot, IHC) sampling->analysis data Data Analysis and Interpretation analysis->data end End data->end

Caption: General workflow for in vivo anti-inflammatory studies.

References

A Comparative Analysis of the Bioactivity of 3-p-Coumaroylquinic Acid and Chlorogenic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced differences in the bioactivity of closely related natural compounds is paramount. This guide provides a detailed, objective comparison of 3-p-Coumaroylquinic acid and chlorogenic acid, focusing on their antioxidant and anti-inflammatory properties. The information herein is supported by experimental data and methodologies to aid in informed decision-making for future research and development.

Chemical Structures

This compound is a hydroxycinnamic acid derivative formed from the esterification of p-coumaric acid and quinic acid.

Chlorogenic acid , most commonly referring to 5-caffeoylquinic acid, is an ester of caffeic acid and quinic acid.

Antioxidant Activity

The antioxidant capacity of these compounds is crucial to their protective effects against cellular damage induced by oxidative stress. This is often evaluated through various in vitro assays that measure their ability to scavenge free radicals or reduce oxidized species.

A comparative study on the radical-scavenging activity of phenolcarboxylic acids, including p-coumaric acid and chlorogenic acid, provides insights into their relative antioxidant potential. The stoichiometric factor (n), which represents the number of free radicals trapped by one mole of an antioxidant, was determined for each compound. For peroxy radical scavenging, the n value for p-coumaric acid was 1.7, while for chlorogenic acid it was 0.9. In the case of alkyl radical scavenging, the n values were 1.0 for p-coumaric acid and 0.8 for chlorogenic acid[1][2]. These results suggest that p-coumaric acid, a key component of this compound, may have a higher capacity to neutralize certain free radicals compared to chlorogenic acid.

However, other studies have indicated that the radical-scavenging activity of dihydroxycinnamic acids like caffeic acid (a component of chlorogenic acid) is generally higher than that of monohydroxycinnamic acids like p-coumaric acid[1]. The DPPH, ROO•, and CUPRAC radical-scavenging activities for caffeic acid have been reported to be higher than those for chlorogenic acid itself[1].

A study on various phenolic acids using the DPPH radical scavenging assay reported the EC50 values, where a lower value indicates stronger antioxidant activity. Gallic and gentisic acids showed the strongest activities with EC50 values of 0.0237 and 0.0292 µmol/assay, respectively, while p-coumaric acid was among the less active scavengers in that particular study[3].

Overall, the antioxidant activity is influenced by the number and position of hydroxyl groups on the aromatic ring, with di-ortho-hydroxylated structures generally exhibiting stronger activity.

Quantitative Data for Antioxidant Activity
CompoundAssayIC50 / EC50 ValueReference
p-Coumaric Acid DPPH Radical Scavenging> 800 µmol/assay[3]
Chlorogenic Acid DPPH Radical Scavenging--
Gallic Acid (for comparison) DPPH Radical Scavenging0.0237 µmol/assay[3]
Gentisic Acid (for comparison) DPPH Radical Scavenging0.0292 µmol/assay[3]
Experimental Protocols for Antioxidant Assays
  • Reagent Preparation: Prepare a stock solution of DPPH in methanol. The concentration is typically around 0.1 mM.

  • Reaction Mixture: Add a specific volume of the test compound (at various concentrations) to the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

  • Reagent Preparation: The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use. The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A specific volume of the test compound is added to the diluted ABTS•+ solution.

  • Measurement: The absorbance is recorded at 734 nm after a set incubation time (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined as in the DPPH assay.

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and an aqueous solution of FeCl3·6H2O.

  • Reaction Mixture: The FRAP reagent is mixed with the test sample.

  • Incubation: The mixture is incubated at 37°C for a specific time (e.g., 4 minutes).

  • Measurement: The absorbance of the resulting blue-colored solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a known standard (e.g., FeSO4·7H2O or Trolox).

Anti-inflammatory Activity

Both this compound and chlorogenic acid exhibit anti-inflammatory properties by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Studies on p-coumaric acid have shown that it can suppress the expression of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages by blocking NF-κB and MAPK signaling pathways[4]. It has been demonstrated to inhibit the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β)[4].

Chlorogenic acid has also been extensively studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell models[5].

Quantitative Data for Anti-inflammatory Activity

Direct comparative IC50 values for the inhibition of inflammatory markers by this compound and chlorogenic acid are not available in the provided search results. However, studies on the individual components provide some insight.

CompoundCell LineStimulantInhibited MarkerIC50 ValueReference
p-Coumaric Acid RAW 264.7LPSNO, iNOS, COX-2, TNF-α, IL-1β-[4]
Chlorogenic Acid RSC-364IL-6Cell Proliferation-[5]

Note: The table indicates the inhibitory effects observed, but specific IC50 values for direct comparison are lacking.

Experimental Protocol for Anti-inflammatory Assay in LPS-Stimulated Macrophages
  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media and conditions.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds (this compound or chlorogenic acid) for a specific duration (e.g., 1 hour).

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Incubation: The cells are incubated for a further period (e.g., 24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The inhibitory effect of the test compounds on the production of these inflammatory mediators is calculated, and IC50 values can be determined.

Signaling Pathway Modulation

The bioactivity of these compounds is underpinned by their ability to modulate intracellular signaling pathways that regulate inflammation and oxidative stress responses.

Workflow for Investigating Signaling Pathway Modulation

G cluster_0 Cellular Model cluster_1 Analysis cluster_2 Outcome Cell Culture Cell Culture Treatment Treatment Cell Culture->Treatment Stimulation Stimulation Treatment->Stimulation Western Blot Western Blot Stimulation->Western Blot Protein RT-PCR RT-PCR Stimulation->RT-PCR mRNA Reporter Assay Reporter Assay Stimulation->Reporter Assay Activity Protein Expression Protein Expression Western Blot->Protein Expression Gene Expression Gene Expression RT-PCR->Gene Expression Transcription Factor Activity Transcription Factor Activity Reporter Assay->Transcription Factor Activity

Caption: Workflow for studying signaling pathway modulation.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Both p-coumaric acid and chlorogenic acid have been shown to inhibit NF-κB activation. This inhibition prevents the transcription of genes encoding pro-inflammatory cytokines and enzymes.

NFkB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription This compound This compound This compound->IKK Chlorogenic Acid Chlorogenic Acid Chlorogenic Acid->IKK

Caption: Inhibition of the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. Studies on p-coumaric acid have demonstrated its ability to suppress the phosphorylation of key MAPK proteins like ERK, JNK, and p38 in response to inflammatory stimuli[4]. Chlorogenic acid also modulates the MAPK pathway to exert its anti-inflammatory effects.

MAPK_Pathway Inflammatory Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) Transcription Factors (e.g., AP-1) Transcription Factors (e.g., AP-1) MAPK (ERK, JNK, p38)->Transcription Factors (e.g., AP-1) Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factors (e.g., AP-1)->Inflammatory Gene Expression This compound This compound This compound->MAPK (ERK, JNK, p38) Chlorogenic Acid Chlorogenic Acid Chlorogenic Acid->MAPK (ERK, JNK, p38)

Caption: Modulation of the MAPK signaling pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the endogenous antioxidant response. Activation of Nrf2 leads to the expression of various antioxidant and detoxification enzymes. Both caffeoylquinic acids and p-coumaric acid have been implicated in the activation of the Nrf2 pathway, suggesting that both this compound and chlorogenic acid can enhance cellular antioxidant defenses[6].

Nrf2_Pathway Oxidative Stress Oxidative Stress Keap1 Keap1 Oxidative Stress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE Nucleus->ARE binds to Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes activates transcription This compound This compound This compound->Nrf2 Chlorogenic Acid Chlorogenic Acid Chlorogenic Acid->Nrf2

Caption: Activation of the Nrf2 antioxidant pathway.

Conclusion

Both this compound and chlorogenic acid are potent bioactive compounds with significant antioxidant and anti-inflammatory properties. While direct comparative studies with quantitative data are limited, the available evidence suggests that their mechanisms of action are broadly similar, involving the modulation of key signaling pathways such as NF-κB, MAPK, and Nrf2. The subtle differences in their chemical structures, specifically the number and position of hydroxyl groups on the phenolic ring, likely influence the potency of their bioactivities. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of each compound for specific applications in drug development and research.

References

Head-to-head comparison of 3-p-Coumaroylquinic acid and 5-p-Coumaroylquinic acid.

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Analysis for Researchers and Drug Development Professionals

Introduction

3-p-Coumaroylquinic acid (3-pCQA) and 5-p-Coumaroylquinic acid (5-pCQA) are constitutional isomers, both esters formed between p-coumaric acid and quinic acid. These phenolic compounds are widely distributed in the plant kingdom and are of significant interest to researchers due to their potential biological activities, including antioxidant, anti-inflammatory, and enzyme-inhibiting properties. While structurally similar, the position of the p-coumaroyl group on the quinic acid moiety can influence their physicochemical properties and biological efficacy. This guide provides a head-to-head comparison of 3-pCQA and 5-pCQA, summarizing available experimental data and outlining key experimental protocols.

Physicochemical Properties

Both 3-pCQA and 5-pCQA share the same molecular formula (C₁₆H₁₈O₈) and molecular weight (338.31 g/mol ). They are derivatives of quinic acid, a cyclitol, and p-coumaric acid, a hydroxycinnamic acid. The key structural difference lies in the esterification position on the quinic acid ring. In 3-pCQA, the p-coumaroyl group is attached at the 3-position, while in 5-pCQA, it is at the 5-position. This seemingly minor structural variance can affect their three-dimensional conformation, polarity, and interaction with biological targets.

Comparative Biological Activity: A Data-Driven Overview

Direct comparative studies on the biological activities of 3-pCQA and 5-pCQA are limited in the scientific literature. Much of the existing research focuses on the more abundant caffeoylquinic acid isomers or the parent compound, p-coumaric acid. However, by compiling available data from various studies, we can draw some inferences.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. The results are typically expressed as IC50 values, which represent the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant potency.

Table 1: Antioxidant Activity of p-Coumaric Acid (for reference)

AssayIC50 Value
DPPHData varies across studies
ABTSData varies across studies

Note: This table provides a reference for the parent compound. Further research is needed for a direct comparison of the quinic acid esters.

Anti-inflammatory Activity

The anti-inflammatory effects of phenolic compounds are often investigated by measuring their ability to inhibit key inflammatory mediators and pathways, such as the nuclear factor-kappa B (NF-κB) signaling pathway and the activity of cyclooxygenase (COX) enzymes.

  • NF-κB Signaling Pathway: Phenolic antioxidants have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[1] This inhibition can occur at various stages, including preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[1]

  • Cyclooxygenase (COX) Inhibition: COX enzymes are responsible for the production of prostaglandins, which are key mediators of inflammation. Inhibition of COX-2 is a major target for anti-inflammatory drugs.

Direct comparative IC50 values for 3-pCQA and 5-pCQA on NF-κB inhibition or COX activity are not available in the current literature. However, p-coumaric acid has been shown to inhibit the expression of inflammatory mediators like TNF-α, IL-1β, iNOS, and COX-2 by blocking the NF-κB and MAPK signaling pathways.[2][3] It is plausible that both 3-pCQA and 5-pCQA exhibit similar anti-inflammatory mechanisms, although the potency may differ based on their isomeric structure.

Enzyme Inhibition

Beyond their antioxidant and anti-inflammatory effects, p-coumaric acid and its derivatives have been investigated for their ability to inhibit various enzymes. For instance, p-coumaric acid has been reported to inhibit tyrosinase, a key enzyme in melanin synthesis.[4]

Table 2: Enzyme Inhibitory Activity of p-Coumaric Acid and related compounds (IC50 values)

EnzymeInhibitorIC50 Value
Tyrosinasep-Coumaric Acid derivativeModerate activity reported[5]
HyaluronidasePlant extract containing p-Coumaroylquinic acid18 µg/mL[1]
TyrosinasePlant extract containing p-Coumaroylquinic acid27 µg/mL[1]

Note: This table includes data on related compounds and extracts, highlighting the potential for enzyme inhibition by p-coumaroylquinic acids. Direct comparative data for the two isomers is needed.

Experimental Protocols

For researchers aiming to directly compare the biological activities of 3-pCQA and 5-pCQA, the following standardized protocols are recommended.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

Methodology:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare various concentrations of the test compounds (3-pCQA and 5-pCQA) and a standard antioxidant (e.g., ascorbic acid) in methanol.

  • In a 96-well plate, add a specific volume of the test compound or standard to a defined volume of the DPPH solution.

  • Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).[6]

  • Measure the absorbance at 517 nm using a microplate reader.[6]

  • The percentage of scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation.

Methodology:

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[7]

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare various concentrations of the test compounds and a standard antioxidant (e.g., Trolox).

  • In a 96-well plate, add a small volume of the test compound or standard to a defined volume of the diluted ABTS•+ solution.

  • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.[7]

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

NF-κB Luciferase Reporter Assay

This cell-based assay quantifies the activity of the NF-κB signaling pathway.

Methodology:

  • Culture a suitable cell line (e.g., HEK293 or RAW264.7) stably or transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.

  • Seed the cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the test compounds (3-pCQA and 5-pCQA) for a specific duration (e.g., 1 hour).

  • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), for a defined period (e.g., 6 hours).[8]

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.[8][9]

  • Normalize the firefly luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

  • The percentage of NF-κB inhibition is calculated relative to the stimulated control, and IC50 values are determined.

Cyclooxygenase (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Methodology:

  • A variety of commercial kits are available for measuring COX-2 activity, often based on the detection of prostaglandin E2 (PGE2) or the peroxidase activity of the enzyme.

  • Typically, the assay involves incubating the purified COX-2 enzyme with a chromogenic or fluorogenic substrate and the test compound.[10][11]

  • The reaction is initiated by the addition of arachidonic acid.[11]

  • The change in absorbance or fluorescence is monitored over time using a microplate reader.

  • The percentage of COX-2 inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.

  • IC50 values are determined from the dose-response curve.

Visualizations

logical_relationship cluster_isomers p-Coumaroylquinic Acid Isomers cluster_precursors Precursors 3-pCQA This compound 5-pCQA 5-p-Coumaroylquinic Acid pCA p-Coumaric Acid pCA->3-pCQA pCA->5-pCQA QA Quinic Acid QA->3-pCQA QA->5-pCQA

Caption: Isomeric relationship of 3-pCQA and 5-pCQA from their precursors.

experimental_workflow cluster_assays Biological Activity Assays cluster_compounds Test Compounds A Antioxidant Assays (DPPH, ABTS) IC50 Values IC50 Values A->IC50 Values B Anti-inflammatory Assays (NF-κB, COX) B->IC50 Values C Enzyme Inhibition Assays (e.g., Tyrosinase) C->IC50 Values 3-pCQA This compound 3-pCQA->A 3-pCQA->B 3-pCQA->C 5-pCQA 5-p-Coumaroylquinic Acid 5-pCQA->A 5-pCQA->B 5-pCQA->C nf_kb_pathway cluster_stimulus Inflammatory Stimulus (LPS/TNF-α) cluster_inhibition Potential Inhibition by pCQAs cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus LPS/TNF-α IKK IKK Activation stimulus->IKK pCQAs 3-pCQA / 5-pCQA pCQAs->IKK Inhibition IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active NFkB_inactive NF-κB (p50/p65) - IκBα (Inactive) NFkB_nucleus NF-κB Translocation NFkB_active->NFkB_nucleus DNA DNA Binding NFkB_nucleus->DNA Transcription Gene Transcription (Pro-inflammatory mediators) DNA->Transcription

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-p-Coumaroylquinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of 3-p-Coumaroylquinic acid. The information herein is supported by experimental data from various studies to assist in selecting the most suitable analytical method for your research needs.

Introduction to this compound Analysis

This compound is a significant phenolic compound found in a variety of plants, including fruits and vegetables.[1] Its accurate quantification is crucial for quality control, pharmacokinetic studies, and understanding its biological activities. The primary analytical techniques for the determination of this compound and its isomers include High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] High-Performance Thin-Layer Chromatography (HPTLC) also presents a viable alternative for the quantification of related phenolic compounds.

Comparison of Analytical Method Performance

The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. Below is a summary of validation parameters for HPLC-DAD, HPTLC, and LC-MS based on data for closely related phenolic compounds, providing a strong indication of the expected performance for this compound analysis.

Table 1: Performance Characteristics of Analyzed Methods
ParameterHPLC-DADHPTLCLC-MS/MS
Linearity (R²) >0.99[3]0.998[4]>0.99
Limit of Detection (LOD) 0.01 to 0.35 µg/mL[3]0.1 µ g/band [4]Typically in the ng/mL to pg/mL range
Limit of Quantification (LOQ) 0.03 to 1.07 µg/mL[3]0.3 µ g/band [4]Typically in the ng/mL to pg/mL range
Precision (RSD %) < 5%[3]Intra-day: 1.56%, Inter-day: 2.02%[4]< 10%[5]
Accuracy (Recovery %) 98.33 to 101.12%[3]100.6%[4]97.1 to 103.2%[5]
Selectivity Good, based on retention time and UV spectra[2]Good, based on Rf value and densitometric scanExcellent, based on retention time and mass-to-charge ratio[6]
Analysis Time Minutes per sampleMultiple samples simultaneouslyMinutes per sample
Cost ModerateLowHigh

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for the analysis of phenolic acids and can be adapted for the specific quantification of this compound.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

This method is widely used for the quantification of phenolic compounds due to its robustness and reliability.[1]

Instrumentation:

  • High-Performance Liquid Chromatograph

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]

  • Diode-Array Detector (DAD)

Mobile Phase:

  • A gradient elution is commonly employed.[7]

  • Solvent A: 0.1% Formic acid in water[7]

  • Solvent B: Acetonitrile[7]

Chromatographic Conditions:

  • Flow Rate: 0.8 - 1.0 mL/min[7][8]

  • Injection Volume: 10 - 20 µL[3][7]

  • Column Temperature: 30°C[3]

  • Detection Wavelength: this compound has a characteristic UV absorption maximum around 310-325 nm.[2]

Quantification: A calibration curve is constructed by plotting the peak area against the concentration of this compound standards. The concentration in unknown samples is then determined from this curve.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC offers the advantage of high sample throughput and lower solvent consumption, making it a cost-effective screening tool.[9]

Instrumentation:

  • HPTLC system with an automatic sample applicator

  • HPTLC plates (e.g., silica gel 60 F254)[4]

  • Twin-trough development chamber

  • TLC scanner (densitometer)

Mobile Phase:

  • A common solvent system for phenolic acids is Toluene: Ethyl acetate: Formic acid (e.g., in a ratio of 8:2:0.5 v/v/v).[4]

Chromatographic Conditions:

  • Application Volume: 1-5 µL

  • Development Distance: 8 cm

  • Chamber Saturation: 15-20 minutes

  • Detection: Densitometric scanning at the UV absorption maximum of this compound (around 310-325 nm).

Quantification: Similar to HPLC, a calibration curve is generated by plotting the peak area of the standards against their concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry, making it ideal for complex matrices and low concentration samples.[6]

Instrumentation:

  • UHPLC or HPLC system

  • Mass spectrometer with an electrospray ionization (ESI) source

Mobile Phase:

  • Similar to HPLC-DAD, a gradient of aqueous formic or acetic acid and acetonitrile or methanol is typically used.[10]

Chromatographic and Mass Spectrometric Conditions:

  • Ionization Mode: Negative electrospray ionization (ESI-) is often preferred for phenolic acids.[5]

  • MS Analysis: Can be performed in full scan mode for identification or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for highly sensitive and selective quantification.[5][10]

Quantification: An internal standard is often used, and a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Visualizing the Analytical Workflows

To better illustrate the experimental processes, the following diagrams outline the workflows for each analytical method.

HPLC_Workflow SamplePrep Sample Preparation (Extraction, Filtration) HPLC HPLC System (Pump, Injector, Column) SamplePrep->HPLC Inject Sample StandardPrep Standard Preparation (Serial Dilutions) StandardPrep->HPLC Inject Standards DAD Diode-Array Detector HPLC->DAD DataAcquisition Data Acquisition (Chromatogram) DAD->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Result Result (Concentration) Quantification->Result

Caption: Workflow for HPLC-DAD Analysis.

HPTLC_Workflow SamplePrep Sample Preparation (Extraction) Application Sample & Standard Application (Automated) SamplePrep->Application StandardPrep Standard Preparation StandardPrep->Application PlatePrep HPTLC Plate PlatePrep->Application Development Chromatographic Development (Mobile Phase) Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning Drying->Scanning Quantification Quantification (Calibration Curve) Scanning->Quantification Result Result (Concentration) Quantification->Result

Caption: Workflow for HPTLC Analysis.

LCMS_Workflow SamplePrep Sample Preparation (Extraction, Spiking with IS) LC LC System (Separation) SamplePrep->LC StandardPrep Standard Preparation (with IS) StandardPrep->LC ESI Electrospray Ionization (ESI) LC->ESI MS Mass Spectrometer (Detection) ESI->MS DataAnalysis Data Analysis (Peak Integration) MS->DataAnalysis Quantification Quantification (Calibration Curve) DataAnalysis->Quantification Result Result (Concentration) Quantification->Result

Caption: Workflow for LC-MS Analysis.

References

Synergistic Interactions of 3-p-Coumaroylquinic Acid with Phenolic Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the combined effects of bioactive compounds is paramount for developing novel and effective therapeutic strategies. This guide provides a comprehensive comparison of the potential synergistic effects of 3-p-Coumaroylquinic acid with other phenolic compounds in antioxidant, anti-inflammatory, and anticancer applications. While direct experimental data on the synergistic effects of this compound is emerging, this guide draws upon data from structurally related compounds and outlines the experimental frameworks necessary to evaluate these interactions.

Synergistic Antioxidant Effects

Phenolic compounds are well-known for their antioxidant properties. When combined, their total antioxidant capacity may be greater than the sum of their individual effects, a phenomenon known as synergism. This can occur through various mechanisms, including the regeneration of more potent antioxidants.

Quantitative Comparison of Antioxidant Synergies

Direct quantitative data for this compound synergies is limited in publicly available literature. However, studies on similar phenolic acids provide a strong indication of the potential for synergistic interactions. The following table summarizes the synergistic antioxidant effects observed for combinations of phenolic acids, which can serve as a model for future studies involving this compound.

Phenolic CombinationRatioAssayObserved Antioxidant CapacityExpected Additive CapacitySynergy (%)
Gallic Acid + Caffeic Acid1:1FRAP2.5 mM Trolox Eq.1.05 mM Trolox Eq.+137.8%
Vanillin + 4-Hydroxybenzoic Acid1:1FRAP-->200%
Malic Acid + 4-Hydroxybenzoic Acid1:1FRAP0.72 mM Trolox Eq.0.25 mM Trolox Eq.+189.2%

Data presented is based on studies of various phenolic compounds to illustrate the concept of antioxidant synergy.[1][2]

Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is a common method to determine the total antioxidant capacity of a sample.

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.

Procedure:

  • Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Sample Preparation: Prepare stock solutions of the individual phenolic compounds and their combinations in a suitable solvent (e.g., methanol).

  • Assay:

    • Add 40 µL of the sample (or standard) to a test tube.

    • Add 0.2 mL of distilled water.

    • Add 1.8 mL of the FRAP reagent and vortex.

    • Incubate the mixture at 37°C for 10 minutes.

  • Measurement: Measure the absorbance of the reaction mixture at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared with a known antioxidant, such as Trolox. The synergistic effect is calculated by comparing the measured antioxidant capacity of the mixture to the theoretical additive value of the individual components.[1]

Experimental Workflow for Assessing Antioxidant Synergy

G cluster_prep Preparation cluster_assay Antioxidant Assay (e.g., FRAP, DPPH) cluster_analysis Data Analysis A Prepare stock solutions of This compound (A) and Phenolic Compound (B) B Prepare serial dilutions of A, B, and A+B mixtures A->B C Measure antioxidant capacity of individual compounds (A and B) B->C D Measure antioxidant capacity of the mixtures (A+B) B->D E Calculate the expected additive effect of the mixture C->E F Compare measured vs. expected values D->F E->F G Determine Synergy, Additivity, or Antagonism F->G

Caption: Workflow for evaluating antioxidant synergy.

Synergistic Anti-inflammatory Effects

Chronic inflammation is a key factor in many diseases. Phenolic compounds can exert anti-inflammatory effects by modulating signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The combination of this compound with other phenolics could lead to enhanced anti-inflammatory activity. For instance, quercetin has been shown to inhibit LPS-induced inflammation in macrophages.[3][4][5][6][7]

Quantitative Comparison of Anti-inflammatory Synergy (Hypothetical)

The following table illustrates how quantitative data for anti-inflammatory synergy could be presented.

Phenolic CombinationCell LineParameter MeasuredIC50 (Individual A)IC50 (Individual B)IC50 (Combination A+B)Combination Index (CI)
3-p-CQA + QuercetinRAW 264.7NO InhibitionData NeededData NeededData Needed<1 indicates synergy
3-p-CQA + Caffeic AcidTHP-1TNF-α ReductionData NeededData NeededData Needed<1 indicates synergy
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in macrophages (e.g., RAW 264.7 cells) stimulated with lipopolysaccharide (LPS). NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

Procedure:

  • Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the individual phenolic compounds and their combinations for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

  • Griess Assay:

    • Collect the cell culture supernatant.

    • Mix equal volumes of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10-15 minutes at room temperature.

  • Measurement: Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-treated control.

Inflammatory Signaling Pathways

Caption: Key inflammatory signaling pathways (NF-κB and MAPK).

Synergistic Anticancer Effects

Phenolic compounds can inhibit cancer cell proliferation and induce apoptosis. Combining different phenolics may enhance these effects, allowing for lower effective doses and potentially overcoming drug resistance. For example, resveratrol has been shown to have synergistic anticancer activity with various chemotherapeutic agents.[8]

Quantitative Comparison of Anticancer Synergy (Hypothetical)

The following table illustrates how quantitative data for anticancer synergy could be presented.

Phenolic CombinationCancer Cell LineParameter MeasuredIC50 (Individual A)IC50 (Individual B)IC50 (Combination A+B)Combination Index (CI)
3-p-CQA + ResveratrolMCF-7 (Breast)Cell Viability (MTT)Data NeededData NeededData Needed<1 indicates synergy
3-p-CQA + CurcuminHT-29 (Colon)Apoptosis InductionData NeededData NeededData Needed<1 indicates synergy
Experimental Protocol: MTT Assay for Cell Viability

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Treatment: Treat the cells with various concentrations of the individual phenolic compounds and their combinations for 24-72 hours.

  • MTT Addition: Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

Logical Framework for Evaluating Anticancer Synergy

G cluster_interpretation Interpretation of CI Values A Determine IC50 values for This compound (A) and Phenolic Compound (B) individually B Treat cancer cells with combinations of A and B at constant ratios A->B C Measure cell viability (e.g., MTT assay) for each combination B->C D Calculate the Combination Index (CI) using software like CompuSyn C->D Syn Synergism (CI < 1) D->Syn Add Additive Effect (CI = 1) D->Add Ant Antagonism (CI > 1) D->Ant

Caption: Framework for Combination Index (CI) analysis.

Conclusion

The exploration of synergistic effects between this compound and other phenolic compounds presents a promising avenue for the development of more potent antioxidant, anti-inflammatory, and anticancer agents. While direct experimental data for these specific combinations is still needed, the established methodologies and the synergistic potential observed in structurally similar compounds provide a strong rationale for further investigation. The experimental protocols and frameworks provided in this guide offer a clear path for researchers to quantify these interactions and elucidate the underlying molecular mechanisms, ultimately contributing to the advancement of natural product-based therapeutics.

References

A Comparative Guide to the Structure-Activity Relationship of Coumaroylquinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of various coumaroylquinic acid derivatives. The structure-activity relationship (SAR) is explored by examining how modifications to the coumaroyl and quinic acid moieties influence their antioxidant, anti-inflammatory, and enzyme inhibitory properties. This document summarizes available experimental data to inform further research and drug development.

Structure-Activity Relationship Overview

Coumaroylquinic acids are esters formed between coumaric acid and quinic acid. Their biological activity is significantly influenced by the number and position of coumaroyl groups attached to the quinic acid core, as well as the hydroxylation pattern of the coumaroyl group itself. While extensive quantitative data for a complete series of coumaroylquinic acid isomers is limited in publicly available literature, valuable SAR insights can be drawn from studies on related compounds, such as caffeoylquinic acids, and the parent p-coumaric acid.

Key SAR Principles:

  • Number of Acyl Groups: Generally, an increase in the number of acyl groups (e.g., dicaffeoylquinic acids vs. monocaffeoylquinic acids) leads to enhanced antioxidant activity. This is attributed to the increased number of phenolic hydroxyl groups available for radical scavenging.

  • Position of Acylation: The specific carbon on the quinic acid ring where the coumaroyl group is esterified impacts the molecule's conformation and its ability to interact with biological targets. For instance, in caffeoylquinic acids, acylation at the C-4 position has been suggested to be important for high antiradical activity[1].

  • Hydroxylation of the Acyl Moiety: The substitution pattern on the aromatic ring of the coumaroyl group is a critical determinant of activity. For example, the catechol (3,4-dihydroxy) structure in caffeic acid contributes significantly to its potent antioxidant capacity compared to the single hydroxyl group in p-coumaric acid.

  • Conjugation: The conjugation of p-coumaric acid with other molecules, including quinic acid, can greatly strengthen its biological activities[2].

Quantitative Data on Biological Activities

Table 1: Antioxidant Activity of p-Coumaric Acid and Related Compounds

CompoundAssayIC50 ValueReference
p-Coumaric AcidDPPH89 µM[1]
p-Coumaric AcidABTS16 µM[1]
Ferulic AcidDPPH66 µM[1]
Ferulic AcidABTS12 µM[1]
Caffeic AcidDPPH5.9 µg/mL[3]
Caffeic AcidABTS1.59 µg/mL[4]

Table 2: Enzyme Inhibitory Activity of p-Coumaric Acid and Derivatives

Compound/DerivativeTarget EnzymeIC50 ValueReference
p-Coumaric Acid Conjugatesα-GlucosidaseVarious (µmol L⁻¹)[5]
Coumarin DerivativesLipoxygenaseInhibition of 8–100%[4]
Acylsulfamide derivatives of p-coumaric acid4-Coumaroyl-CoA ligase0.10 to 722 µM

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

  • Reagents:

    • DPPH solution (e.g., 0.1 mM in methanol)

    • Test compounds and positive control (e.g., ascorbic acid) dissolved in a suitable solvent (e.g., methanol, ethanol, DMSO)

    • Methanol or other suitable solvent

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control.

    • In a 96-well microplate, add a specific volume of each dilution to separate wells.

    • Add an equal volume of the DPPH working solution to each well to initiate the reaction.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the reduction of the pre-formed ABTS radical cation by antioxidants.

  • Reagents:

    • ABTS stock solution (e.g., 7 mM in water)

    • Potassium persulfate solution (e.g., 2.45 mM in water)

    • Ethanol or phosphate buffer

    • Test compounds and positive control (e.g., Trolox)

  • Procedure:

    • Prepare the ABTS radical cation solution by mixing the ABTS stock solution with the potassium persulfate solution and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS radical solution with ethanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of the test compounds and the positive control.

    • Add a small volume of each dilution to a test tube or microplate well, followed by the addition of the diluted ABTS radical solution.

    • Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition similarly to the DPPH assay.

    • Determine the IC50 value from the concentration-inhibition curve.

Lipoxygenase Inhibition Assay

This assay measures the inhibition of the lipoxygenase enzyme, which is involved in inflammatory pathways.

  • Reagents:

    • Lipoxygenase enzyme solution (e.g., from soybean) in a suitable buffer (e.g., borate buffer, pH 9.0)

    • Substrate solution (e.g., linoleic acid or arachidonic acid)

    • Test compounds and a positive control (e.g., nordihydroguaiaretic acid - NDGA) dissolved in a suitable solvent.

  • Procedure:

    • Pre-incubate the enzyme solution with various concentrations of the test compounds or the positive control for a short period (e.g., 5-10 minutes) at a specific temperature (e.g., 25°C).

    • Initiate the enzymatic reaction by adding the substrate solution.

    • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product, over time using a spectrophotometer.

  • Data Analysis:

    • Calculate the rate of the reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the uninhibited enzyme.

    • Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathways and Experimental Workflows

Anti-inflammatory Signaling Pathway

Coumaroylquinic acid derivatives are believed to exert their anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. The diagram below illustrates a simplified representation of this pathway and the potential points of inhibition by these compounds.

G NF-κB Signaling Pathway and Potential Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_active Active NF-κB IKK->NFkB_active Frees NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Nucleus Nucleus NFkB_active->Nucleus Translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes Induces CQA Coumaroylquinic Acid Derivative CQA->IKK Inhibits

Caption: NF-κB signaling pathway and potential inhibition by coumaroylquinic acid derivatives.

Experimental Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for the initial screening and evaluation of the biological activity of coumaroylquinic acid derivatives.

G Experimental Workflow for Bioactivity Screening Start Start: Coumaroylquinic Acid Derivatives Antioxidant Antioxidant Assays (DPPH, ABTS) Start->Antioxidant Enzyme Enzyme Inhibition Assays (e.g., Lipoxygenase) Start->Enzyme Cell Cell-based Assays (e.g., Anti-inflammatory) Start->Cell Data Data Analysis: Calculate IC50 Values Antioxidant->Data Enzyme->Data Cell->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead Lead Compound Identification SAR->Lead

References

Safety Operating Guide

Proper Disposal of 3-p-Coumaroylquinic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational safety. This guide provides detailed procedures for the proper disposal of 3-p-Coumaroylquinic acid, tailored for researchers, scientists, and drug development professionals. While this compound is not classified as a hazardous substance, adherence to established laboratory waste management protocols is essential.

Immediate Safety and Handling Precautions

Prior to disposal, it is crucial to handle this compound with care. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] Work in a well-ventilated area to avoid inhalation of any dust or aerosols.[1][2][3][4] In case of accidental contact, follow these first-aid measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to lift the eyelids. Seek medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1]

  • Inhalation: Move to an area with fresh air. If breathing becomes difficult, seek medical assistance.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting and seek immediate medical attention.[1]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials should align with federal, state, and local regulations, as well as institutional guidelines.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions.[5][6][7]

  • Solid Waste: Collect un-used or expired this compound powder in a designated, clearly labeled waste container.

  • Liquid Waste: If this compound is in a solution, collect it in a separate, compatible liquid waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Contaminated Materials: Dispose of items such as gloves, weighing paper, and pipette tips that have come into contact with the chemical in a designated solid waste container for contaminated lab debris.[8][9]

Key Segregation Practices for Organic Acids:

  • Store organic acid waste separately from inorganic acids, bases, and oxidizing agents.[5][7][8][10]

  • Never mix organic acids with incompatible materials that could generate heat, gas, or other hazardous reactions.[5][7]

Step 2: Waste Container Selection and Labeling

  • Container Type: Use chemically resistant containers, such as high-density polyethylene (HDPE), for collecting this compound waste.[10] Ensure containers are in good condition and have secure, leak-proof lids.

  • Labeling: All waste containers must be clearly and accurately labeled.[8] The label should include:

    • The words "Hazardous Waste" or "Non-Hazardous Chemical Waste" as determined by your institution's policy.

    • The full chemical name: "this compound".

    • The concentration and quantity of the waste.

    • The date the waste was first added to the container.

    • The associated hazards (even if minimal, it is good practice to note it is a chemical waste).

Step 3: Storage of Chemical Waste

  • Store waste containers in a designated, well-ventilated, and secure area.[8][10]

  • Ensure secondary containment is used to prevent spills in case of container failure.[8][10]

  • Keep waste containers closed except when adding waste.[8]

Step 4: Final Disposal

  • Arrange for the collection of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound or its solutions down the drain unless explicitly permitted by your local wastewater treatment authority and institutional guidelines.[5] Even for non-hazardous substances, this is generally discouraged to prevent environmental contamination.

Spill Management

In the event of a spill, take the following steps:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep to avoid generating dust.[1][10]

  • Collect and Dispose: Place the absorbed material or swept solids into a labeled waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., alcohol) followed by soap and water.[1]

Quantitative Data Summary

PropertyValueSource
Chemical Formula C16H18O8MedChemExpress SDS[1]
CAS Number 1899-30-5MedChemExpress SDS[1]
Molar Mass 338.31 g/mol PubChem
Appearance SolidPubChem
Melting Point 247 - 248 °CPubChem
Storage Temperature (Powder) -20°C (3 years), 4°C (2 years)MedChemExpress SDS[1]
Storage Temperature (in Solvent) -80°C (6 months), -20°C (1 month)MedChemExpress SDS[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation cluster_waste_id Waste Identification cluster_containment Containment & Segregation cluster_final_disposal Final Disposal start Start: Have this compound waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused chemical, contaminated debris) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the chemical) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Chemical Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Chemical Waste Container liquid_waste->liquid_container segregate Segregate from Incompatible Wastes (Bases, Oxidizers, Inorganic Acids) solid_container->segregate liquid_container->segregate store Store in Designated Waste Accumulation Area segregate->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Decision workflow for the disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-p-Coumaroylquinic acid
Reactant of Route 2
Reactant of Route 2
3-p-Coumaroylquinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.